molecular formula C9H13BrClN B1440692 2-(3-Bromophenyl)propan-2-amine hydrochloride CAS No. 676135-18-5

2-(3-Bromophenyl)propan-2-amine hydrochloride

Cat. No.: B1440692
CAS No.: 676135-18-5
M. Wt: 250.56 g/mol
InChI Key: UXGIUUWHZBFBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)propan-2-amine hydrochloride (CAS 676135-18-5) is a high-purity organic building block of significant interest in chemical and pharmaceutical research . With a molecular formula of C 9 H 13 BrClN and a molecular weight of 250.56 g/mol, this compound serves as a versatile synthon for the construction of more complex molecules . Its structure features both a bromo-aromatic group and an amine functional group, making it a valuable precursor in various synthetic pathways, including cross-coupling reactions and the development of novel pharmacologically active compounds . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to handle this material with appropriate precautions. According to safety data, it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the compound under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-(3-bromophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGIUUWHZBFBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693188
Record name 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676135-18-5
Record name 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and characterization of 2-(3-Bromophenyl)propan-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a valuable building block in drug discovery and organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy—the Ritter reaction—and outlines a self-validating workflow for structural confirmation and purity assessment. Detailed protocols for synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible process for obtaining and verifying this target compound.

Strategic Approach to Synthesis: The Ritter Reaction

The synthesis of tertiary amines, particularly those with a neopentyl-like arrangement on a substituted benzene ring, requires a strategic approach to avoid common synthetic pitfalls such as steric hindrance and competing side reactions. For the synthesis of 2-(3-bromophenyl)propan-2-amine, the Ritter reaction presents a highly effective and logical choice.[1][2]

Causality of Method Selection

The Ritter reaction is uniquely suited for this transformation due to its mechanism, which proceeds through a stable carbocation intermediate.[3][4] The chosen precursor, 2-(3-bromophenyl)propan-2-ol, can be readily protonated by a strong acid (e.g., sulfuric acid) and subsequently lose a molecule of water to form a tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the alkyl groups and resonance with the phenyl ring, making its formation highly favorable.

This stable carbocation is then trapped by a nitrile, typically acetonitrile, which acts as the nitrogen source. The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield an N-acetyl amide, which is then hydrolyzed under acidic or basic conditions to afford the target primary amine. This multi-step, one-pot transformation is efficient and generally high-yielding for substrates capable of forming stable carbocations.[2]

Visualizing the Synthetic Workflow

The overall synthetic process is a logical progression from the starting tertiary alcohol to the final, purified hydrochloride salt.

Synthesis_Workflow Start 2-(3-Bromophenyl)propan-2-ol Intermediate_Amide N-(2-(3-bromophenyl)propan-2-yl)acetamide Start->Intermediate_Amide 1. H₂SO₄ 2. CH₃CN (Ritter Reaction) Free_Base 2-(3-Bromophenyl)propan-2-amine Intermediate_Amide->Free_Base Acid/Base Hydrolysis Final_Product 2-(3-Bromophenyl)propan-2-amine HCl Free_Base->Final_Product HCl in Ether/Dioxane

Caption: Overall synthetic pathway from starting alcohol to the final hydrochloride salt.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity
2-(3-bromophenyl)propan-2-olC₉H₁₁BrO215.095.0 g
Acetonitrile (anhydrous)CH₃CN41.0525 mL
Sulfuric Acid (98%)H₂SO₄98.0810 mL
Deionized WaterH₂O18.02200 mL
Sodium Hydroxide (50% w/v)NaOH40.00As needed
Diethyl Ether(C₂H₅)₂O74.12150 mL
Hydrochloric Acid (2M in Ether)HCl36.46As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(3-bromophenyl)propan-2-ol (5.0 g). Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (10 mL) to the flask with vigorous stirring, ensuring the temperature does not exceed 10 °C. The solution should turn dark.

  • Nitrile Addition: Add anhydrous acetonitrile (25 mL) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup - Hydrolysis: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step hydrolyzes the nitrilium ion intermediate.

  • Basification: Cool the aqueous mixture in an ice bath. Slowly basify the solution by adding 50% NaOH solution until the pH is >12. This step hydrolyzes the intermediate amide to the free amine and neutralizes the sulfuric acid. Caution: This is a highly exothermic process.

  • Extraction: Transfer the basic mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of diethyl ether.

  • Salt Formation: To the dried ethereal solution, add 2M HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes acidic (test with pH paper).

  • Isolation: Collect the white precipitate of this compound by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

Comprehensive Characterization: A Self-Validating System

Confirmation of the final product's identity and purity is achieved by converging evidence from multiple analytical techniques. Each method interrogates a different aspect of the molecule's structure, and together they form a self-validating system.

Visualizing the Characterization Workflow

Characterization_Workflow cluster_techniques Analytical Techniques Synthesized_Product Synthesized Precipitate NMR ¹H & ¹³C NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS IR Infrared (IR) Spectroscopy Synthesized_Product->IR NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data MS_Data Molecular Ion Peak [M+H]⁺ Fragmentation Pattern MS->MS_Data IR_Data Functional Group Absorptions (N-H⁺, C-Br, Ar) IR->IR_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Logic flow for the structural validation of the target compound.

Physicochemical Properties
PropertyValue
Chemical FormulaC₉H₁₃BrClN
Molecular Weight250.56 g/mol [5]
AppearanceWhite to off-white crystalline solid
Monoisotopic Mass248.99199 Da[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, DMSO-d₆) - Predicted Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.60Broad s3H-NH₃⁺Protons on the ammonium group are acidic, often broad, and exchange with residual water in the solvent.
~7.80t1HAr-H (pos. 2)Aromatic proton adjacent to two other aromatic protons and ortho to the C-Br bond.
~7.65d1HAr-H (pos. 4 or 6)Aromatic proton ortho to the C-Br or C-C(CH₃)₂ group.
~7.50d1HAr-H (pos. 6 or 4)Aromatic proton ortho to the C-C(CH₃)₂ or C-Br group.
~7.40t1HAr-H (pos. 5)Aromatic proton meta to both substituents.
~1.70s6H-C(CH₃)₂Two equivalent methyl groups, appearing as a singlet due to the quaternary carbon.

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Data:

Chemical Shift (δ, ppm)AssignmentRationale
~145.0Ar-C (C-C(CH₃)₂)Quaternary aromatic carbon attached to the isopropylamine moiety.
~134.0Ar-CHAromatic CH carbon.
~131.5Ar-CHAromatic CH carbon.
~129.0Ar-CHAromatic CH carbon.
~125.5Ar-CHAromatic CH carbon.
~122.0Ar-C (C-Br)Quaternary aromatic carbon attached to the bromine atom.
~55.0-C(CH₃)₂Quaternary aliphatic carbon.
~26.0-CH₃Equivalent methyl carbons.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the free base.

Expected ESI-MS Data (Positive Ion Mode):

m/z Value (Da)AssignmentRationale
214.02 / 216.02[M+H]⁺ (Free Base)The protonated molecular ion of 2-(3-bromophenyl)propan-2-amine (C₉H₁₂BrN). The characteristic ~1:1 isotopic pattern is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[6]
199.00 / 201.00[M+H - NH₃]⁺Loss of ammonia from the protonated molecular ion, resulting in the stable tertiary benzylic carbocation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the final hydrochloride salt.

Characteristic IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 2800Strong, BroadN-H⁺ StretchThe broad and strong absorption is characteristic of the stretching vibrations in an ammonium (-NH₃⁺) salt.[7]
3050 - 3010MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the phenyl ring.
2980 - 2960MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the C-H bonds in the methyl groups.[8]
1600, 1475Medium-WeakAromatic C=C StretchSkeletal vibrations of the benzene ring.
1590 - 1500StrongN-H⁺ Bending (Asymmetric)Characteristic bending (scissoring) vibration for a primary ammonium salt.[9]
1070StrongC-Br StretchStretching vibration for the carbon-bromine bond.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound via the Ritter reaction. The rationale for the synthetic strategy is grounded in the favorable mechanism involving a stable carbocation intermediate. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a multi-faceted and self-validating approach to confirm the structure and purity of the final product. The detailed protocols and expected data presented herein serve as a reliable resource for researchers engaged in synthetic and medicinal chemistry.

References

  • Ritter reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]

  • Ritter Reaction. (2019, November 1). Organic Chemistry Portal. [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ritter Reaction. (2026, January 8). Organic Chemistry Reaction. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Nikpassand, M., et al. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Journal of Chemical Sciences, 124(5), 1025–1032. [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-bromophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Clark, J. (n.d.). Infrared spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]

  • S. M. A. Hakim, S. H. T. (2021). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Royal Society of Chemistry. [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • DeRuiter, J., & Noggle, F. T. (1998). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Institute of Justice. [Link]

  • van der Heijden, G. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. [Link]

  • mzCloud. (n.d.). 2-Bromoamphetamine. [Link]

  • Standard品网. (n.d.). Benzyl[2-(3-bromophenyl)propan-2-yl]amine Hydrochloride. [Link]

  • Wang, Y., et al. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Clark, J. (n.d.). 1H NMR spectra of propan-2-amine. Doc Brown's Chemistry. [Link]

  • Palko, A., et al. (2016). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. ResearchGate. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Rasayan Journal of Chemistry. (2019). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • El-Sohly, M. A., & W. Gul. (2014). Review: Synthetic Methods for Amphetamine. Forensic Science Review, 26(1), 7-23. [Link]

  • PubChem. (n.d.). 2-(3-bromophenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Merli, V. (2014). Process for the Purification of Benzphetamine Hydrochloride. Scholars' Mine. [Link]

  • Karpe, S. (2016). Grignard reagent from amino acid? ResearchGate. [Link]

  • Clark, J. (n.d.). Mass spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]

  • Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475–485. [Link]

  • Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3963. [Link]

  • Chapman, D., & Williams, R. L. (1953). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society, 2786-2790. [Link]

  • Ianni, A. S., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Shuto, S., et al. (1998). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- Diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of Medicinal Chemistry, 41(18), 3507–3514. [Link]

  • Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

  • Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved January 19, 2026. [Link]

  • Clark, J. (n.d.). Infrared spectrum of propylamine. Doc Brown's Chemistry. [Link]

  • NIST. (n.d.). 2-Propanamine. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel chemical entities and key intermediates is paramount. 2-(3-Bromophenyl)propan-2-amine hydrochloride stands as a significant building block, featuring a tertiary amine on a propane backbone and a bromine-substituted aromatic ring. This structure presents opportunities for diverse synthetic modifications, making it a valuable precursor in drug discovery programs.

This technical guide provides a comprehensive framework for the analysis of the core physicochemical properties of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of this compound's fundamental characteristics. Beyond merely listing properties, this document elucidates the causality behind the selection of analytical methodologies, grounding each protocol in the principles of scientific integrity and self-validation. The aim is to equip the reader with not only the data but also the strategic approach required for a thorough and reliable characterization.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to unequivocally confirm its identity and structure. This involves consolidating its nomenclature, molecular formula, and weight, which serve as the basis for all subsequent analyses.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(3-bromophenyl)propan-2-amine;hydrochloride[1]
CAS Number 676135-18-5[1]
Molecular Formula C₉H₁₃BrClN[1]
Molecular Weight 250.56 g/mol [1][2]
Canonical SMILES CC(C)(N)C1=CC=CC(Br)=C1.Cl[1]

The hydrochloride salt form is critical, as it significantly influences properties like solubility and stability compared to the free base.[3] The presence of the bromine atom and the tertiary amine functional group are key features that will dictate the compound's reactivity and its spectroscopic signature.

Fundamental Physicochemical Properties

These properties are critical for determining the compound's handling, formulation, and behavior in biological systems. While some data may be available, experimental verification is essential for ensuring material quality.

Table 2: Summary of Physicochemical Properties

PropertyValueSignificance
Appearance White to off-white solidBasic quality control and purity indicator.
Melting Point Requires experimental determinationA sharp melting range is a primary indicator of high purity.
Solubility Requires experimental determinationCrucial for designing reaction conditions, formulations, and bioassays.
pKa Requires experimental determinationDetermines the ionization state at different pH values, affecting absorption and distribution.
Melting Point Determination

Expertise & Rationale: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range. Therefore, a sharp, well-defined melting point is a hallmark of a pure substance. For a hydrochloride salt, the melting point can also be a decomposition temperature, which is an equally important thermal characteristic.

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat rapidly to approximately 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The reported range should be narrow (e.g., ≤ 2°C) for a pure sample.

Aqueous Solubility Assessment

Expertise & Rationale: Solubility is a cornerstone of drug development, impacting everything from bioavailability to the feasibility of intravenous formulations. As an amine hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base form because the ionic salt can readily interact with polar water molecules.[3] The shake-flask method is the gold-standard for determining equilibrium solubility.

Protocol for Shake-Flask Solubility Determination:

  • Sample Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A slurry should remain visible, confirming that the solution is saturated.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Quantification:

    • Carefully extract a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., the HPLC mobile phase).

    • Quantify the concentration of the dissolved compound using a validated HPLC method (as described in Section 4) against a calibration curve prepared with known standards.

  • Reporting: Express the solubility in units such as mg/mL or mmol/L.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa of the protonated amine is arguably the most critical physicochemical parameter for predicting a drug candidate's behavior. It dictates the degree of ionization at physiological pH (approx. 7.4), which governs its ability to cross cell membranes and interact with biological targets. Potentiometric titration is a direct and reliable method for measuring pKa.

Protocol for Potentiometric Titration:

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a defined volume of water or a water/co-solvent mixture (if solubility is limited).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using an automated titrator. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine hydrochloride has been neutralized to the free base). The equivalence point is determined from the inflection point of the first derivative of the titration curve.

cluster_0 Characterization Workflow cluster_1 Physical Properties cluster_2 Structural & Purity Analysis Compound 2-(3-Bromophenyl)propan-2-amine HCl MP Melting Point Analysis Compound->MP Sample Sol Solubility Assay Compound->Sol Sample pKa pKa Titration Compound->pKa Sample Spectro Spectroscopy (NMR, IR, MS) Compound->Spectro Sample Chroma Chromatography (HPLC) Compound->Chroma Sample Purity Purity MP->Purity Purity Indication Formulation Formulation Sol->Formulation Formulation Design ADME ADME pKa->ADME ADME Prediction Structure Structure Spectro->Structure Structural Confirmation PurityAssay PurityAssay Chroma->PurityAssay Purity Quantification

Caption: Workflow for physicochemical and structural characterization.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques provide an unambiguous fingerprint of the molecule, confirming its structure and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides complementary information for the carbon skeleton. For this compound, specific splitting patterns in the aromatic region will confirm the 1,3- (meta) substitution pattern.

Predicted ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons (approx. 7.3-7.8 ppm): Four protons exhibiting complex splitting patterns (e.g., triplet, doublet of doublets) characteristic of a 1,3-disubstituted benzene ring.

  • Amine Protons (-NH₃⁺, broad singlet): A broad signal that may exchange with residual water in the solvent. Its integration should correspond to three protons.

  • Methyl Protons (-CH₃, singlet, approx. 1.6 ppm): A sharp singlet integrating to six protons, as the two methyl groups are chemically equivalent.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve salts and show amine protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a direct readout of the vibrational modes of the molecule's bonds. For this compound, the key signatures will be from the ammonium salt and the aromatic ring.

Expected Characteristic Absorption Bands:

  • N-H Stretch (Ammonium): A very broad and strong band from ~2800-3200 cm⁻¹, characteristic of an R-NH₃⁺ group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • N-H Bend (Ammonium): A medium to strong band around 1500-1600 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically 500-650 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks and compare them to expected values for the functional groups present.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the parent molecule and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amine salts.

Expected Mass Spectrum (Positive ESI Mode):

  • Parent Ion: The primary ion observed will be the protonated free base [M+H]⁺, where M is the free base 2-(3-Bromophenyl)propan-2-amine.

  • Expected m/z: The molecular weight of the free base (C₉H₁₂BrN) is ~214.02 g/mol . The [M+H]⁺ ion will appear as a characteristic doublet due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z ~214 and ~216.

  • Fragmentation: Common fragments may include the loss of a methyl group (-15 Da) or other characteristic cleavages.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Confirm the presence of the isotopic doublet corresponding to the [M+H]⁺ ion to verify the molecular formula and weight.

Chromatographic Purity and Quantification

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical compounds.[4] A well-developed reversed-phase HPLC method can separate the main compound from synthesis-related impurities and degradation products. The method's trustworthiness is established through validation, ensuring it is specific, linear, accurate, and precise.

Reversed-Phase HPLC Method

Methodology:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately non-polar aromatic compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for protonating the amine, ensuring good peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient, for example, starting at 10% B and increasing to 90% B over 15 minutes, is effective for eluting impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: Monitor at ~210 nm, where the benzene ring exhibits strong absorbance, providing high sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Dilute to a working concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

cluster_workflow HPLC Analysis Workflow SamplePrep Sample Preparation (Weigh, Dissolve, Filter) Autosampler Autosampler Injection SamplePrep->Autosampler Inject 10 µL Column C18 Reversed-Phase Column (Separation) Autosampler->Column Mobile Phase Flow Detector UV/DAD Detector (Signal Acquisition) Column->Detector Elution CDS Chromatography Data System (Integration & Analysis) Detector->CDS Raw Data

Caption: Standard operational workflow for HPLC purity analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. This guide outlines the essential methodologies for determining its core physicochemical properties, confirming its structure, and quantifying its purity. By applying these robust, self-validating protocols, researchers can ensure the quality and consistency of this key synthetic intermediate, thereby building a solid foundation for its successful application in research and drug development. The logical application of these techniques—from fundamental melting point analysis to sophisticated chromatographic and spectroscopic methods—provides the framework for a complete and trustworthy chemical dossier.

References

  • PubChem. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]

  • National Institutes of Health. (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

  • Spring 2005. Principles of Drug Action 1, Amines.
  • National Medicines Institute, Poland. (n.d.). HPLC method for identification and quantification of three active substances in a dermatological preparation. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • National Institutes of Health. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

Sources

A Technical Guide to the NMR Spectral Analysis of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-bromophenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted ¹H and ¹³C NMR spectra, outlines a robust experimental methodology for data acquisition, and provides a detailed framework for spectral analysis and structural elucidation.

Introduction

This compound is a substituted arylalkylamine of interest in medicinal chemistry and pharmaceutical research. As with any synthesized compound, unambiguous structural confirmation is paramount for its progression in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the definitive structural elucidation of organic molecules in solution. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound and detail the necessary experimental protocols for its empirical verification.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally acquired spectra in publicly available databases, a predicted NMR analysis provides a valuable baseline for researchers. The following predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical chemical shifts for aliphatic amines.

The structure of this compound is presented below, with atoms numbered for the purpose of NMR assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the aliphatic methyl protons, and the amine protons. The hydrochloride salt form will result in the protonation of the amine group to an ammonium group (-NH₃⁺).

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
Aromatic Protons (H2', H4', H5', H6')7.20 - 7.60Multiplet4HThe aromatic protons will appear in the typical downfield region. The bromine atom and the alkylammonium group will influence their chemical shifts, leading to a complex multiplet pattern.
Ammonium Protons (-NH₃⁺)8.0 - 9.0Broad Singlet3HProtons on a positively charged nitrogen are significantly deshielded and often appear as a broad singlet due to quadrupolar broadening and exchange with residual water. Its chemical shift is highly dependent on the solvent and concentration.[1][2]
Methyl Protons (2 x -CH₃)1.60 - 1.80Singlet6HThe six protons of the two methyl groups are chemically equivalent and are adjacent to a quaternary carbon, hence they will appear as a singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the aromatic carbons and the aliphatic carbons. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Justification
55 - 60The quaternary carbon attached to the aromatic ring and the ammonium group will be deshielded.
Cβ (2 x -CH₃)25 - 30The methyl carbons will appear in the aliphatic region.
C1'145 - 150The ipso-carbon attached to the propan-2-amine group.
C3'120 - 125The carbon atom directly bonded to the bromine atom.
C2', C4', C5', C6'125 - 135The remaining aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents.

Experimental Methodology

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are good choices for amine hydrochlorides due to their ability to dissolve salts and the position of their residual solvent peaks. Chloroform-d (CDCl₃) can also be used, but solubility may be limited.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette plugged with glass wool, transfer the solution to a 5 mm NMR tube. This will filter out any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.[5][6]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

2D NMR Spectroscopy (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is essential for assigning the protonated carbons.[7][8][9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR Acquire C13_NMR 1D ¹³C NMR transfer->C13_NMR Acquire COSY_NMR 2D COSY transfer->COSY_NMR Acquire HSQC_NMR 2D HSQC transfer->HSQC_NMR Acquire process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process COSY_NMR->process HSQC_NMR->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: A typical workflow for NMR-based structural elucidation.

Data Analysis and Structural Elucidation

1D NMR Spectra Analysis
  • Processing: The raw data (Free Induction Decay - FID) should be processed by applying a Fourier transform, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance. The expected ratio for the aromatic, ammonium, and methyl protons is 4:3:6.

  • Multiplicity Analysis (¹H NMR): Analyze the splitting patterns of the signals to deduce proton-proton coupling information. The aromatic protons are expected to show complex coupling patterns (doublets of doublets, triplets of doublets, etc.) due to ortho- and meta-couplings. The methyl protons should be a singlet, and the ammonium protons a broad singlet.

2D NMR Spectra Analysis
  • COSY: The COSY spectrum will reveal correlations between coupled protons. This will be particularly useful in assigning the connectivity of the aromatic protons. For example, H4' should show a correlation to H5', and H5' to H6'.

  • HSQC: The HSQC spectrum will show cross-peaks for each proton that is directly attached to a carbon atom. This will allow for the unambiguous assignment of the protonated aromatic carbons (C2', C4', C5', C6') and the methyl carbons (Cβ). The quaternary carbons (Cα, C1', C3') will not appear in the HSQC spectrum.

By combining the information from all these NMR experiments, the complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

Potential Impurities and their NMR Signatures

The presence of impurities can complicate NMR spectra. A common synthetic route to similar compounds involves the reaction of a Grignard reagent (e.g., 3-bromophenylmagnesium bromide) with a suitable ketone or nitrile, followed by amination. Potential impurities could include starting materials, reaction byproducts, or residual solvents.

  • Unreacted Starting Materials: For instance, if 3-bromoacetophenone is a precursor, its characteristic methyl singlet around 2.6 ppm and aromatic signals would be observable.

  • Solvent Residues: Common organic solvents used in synthesis and purification (e.g., diethyl ether, tetrahydrofuran, ethyl acetate) have characteristic NMR signals that can be identified.

  • Isomeric Impurities: Incomplete regioselectivity in the synthesis could lead to the presence of the 2-bromo or 4-bromo isomers. These would have distinct aromatic proton patterns in the ¹H NMR spectrum.

A careful analysis of the full spectrum, including low-level signals, is crucial for assessing the purity of the sample.

References

  • StrucEluc Expert System for 2D NMR Spectra. PubMed.
  • NMR Spectroscopy of Benzene Deriv
  • Applying 2D NMR methods to the structural elucidation of complex natural products. University of British Columbia.
  • CHM4930 Example of Solving Structure
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Chemical shifts. University of Potsdam.
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Chemical shifts for substituted benzene's in NMR. Reddit.
  • NMR Characterization of RNA Small Molecule Interactions. PubMed Central.
  • Spectroscopic Properties of Amines. Chemistry LibreTexts.
  • Chemical shifts of the amine protons signal in ¹H NMR spectra.
  • 13C – NMR Chemical Shift Increments for substituted benzenes. Masaryk University.
  • Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • NMR Spectroscopy Of Amines. JoVE.
  • NMR Solvents. Sigma-Aldrich.
  • Basic Practical NMR Concepts.
  • Basic NMR Concepts. Boston University.
  • Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PubMed Central.
  • Amine protons on NMR. Reddit.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • NMR Solvents. Eurisotop.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • CASPRE - 13C NMR Predictor. CASPRE.
  • NMR Prediction. ACD/Labs.
  • An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. DTIC.
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic
  • Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.
  • PROSPRE - 1H NMR Predictor. PROSPRE.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • 1H NMR spectra of propan-2-amine. Doc Brown's Chemistry.
  • 13C NMR spectra of propan-2-amine. Doc Brown's Chemistry.
  • NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
  • A kind of preparation method of bupropion hydrochloride impurity F.
  • The synthesis and investigation of impurities found in clandestine labor
  • 2-Amino-2-(3-bromophenyl)propan-1-ol synthesis. ChemicalBook.
  • 2-(3-Chlorophenyl)propan-2-amine hydrochloride. Vulcanchem.
  • Forensic analysis of P2P derived amphetamine synthesis impurities.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-(3-Bromophenyl)propan-2-amine hydrochloride, a substituted phenethylamine analog, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Phenethylamine derivatives represent a broad class of compounds encountered in forensic, clinical, and pharmaceutical research, necessitating robust and reliable analytical methods.[1] This document details the critical physicochemical properties of the analyte, outlines a complete methodology from sample preparation to data acquisition, and provides an in-depth analysis of its expected fragmentation patterns. The protocols described herein are designed to ensure scientific rigor and produce defensible data for researchers, scientists, and drug development professionals.

Introduction and Analytical Rationale

2-(3-Bromophenyl)propan-2-amine belongs to the phenethylamine class, a structural backbone for many neurotransmitters, psychoactive substances, and pharmaceutical agents.[2] The presence of a bromine atom and its specific position on the phenyl ring (meta-position) presents unique analytical identifiers that can be decisively exploited using mass spectrometry. The hydrochloride salt form dictates specific considerations for sample preparation to ensure optimal ionization and chromatographic performance.

The primary objective of this guide is to establish a self-validating analytical workflow. This is achieved by leveraging the synergy between liquid chromatography for temporal separation and tandem mass spectrometry for mass-based confirmation and structural elucidation. The method's trustworthiness relies on the combination of chromatographic retention time, precursor ion mass accuracy, the characteristic bromine isotopic pattern, and a predictable, high-confidence fragmentation spectrum (MS/MS).

Physicochemical Properties and Their Analytical Implications

Understanding the molecule's structure is paramount to designing an effective analytical strategy.

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C₉H₁₂BrN • HClThe base molecule contains Carbon, Hydrogen, Bromine, and Nitrogen.
Molecular Weight Free Base: 214.10 g/mol HCl Salt: 250.57 g/mol The nominal mass of the protonated free base [M+H]⁺ will be ~214 and ~216 Da.
Exact Mass (Free Base) 213.0153 u (C₉H₁₂⁷⁹BrN)High-resolution mass spectrometry can differentiate it from other isobaric compounds.
Key Functional Groups Primary Amine (-NH₂), Phenyl Ring, Bromine atomThe primary amine is a basic site, readily protonated for positive mode ESI.[3]
Isotopic Signature Bromine has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).The mass spectrum will exhibit a characteristic pair of peaks (A and A+2) of nearly equal intensity for any bromine-containing ion, a crucial identification feature.

Comprehensive Analytical Workflow

The analysis follows a logical progression from sample preparation to data interpretation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity, selectivity, and adaptability for analyzing compounds like phenethylamines in complex matrices.[4]

Caption: High-level workflow for the analysis of 2-(3-Bromophenyl)propan-2-amine HCl.

Step-by-Step Experimental Protocols

A. Sample Preparation

  • Rationale: The hydrochloride salt is typically a solid. It must be dissolved in a solvent compatible with both the analyte's solubility and the LC-MS system. A polar organic solvent like methanol, often mixed with water, is an excellent choice.

  • Protocol:

    • Prepare a stock solution by accurately weighing ~1 mg of this compound and dissolving it in 10 mL of a 50:50 (v/v) solution of methanol and deionized water to create a 100 µg/mL solution.

    • Perform serial dilutions from the stock solution using the same 50:50 methanol/water solvent to create working standards for calibration and analysis (e.g., 1-100 ng/mL).

    • For samples in a biological matrix (e.g., serum, urine), a protein precipitation or solid-phase extraction (SPE) step would be required prior to dilution.[5]

B. Liquid Chromatography (LC) Method

  • Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like phenethylamines. A C18 column provides the necessary hydrophobic interaction. Adding a small amount of acid (e.g., formic acid) to the mobile phase is critical; it ensures the primary amine remains protonated, which prevents peak tailing and enhances ESI efficiency.[5]

  • Protocol:

    Parameter Recommended Setting
    Column C18, 2.1 x 100 mm, 1.8 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 5 minutes
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C

    | Injection Vol. | 5 µL |

C. Mass Spectrometry (MS) Method

  • Rationale: Electrospray Ionization (ESI) is a 'soft' ionization technique well-suited for polar molecules that are already charged or easily protonated in solution.[6][7] Positive ion mode is the clear choice for the basic amine group. Tandem MS (MS/MS) is used to isolate the protonated molecule and fragment it to generate a structural fingerprint.

  • Protocol:

    Parameter Recommended Setting
    Ionization Mode Electrospray Ionization (ESI), Positive
    Capillary Voltage +4.0 kV
    Gas Temp. 325 °C
    Gas Flow 8 L/min
    Nebulizer Pressure 40 psi
    MS1 Scan Range m/z 50 - 400
    MS/MS Precursor Ions m/z 214.0, 216.0

    | Collision Energy | 10-30 eV (optimization recommended) |

Data Interpretation: Expected Spectra and Fragmentation

MS1 Full Scan: The Precursor Ion

In the full scan (MS1) spectrum, the primary goal is to identify the protonated molecule, [M+H]⁺.

  • Expected Ions: A distinct pair of peaks will be observed at m/z 214.0 (corresponding to the ⁷⁹Br isotope) and m/z 216.0 (corresponding to the ⁸¹Br isotope).

  • Validation: The key confirmatory feature is that the intensity of these two peaks will be nearly identical (a ~1:1 ratio), which is the classic signature of a singly brominated compound.

MS/MS Analysis: The Fragmentation Pathway

By selecting m/z 214 and 216 as precursor ions and subjecting them to collision-induced dissociation (CID), we can generate a characteristic product ion spectrum. The fragmentation of phenethylamines is well-documented and typically follows predictable pathways.[8][9][10]

  • Alpha (α) Cleavage: This is often the most dominant fragmentation pathway for phenethylamines.[8][11] It involves the cleavage of the bond between the alpha-carbon and the beta-carbon (the C-C bond adjacent to the amine).

  • Loss of Ammonia (NH₃): In-source fragmentation or fragmentation in the collision cell can lead to the neutral loss of ammonia.[2][12]

  • Benzylic Cleavage: Cleavage can also occur at the benzylic position, leading to the formation of a bromotropylium ion or related structures.

The proposed fragmentation for the m/z 214 precursor is detailed below. The fragments from the m/z 216 precursor will be identical but shifted by +2 Da.

Caption: Proposed MS/MS fragmentation of 2-(3-Bromophenyl)propan-2-amine.

Summary of Expected Ions:

Ion DescriptionPrecursor m/z (⁷⁹Br / ⁸¹Br)Key Fragment m/z (⁷⁹Br / ⁸¹Br)Fragmentation Pathway
Protonated Molecule 214.0 / 216.0-[M+H]⁺
Benzylic Cation 214.0 / 216.0183.0 / 185.0Alpha (α) cleavage with loss of C₂H₅N
Ammonia Loss 214.0 / 216.0197.0 / 199.0Neutral loss of ammonia (NH₃)

Conclusion

The LC-MS/MS method detailed in this guide provides a robust, specific, and trustworthy approach for the identification and potential quantification of this compound. The strategy's strength lies in its multi-layered validation process: a defined chromatographic retention time, accurate mass measurement of the precursor ion, confirmation via the unique 1:1 bromine isotopic signature, and a predictable tandem mass spectrometry fragmentation pattern. By understanding the causality behind each methodological choice—from mobile phase acidification to the interpretation of fragmentation pathways—scientists can confidently apply and adapt this workflow for the analysis of this and structurally related compounds.

References

  • Inoue, H., Negishi, S., Nakazono, Y., T. Iwata, Y., Kanamori, T., Tsujikawa, K., Ohtsuru, O., Miyamoto, K., & Kasuya, F. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. International Journal of Legal Medicine, 130(3), 695–703. [Link]

  • Lin, H.-R., Lin, Y.-C., & Chen, C.-L. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 21(9), 1221. [Link]

  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403–2414. [Link]

  • Adamowicz, P., & Tokarczyk, B. (2016). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. Analytical Methods, 8(3), 538-546. [Link]

  • Lin, H.-R., Lin, Y.-C., & Chen, C.-L. (2016). Mass fragmentations (m/z values) of phenethylamines and tryptamines... [Table]. ResearchGate. [Link]

  • Nakamura, S., Hori, A., Nishi, A., & Yamazaki, M. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. [Link]

  • Adamowicz, P., & Tokarczyk, B. (2019). Screening Analysis for Designer Stimulants by LC-MS/MS. Methods in Molecular Biology, 1872, 165-180. [Link]

  • Adamowicz, P., & Tokarczyk, B. (2019). Screening Analysis for Designer Stimulants by LC-MS/MS. Springer Nature Experiments. [Link]

  • Giebułtowicz, J., & Wroczyński, P. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences. [Link]

  • Kiontke, A., Oehme, R., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE, 11(12), e0167502. [Link]

  • Inoue, H., Negishi, S., Nakazono, Y., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(9), 5079–5086. [Link]

  • Marín, J. M., Sancho, J. V., & Hernández, F. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 68–80. [Link]

  • De-la-Torre, R., et al. (2001). Mass spectra and proposed fragmentation patterns of amphetamine... [Figure]. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. [Link]

  • Marín, J. M., Sancho, J. V., & Hernández, F. (2012). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1997). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Criminal Justice Reference Service. [Link]

  • Schymanski, E. L., & Neumann, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

  • mzCloud. (2017). 2-Bromoamphetamine. [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-bromophenyl)propanamide. [Link]

  • PubChemLite. (n.d.). 2-(3-bromophenyl)propan-2-ol (C9H11BrO). [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Amines. [Link]

Sources

In-Depth Technical Guide to the Isomers of Bromophenylpropanamine: Synthesis, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromophenylpropanamine, a substituted derivative of the phenethylamine class, represents a family of compounds with significant interest in the fields of pharmacology, medicinal chemistry, and toxicology. The introduction of a bromine atom onto the phenyl ring of the propanamine structure gives rise to a variety of isomers, each with potentially distinct chemical and biological properties. The precise location of the bromine atom (positional isomerism) and the spatial arrangement of substituents around the chiral center (stereoisomerism) are critical determinants of the molecule's interaction with biological systems.

This technical guide provides a comprehensive overview of the key isomers of bromophenylpropanamine. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, comparative properties, and the analytical methodologies required for their differentiation. Understanding the nuances of these isomers is paramount, as subtle structural changes can lead to profound differences in pharmacological effects, from therapeutic potential to significant toxicity.[1][2] This guide will focus primarily on the positional isomers (ortho-, meta-, and para-) and the enantiomers of the most studied isomer, 4-bromophenylpropanamine.

Part 1: Positional Isomerism in Bromophenylpropanamine

Positional isomers of bromophenylpropanamine are characterized by the location of the bromine atom on the phenyl ring: the ortho- (2-), meta- (3-), and para- (4-) positions. This seemingly minor structural variation significantly alters the electronic and steric properties of the molecule, thereby influencing its synthesis, physicochemical characteristics, and pharmacological profile.

Synthesis of Positional Isomers

The synthesis of bromophenylpropanamine isomers typically begins with a correspondingly substituted brominated precursor, such as bromophenylacetone. A common and versatile method is reductive amination.

  • Causality in Synthesis: The choice of the starting material is the primary determinant of the final positional isomer. For instance, to synthesize 4-bromophenylpropanamine, one must start with 4-bromophenyl-2-propanone. The Leuckart reaction or catalytic hydrogenation are frequently employed reductive amination methods.[3][4] The Leuckart reaction, using formic acid or its derivatives like formamide or ammonium formate, is often favored in clandestine settings due to its simplicity, though it may result in lower yields and more impurities compared to catalytic hydrogenation.[4] Catalytic hydrogenation, on the other hand, offers a cleaner and more efficient route, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Experimental Protocol: General Reductive Amination of a Bromophenyl-2-propanone
  • Reaction Setup: In a round-bottom flask suitable for the reaction scale, dissolve the starting bromophenyl-2-propanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add an ammonia source. For the Leuckart reaction, this would be ammonium formate (excess). For catalytic hydrogenation, a solution of ammonia in methanol is typically used.

  • Reduction:

    • Leuckart Method: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).[3][4] The intermediate N-formylamphetamine is formed, which requires a subsequent hydrolysis step.[4]

    • Catalytic Hydrogenation: Add a catalyst (e.g., 5-10% Pd/C). The flask is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature or with gentle heating.

  • Workup and Isolation:

    • After the reaction is complete, the catalyst (if used) is removed by filtration through Celite.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified (e.g., with HCl).

    • The aqueous layer is washed with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove unreacted starting material and non-basic impurities.

    • The aqueous layer is then made basic (e.g., with NaOH) to a pH >10, which deprotonates the amine.

    • The freebase product is extracted into an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude bromophenylpropanamine. Further purification can be achieved via distillation or by converting the amine to its hydrochloride salt, which can be recrystallized.

Diagram: General Synthesis of 4-Bromophenylpropanamine

Synthesis P2P 4-Bromophenyl-2-propanone Reagents Method 1: Leuckart ReactionFormamide / Formic AcidHeat P2P->Reagents Reagents2 Method 2: Reductive AminationNH₃, H₂, Pd/CMethanol P2P->Reagents2 Intermediate N-formyl-4-bromoamphetamine Reagents->Intermediate Product 4-Bromophenylpropanamine Reagents2->Product Hydrolysis HClHeat Intermediate->Hydrolysis Hydrolysis->Product

Caption: Synthetic routes to 4-bromophenylpropanamine from 4-bromophenyl-2-propanone.

Comparative Properties of Positional Isomers

The properties of the ortho-, meta-, and para-isomers are distinct. While comprehensive data for the 2- and 3-bromo isomers are less common in the literature than for the 4-bromo isomer, general structure-activity relationships can be inferred. The 4-bromo isomer, also known as para-bromoamphetamine (PBA) or brolamfetamine, is the most well-characterized.

Property2-Bromophenylpropanamine3-Bromophenylpropanamine4-Bromophenylpropanamine (PBA)
Synonyms ortho-Bromoamphetaminemeta-Bromoamphetaminepara-Bromoamphetamine, 4-BA
Molar Mass 214.11 g/mol 214.11 g/mol 214.11 g/mol [5]
Primary Mechanism Likely monoamine releaserLikely monoamine releaserSerotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[5]
Pharmacological Notes Less studied, activity is presumed to be lower due to steric hindrance near the side chain.Less studied, effects are intermediate between ortho and para isomers.Potent monoamine releaser with known neurotoxic properties, particularly towards serotonin neurons.[5] Also acts as a MAO-A inhibitor (IC₅₀ = 1,500 nM).[5]

Expert Insight: The position of the halogen atom on the phenyl ring of an amphetamine derivative critically influences its interaction with monoamine transporters. A substitution at the 4-position (para) often results in potent serotonin-releasing activity. This is a well-established trend seen in related compounds like 4-chloroamphetamine (PCA) and 4-fluoroamphetamine (4-FA). The neurotoxicity associated with these para-halogenated amphetamines is believed to be linked to their potent effects on the serotonin system.[5][6]

Part 2: Stereoisomerism in Bromophenylpropanamine

The presence of a chiral center at the alpha-carbon of the propanamine side chain means that each positional isomer exists as a pair of enantiomers: (R)- and (S)-bromophenylpropanamine. It is a fundamental principle in pharmacology that enantiomers can have vastly different biological activities due to the stereospecific nature of receptor binding sites and enzymes.[7][8]

Pharmacological Differentiation of Enantiomers

For most amphetamines, the (S)-enantiomer (dextroamphetamine) is typically the more potent central nervous system stimulant.[9] However, in some substituted amphetamines, this is not always the case. For the hallucinogenic compound 2,5-Dimethoxy-4-bromoamphetamine (DOB), a related but more complex molecule, the (R)-enantiomer is the more active form (the eutomer).[10][11] This highlights the necessity of separating and individually testing the enantiomers of any novel psychoactive substance.

  • Trustworthiness of Data: When evaluating pharmacological data, it is crucial to know whether the study was conducted with a racemic mixture or with enantiomerically pure compounds. Studies on racemic mixtures report the combined effects of both enantiomers, which can be misleading if one is significantly more potent or has a different pharmacological profile than the other.

Synthesis and Separation of Enantiomers

Obtaining enantiomerically pure bromophenylpropanamines can be achieved through two primary strategies:

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to guide the synthesis towards the formation of a single enantiomer. This is the more elegant and efficient approach in modern pharmaceutical development.

  • Chiral Resolution: This is the process of separating a racemic mixture into its individual enantiomers.[8]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This classic method relies on reacting the racemic amine with a chiral acid to form two diastereomeric salts, which have different physical properties (like solubility) and can be separated.[8]

  • Salt Formation: Dissolve the racemic bromophenylpropanamine freebase in a suitable solvent (e.g., ethanol or methanol).

  • Chiral Acid Addition: Add a solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) to the amine solution, typically in a 1:1 or 2:1 molar ratio.

  • Crystallization: The two diastereomeric salts will form. Due to their different solubilities, one salt will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent. The choice of solvent is critical and often requires optimization to achieve efficient separation.

  • Separation: The crystallized salt is collected by filtration. This salt is now enriched in one of the diastereomers.

  • Liberation of Freebase: The separated diastereomeric salt is dissolved in water, and a base (e.g., NaOH) is added to liberate the enantiomerically enriched freebase, which can then be extracted with an organic solvent.

  • Analysis: The enantiomeric purity of the separated amine is determined using a chiral analytical technique, such as chiral HPLC.

Diagram: Chiral Resolution Workflow

Resolution cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic Racemic Amine (R)-BPA + (S)-BPA ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemic->ChiralAcid Salts Diastereomeric Salts [(R)-BPA / (+)-TA] [(S)-BPA / (+)-TA] Crystallization Fractional Crystallization Salts->Crystallization Salt1 Less Soluble Salt (Crystals) Crystallization->Salt1 Salt2 More Soluble Salt (in Mother Liquor) Crystallization->Salt2 Base Add Base (NaOH) Salt1->Base Enantiomer1 Enriched (R)-BPA Base->Enantiomer1

Caption: Workflow for separating enantiomers via diastereomeric salt formation.

Part 3: Analytical Methodologies

The definitive identification and quantification of bromophenylpropanamine isomers require sophisticated analytical techniques. Given that positional isomers and enantiomers have the same mass, mass spectrometry alone is insufficient for differentiation without a prior separation step.[12]

Chromatographic Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying substituted amphetamines.[3] To separate enantiomers, a derivatization step using a chiral reagent (e.g., trifluoroacetyl-l-prolyl chloride, L-TPC) is often employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique.[3] For enantiomeric separation, a chiral stationary phase (CSP) is used.[7][13] This direct method avoids derivatization and is often considered more reliable, as impurities in chiral derivatizing agents can lead to inaccurate results.[12][13] LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for quantifying isomers in complex matrices like biological fluids.[9][13]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, particularly for confirming the position of the bromine atom on the phenyl ring. The splitting patterns and chemical shifts in the aromatic region of the spectrum will be distinct for the 2-, 3-, and 4-bromo isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups (e.g., N-H bends of the primary amine, C-H stretches of the aromatic ring), but it is generally not sufficient for distinguishing between positional isomers on its own.

Part 4: Toxicology and Regulatory Status

Substituted amphetamines, as a class, have a high potential for abuse and may exhibit significant toxicity.[1][14][15] Para-halogenated amphetamines, including 4-bromoamphetamine, are known to be neurotoxic, particularly to serotonergic neurons.[5][6] The mechanism of toxicity is thought to involve oxidative stress and metabolic activation.[6] Acute overdose can lead to a range of severe symptoms, including hyperthermia, hypertension, seizures, and psychosis.[14][15]

Due to their structural similarity to controlled substances and their potential for abuse and harm, bromophenylpropanamine isomers are often considered controlled substance analogs in many jurisdictions. Their legal status can vary, but they are generally not approved for medical use.

Conclusion

The isomers of bromophenylpropanamine provide a compelling case study in the importance of stereochemistry and positional isomerism in pharmacology and toxicology. The para-substituted isomer, 4-bromoamphetamine, is a potent monoamine releasing agent with demonstrated neurotoxic potential. The properties of the ortho- and meta-isomers are less well-defined but are presumed to be different based on established structure-activity relationships. Furthermore, the chirality of these molecules necessitates the separation and individual evaluation of the (R)- and (S)-enantiomers to fully understand their biological profiles. A thorough analytical approach combining chromatographic separation with mass spectrometric or spectroscopic identification is essential for the unambiguous characterization of these compounds. This detailed understanding is critical for researchers in drug development, forensic science, and toxicology to predict effects, determine mechanisms of action, and assess potential risks.

References

  • United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. UNODC. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Bromoamphetamine. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference to general techniques discussed in the book chapter). [Link]

  • Grokipedia. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

  • Shin, H. S., & Kim, E. (1998). Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent. Journal of Analytical Toxicology, 22(4), 285–289. [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized material. UNODC. [Link]

  • Steuer, A. E., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Molecules, 26(16), 4849. [Link]

  • DrugMAP. (n.d.). Details of the Drug: Brolamfetamine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brolamfetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromo-3,5-dimethoxyamphetamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Bionity.com. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]

  • Gifford, J., et al. (2018). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC-MS-MS. Journal of Analytical Toxicology, 42(8), 545–550. [Link]

  • Google Patents. (n.d.). EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Dinis-Oliveira, R. J., et al. (2012). Toxicity of amphetamines: an update. Archives of Toxicology, 86(8), 1167–1231. [Link]

  • Krasnova, I. N., & Cadet, J. L. (2009). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1159, 101–113. [Link]

  • ResearchGate. (n.d.). Toxicity of amphetamines: An update. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ADDERALL® Prescribing Information. Retrieved from [Link]

  • ResearchGate. (2020). Are the enantiomers of the drug compounds separated in the final product? How is this separation done?[Link]

  • Medscape. (2024). Amphetamine Toxicity: Practice Essentials, Pathophysiology, Etiology. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. [Link]

  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Al-Saeed, H. S., & Al-Jasasi, A. M. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(1), 933-939. [Link]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]

Sources

A Senior Application Scientist's Guide to the Toxicology Screening of Novel Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Proactive Toxicological Profiling

Novel phenethylamine derivatives represent a continuously evolving class of psychoactive substances, often synthesized to circumvent existing drug control legislation. Their structural similarity to classic amphetamines and naturally occurring trace amines suggests a complex pharmacological profile, but subtle chemical modifications can drastically alter their potency, receptor affinity, and, most critically, their toxicological effects. For researchers and drug development professionals, a robust, systematic, and scientifically-grounded toxicology screening program is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and understanding the potential risks associated with these new chemical entities.

This guide eschews a one-size-fits-all template, instead presenting a tiered, logic-driven framework for the comprehensive toxicological evaluation of novel phenethylamine derivatives. As a Senior Application Scientist, the emphasis here is on the causality behind experimental choices—explaining not just what to do, but why it is the critical next step in building a reliable safety profile. Each protocol is designed as a self-validating system, integrating analytical rigor with biological relevance to produce trustworthy and actionable data.

A Hierarchical Framework for Toxicological Assessment

A resource-effective and scientifically sound approach to toxicology screening involves a tiered strategy. This framework begins with rapid, high-throughput in silico and in vitro methods to identify potential hazards early, flagging compounds that require more intensive investigation and allowing for the early termination of high-risk candidates.

Tiered_Screening_Workflow

Caption: A tiered approach to toxicology screening of novel phenethylamine derivatives.

Tier 1: Early Hazard Identification & Prioritization

The initial tier focuses on rapidly assessing fundamental toxicological liabilities to filter a large number of candidate compounds.

In Silico & Computational Toxicology

Before committing to resource-intensive wet-lab experiments, computational models provide a valuable first pass at toxicity prediction. Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools for predicting potential toxic effects based on chemical structure.[1][2] For phenethylamines, QSAR can be particularly useful for predicting properties like logP, which influences bioavailability and potential for crossing the blood-brain barrier.[3][4]

  • Causality: By comparing the structural motifs of a novel derivative to databases of compounds with known toxicities, QSAR algorithms can flag potential liabilities, such as mutagenicity or cardiotoxicity.[1] This allows for the early prioritization of compounds with a predicted favorable safety profile and de-prioritization of those with significant structural alerts.

High-Throughput In Vitro Screening

The first experimental step is to determine the concentration range at which the compound begins to cause general cell death. This is crucial for designing subsequent, more specific assays. A battery of tests is recommended as different assays measure different endpoints of cellular health.[5][6]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity in viable cells.[5]High-throughput, sensitive, well-established.[7]Can be confounded by compounds affecting cellular redox state.
Neutral Red (NR) Uptake Based on the ability of viable cells to incorporate and bind the dye in their lysosomes.[8]Sensitive to lysosomal membrane integrity, cost-effective.[5][8]Dye precipitation can be an issue at high concentrations.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[9]Directly measures membrane integrity/cell lysis.Less sensitive for detecting early apoptotic events or growth inhibition.[5][9]

Field-Proven Insight: It is advisable to run at least two different cytotoxicity assays. A discrepancy in results (e.g., high toxicity in MTT but low toxicity in LDH) provides valuable mechanistic clues. It might suggest that the compound impairs mitochondrial function without causing immediate cell membrane rupture.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of the novel phenethylamine derivative in appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

A significant number of drugs have been withdrawn from the market due to unforeseen cardiotoxicity.[10] Many phenethylamine derivatives can interact with ion channels. The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[10][11] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[10][12]

  • Causality: Early screening for hERG inhibition is a critical de-risking step.[11] Automated patch-clamp systems provide a high-throughput method to directly measure the effect of a compound on the hERG channel current in a cell-based assay.[10] A positive hit in this assay is a major red flag for further development.

Tier 2: In-Depth Mechanistic Investigation

Compounds that pass the initial screening tier undergo a more detailed investigation to understand their specific toxicological mechanisms.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, a key indicator of carcinogenic potential.[13] A standard battery of in vitro tests is required to assess different types of genetic damage.[14]

  • Bacterial Reverse Mutation (Ames) Test: This is a widely used initial screen for gene mutations.[15][16] It uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from synthesizing an essential amino acid. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow.[17] The test should be conducted with and without a metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.[16]

  • In Vitro Micronucleus Assay: This mammalian cell-based assay identifies substances that cause chromosomal damage (clastogenicity) or affect chromosome number (aneugenicity).[14] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[14][17] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Genotoxicity_Workflow

Caption: Core in vitro genotoxicity testing workflow.

Metabolic Stability and Metabolite Identification

The toxicity of a compound can be significantly influenced by its metabolism. The parent compound may be non-toxic, but its metabolites could be highly reactive and toxic. Conversely, metabolism can also be a detoxification pathway.

  • Causality: Understanding a compound's metabolic fate is crucial for interpreting toxicity data. In vitro metabolic stability assays using human liver microsomes or hepatocytes are the gold standard for this purpose.[18][19][20] These preparations contain a rich complement of Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) metabolic enzymes.[19]

Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare an NADPH-regenerating system solution, which is required for CYP450 enzyme activity.

  • Incubation: In a microplate, incubate the test compound at a fixed concentration (e.g., 1 µM) with the liver microsomes and the NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.[21][22]

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Following the stability assay, high-resolution mass spectrometry can be employed to identify the major metabolites formed during the incubation.[23] This information is vital for determining if potentially toxic structural motifs are being generated.

Organ-Specific Toxicity

Based on the compound's structure or initial findings, specific organ toxicity should be investigated.

  • Hepatotoxicity: The liver is a primary site of drug metabolism and is often susceptible to toxicity. Using human hepatoma cell lines like HepG2, researchers can perform more detailed assays.[24][25] High-content screening (HCS) can simultaneously measure multiple parameters like mitochondrial membrane potential, oxidative stress, and nuclear size, providing a detailed profile of hepatotoxic effects.[24][26]

  • Neurotoxicity: Given that phenethylamines are psychoactive, assessing neurotoxicity is essential. This can be done using neuronal cell lines (e.g., SH-SY5Y) and assessing endpoints such as neurite outgrowth, neurotransmitter uptake/release, and cell viability.

Tier 3: Integrated Assessment and In Vivo Confirmation

The final tier involves integrating all in vitro data to build a comprehensive risk profile and, if necessary, performing highly targeted in vivo studies.

Integrated Risk Assessment

This is a weight-of-evidence approach where data from all assays are considered collectively.[27] For example, a compound that is not cytotoxic at low concentrations but is positive in the Ames test presents a significant long-term cancer risk. A compound with a low IC50 in cytotoxicity assays and high hERG inhibition activity presents a high acute toxicity risk. This integrated analysis informs the decision of whether to terminate the compound or proceed to limited, ethically-justified in vivo studies.

Targeted In Vivo Studies

If a compound is deemed promising after extensive in vitro screening, limited in vivo studies may be warranted. These are not broad toxicology screens but are designed to answer specific questions raised by the in vitro data. This could include an acute toxicity study in rodents to determine a lethal dose (LD50) or behavioral studies to confirm psychoactive effects and observe any adverse neurological signs. All animal studies must adhere to strict ethical guidelines and the 3Rs (Replacement, Reduction, and Refinement).

Analytical Methodologies: The Backbone of Toxicology

Reliable and validated analytical methods are the foundation of any toxicology study. For phenethylamine derivatives, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity for quantifying the parent drug and its metabolites in complex biological matrices like cell culture media, microsomal incubations, or plasma.[21][22][28] Method validation should confirm parameters such as limit of detection, limit of quantification, linearity, accuracy, and precision.[28]

Conclusion

The toxicology screening of novel phenethylamine derivatives requires a dynamic and intellectually rigorous approach. By moving beyond a simple checklist of assays and embracing a tiered, mechanistic framework, researchers can make more informed decisions, efficiently allocate resources, and build a comprehensive and trustworthy safety profile. This guide provides the foundational strategy and detailed protocols to navigate the complexities of characterizing the toxicological risks of these novel compounds, ultimately contributing to both scientific understanding and public health.

References

  • Chen, Y. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. Available at: [Link]

  • Cyprotex. hERG Safety. Evotec. Available at: [Link]

  • Deventer, K., et al. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances (NPS). Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]

  • Greenstone Biosciences. CARTOX (hERG Toxicity Assay). Available at: [Link]

  • Kim, H. S., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences. Available at: [Link]

  • Lee, S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics. Available at: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available at: [Link]

  • Papaseit, E., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. Available at: [Link]

  • Porsolt. Preclinical In Vitro Toxicity Testing. Available at: [Link]

  • Roy, K., & Kar, S. (2015). Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. Medicinal Chemistry Research. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]

  • Üzüm, S. A., & Göker, E. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Journal of the Turkish Pharmacists' Association. Available at: [Link]

  • Zhu, H. (2013). From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models. Computational Toxicology. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 2-(3-Bromophenyl)propan-2-amine hydrochloride, a substituted aromatic amine of interest in synthetic and medicinal chemistry. Moving beyond a simple recitation of methods, this document details the strategic rationale behind the selection of an orthogonal analytical approach, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind the experimental choices and provides detailed, field-tested protocols. The guide culminates with a discussion of Single Crystal X-ray Diffraction as the definitive method for absolute structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for molecular characterization.

Introduction and Strategic Overview

The precise characterization of any novel chemical entity is a foundational requirement in chemical research and development. The target molecule, this compound (Figure 1), possesses several key structural features that necessitate a multi-faceted analytical approach for confirmation: a substituted aromatic ring, a quaternary carbon, methyl groups, and a primary amine salt. An error in the assignment of the bromine's position on the phenyl ring, for instance, could drastically alter the molecule's chemical properties and biological activity.

Chemical Structure of 2-(3-Bromophenyl)propan-2-amine
Figure 1. Hypothesized structure of 2-(3-Bromophenyl)propan-2-amine.

The overall workflow for this elucidation is visualized in the diagram below, outlining the progression from initial assessment to final, unambiguous confirmation.

Structural Elucidation Workflow cluster_0 Initial Assessment cluster_1 Functional Group & Connectivity Analysis cluster_2 Definitive Confirmation Sample Received Sample: 2-(3-Bromophenyl)propan-2-amine HCl MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Sample->MS Confirm Mass & Bromine Presence FTIR FTIR Spectroscopy - Identify Key Functional Groups (Amine Salt, Aromatic C-H) MS->FTIR Orthogonal Data NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) - Map C-H Framework - Confirm Connectivity FTIR->NMR XRAY Single Crystal X-Ray Diffraction - 3D Atomic Arrangement - Absolute Confirmation NMR->XRAY High Confidence Proceed to Crystallography Report Final Elucidation Report XRAY->Report Gold Standard Proof

Caption: Workflow for the structural elucidation of the target compound.

Mass Spectrometry: Confirming Mass and Halogen Presence

Expertise & Causality: The first analytical step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass for its ability to provide a highly accurate mass measurement, which is crucial for building confidence in the elemental composition. For this specific molecule, the presence of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[1][2] Observing this signature provides definitive evidence for the presence of a single bromine atom in the molecule.[3][4]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺. The primary amine is easily protonated, making ESI a suitable soft ionization technique.

  • Acquisition Parameters:

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3500 V

    • Source Temperature: 120 °C

    • Gas Flow: Nitrogen at 10 L/min

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Measure the accurate mass of the monoisotopic peak ([M+H]⁺ containing ⁷⁹Br).

    • Compare the measured mass to the theoretical mass for C₉H₁₃⁷⁹BrN⁺.

    • Verify the presence of the M+2 peak at an m/z two units higher and of similar intensity.

Expected Data & Interpretation
ParameterTheoretical Value (for C₉H₁₂BrN)Expected ObservationStructural Inference
Monoisotopic Mass [M] 213.0150 Da (with ⁷⁹Br)N/A (Observed as [M+H]⁺)---
Accurate Mass [M+H]⁺ 214.0226 Da (for C₉H₁₃⁷⁹BrN⁺)A measured m/z value within 5 ppmConfirms elemental formula C₉H₁₂BrN.
Isotopic Pattern M+ and M+2 peaks in ~1:1 ratioTwo peaks near m/z 214 and 216 of nearly equal abundance.Confirms the presence of one bromine atom.[2]

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific chemical bonds. For this compound, the key objective is to confirm the presence of the amine salt (R-NH₃⁺) and the aromatic ring. The protonated primary amine (R-NH₃⁺) exhibits characteristic broad stretching vibrations in the 2500-3100 cm⁻¹ region, which often overlap with C-H stretching bands.[5][6] Additionally, N-H bending vibrations appear in the 1500-1600 cm⁻¹ region.[5] The presence of the aromatic ring will be indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background scan of the clean ATR crystal is performed first.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeExpected ObservationStructural Inference
~3100 - 2500 N-H Stretch (Amine Salt)Broad, strong absorption band.[6]Confirms presence of R-NH₃⁺ group.
> 3000 Aromatic C-H StretchSharp, medium intensity peaks.Indicates aromatic C-H bonds.
< 3000 Aliphatic C-H StretchSharp, strong peaks.Indicates C-H bonds of methyl groups.
~1600 & ~1500 Aromatic C=C StretchTwo or more medium-strong bands.Confirms presence of the phenyl ring.
~1600 - 1500 N-H Bend (Amine Salt)Medium intensity band, may overlap with C=C stretch.[5]Supports presence of R-NH₃⁺ group.
~1250 - 1020 C-N StretchMedium-strong absorption.[7]Confirms the C-N bond of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a small molecule.[8][9] A suite of NMR experiments is required to solve the structure completely.

  • ¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).

  • ¹³C NMR: Reveals the number of distinct carbon environments.

  • 2D NMR (COSY & HSQC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies which protons are coupled (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to.

This combination allows for the confident assembly of the molecular fragments into the final structure and, critically, distinguishes between the possible ortho-, meta-, and para- isomers of the bromophenyl ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its exchangeable proton peak, which will help identify the amine protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Run:

    • Standard ¹H NMR

    • Standard ¹³C NMR (proton-decoupled)

    • ¹H-¹H COSY

    • ¹H-¹³C HSQC

  • Data Analysis: Systematically analyze each spectrum to build the structure.

Predicted Data & Interpretation

NMR_Interpretation_Logic H_NMR 1H NMR Spectrum HSQC HSQC Spectrum H_NMR->HSQC Proton Signals COSY COSY Spectrum H_NMR->COSY Proton Signals C_NMR 13C NMR Spectrum C_NMR->HSQC Carbon Signals Structure Assembled Structure HSQC->Structure Direct C-H Bonds COSY->Structure H-H Connectivity

Caption: Logic flow for integrating 2D NMR data.

¹H NMR Predicted Data (in DMSO-d₆):

  • ~8.5-9.0 ppm (broad singlet, 3H): These are the protons of the -NH₃⁺ group. The broadness is due to quadrupolar coupling with nitrogen and chemical exchange with any trace water.[7]

  • ~7.4-7.8 ppm (multiplets, 4H): These signals correspond to the four protons on the aromatic ring. The specific splitting pattern (e.g., singlets, doublets, triplets) is critical for determining the 1,3- (meta) substitution pattern.

  • ~1.6 ppm (singlet, 6H): This sharp singlet integrates to 6 protons and corresponds to the two equivalent methyl groups. It is a singlet because the adjacent carbon is quaternary and has no protons to couple with.

¹³C NMR Predicted Data (in DMSO-d₆):

  • ~145 ppm (quaternary): C-Br carbon of the aromatic ring.

  • ~120-135 ppm (4 signals): Four signals for the remaining aromatic carbons (two quaternary, two CH).

  • ~55 ppm (quaternary): The quaternary carbon attached to the nitrogen and the two methyl groups.

  • ~25 ppm (2 signals): The two equivalent methyl carbons.

Final Assembly using 2D NMR:

  • The HSQC spectrum will show a correlation between the proton signal at ~1.6 ppm and the carbon signal at ~25 ppm, confirming the methyl group assignment. It will also link the aromatic proton signals (~7.4-7.8 ppm) to their respective carbon signals.

  • The COSY spectrum will show correlations between the different aromatic protons, allowing for the definitive tracing of their connectivity and confirming the meta-substitution pattern. The absence of any correlation from the methyl proton singlet confirms its isolation.

Definitive Confirmation: Single Crystal X-ray Diffraction

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, Single Crystal X-ray Diffraction (SCXRD) is the unequivocal "gold standard" for structural determination.[10] It provides a precise three-dimensional map of electron density, allowing for the direct visualization of the atomic arrangement, bond lengths, and bond angles in the solid state.[11][12][13] This technique is particularly valuable for confirming the absolute stereochemistry (if applicable) and the exact substitution pattern on the aromatic ring without ambiguity.[14]

Experimental Protocol: SCXRD
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, methanol/ether) is a common method.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns.

Expected Outcome

The successful refinement of the X-ray data will yield a 3D model of the molecule. This model will definitively confirm:

  • The connectivity of all atoms.

  • The 1,3- (meta) position of the bromine atom on the phenyl ring.

  • The tetrahedral geometry around the quaternary carbon.

  • The presence of the hydrochloride counter-ion and its interactions (e.g., hydrogen bonding) with the ammonium group.

Conclusion: A Self-Validating System

The structural elucidation of this compound is achieved through a systematic and orthogonal workflow. Mass spectrometry confirms the correct elemental formula and the presence of bromine. FTIR spectroscopy identifies the key amine salt and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the complete proton and carbon framework, establishing atomic connectivity and confirming the meta-substitution pattern. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This multi-technique approach ensures the highest level of scientific integrity, creating a self-validating system where the data from each independent analysis corroborates the others, leading to a single, unequivocal structural assignment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Etd@IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Amine Co-crystals: A Case Study with Benzylamine and Oxalic Acid.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Excillum. (n.d.). Small molecule crystallography.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • ResearchGate. (2025, August 7). Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory.

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of 2-(3-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of 2-(3-Bromophenyl)propan-2-amine hydrochloride in a biological matrix (human plasma). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and low detection limits. This method is suitable for applications in pharmaceutical research, clinical toxicology, and forensic analysis, where reliable quantification of this compound is critical. The described method has been developed and validated following principles outlined in regulatory guidelines to ensure data integrity and reproducibility.[1]

Introduction

2-(3-Bromophenyl)propan-2-amine is a substituted phenethylamine derivative. The reliable and sensitive quantification of such small molecules in complex biological matrices is crucial for various fields, including pharmacology, toxicology, and drug development.[2] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its inherent specificity, sensitivity, and wide dynamic range.[3][4][5]

This note addresses the analytical challenge of detecting 2-(3-Bromophenyl)propan-2-amine by providing a comprehensive, step-by-step protocol. The causality behind experimental choices, such as sample extraction technique, chromatographic conditions, and mass spectrometric parameters, is explained to provide a deeper understanding of the method's mechanics. The primary amine functional group and the bromine atom present unique characteristics that are leveraged for selective ionization and fragmentation.[6][7]

Materials and Methods

Chemicals and Reagents
  • Analyte: this compound (Purity ≥95%)

  • Internal Standard (IS): 2-(3-Bromophenyl)propan-2-amine-d6 hydrochloride (or a structurally similar compound like 2-(4-bromophenyl)propan-2-amine hydrochloride if a stable isotope-labeled standard is unavailable).[8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma.

Instrumentation

An LC-MS/MS system, such as a Shimadzu LCMS-8050 or a Sciex API 3000, equipped with a heated electrospray ionization (ESI) source was used.[9][10] The system should be controlled by appropriate data acquisition and processing software (e.g., Analyst®, LCMSsolution).[9][10]

Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock.

  • Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples, making it suitable for high-throughput analysis.[4][11]

Protocol:

  • Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., at 100 ng/mL) to all samples except the blank matrix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to keep the amine analyte protonated and improves stability.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: 100 µL Plasma] --> B{Add 20 µL Internal Standard}; B --> C{Add 300 µL Cold Acetonitrile + 0.1% Formic Acid}; C --> D[Vortex 30s]; D --> E[Centrifuge 10 min @ 14,000 rpm]; E --> F[Transfer Supernatant]; F --> G[Inject into LC-MS/MS];

} idot Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Conditions

The selection of a C18 column provides robust reversed-phase separation for small molecules. A gradient elution with acidified mobile phases ensures good peak shape and retention for the amine analyte.[12][13]

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC System Standard UHPLC/HPLC SystemProvides reproducible retention times and efficient separation.
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µmOffers excellent retention and separation for compounds of moderate polarity.[13]
Column Temperature 40°CEnsures reproducible chromatography and reduces viscosity.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation of the analyte for positive ESI mode and improves peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between speed and efficiency.[13]
Injection Volume 5 µLMinimizes potential matrix effects while providing sufficient analyte for detection.
Gradient Elution 10% B to 95% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 minA gradient is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.[13]
MS System Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive quantification using MRM.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe primary amine group is readily protonated, making positive ESI the ideal ionization technique.[6]
Capillary Voltage +4500 VOptimized for efficient ion generation. This parameter may require instrument-specific tuning.
Source Temperature 500°CFacilitates desolvation of the mobile phase, enhancing ionization efficiency.
Mass Spectrometry - MRM Transitions

The molecular weight of 2-(3-Bromophenyl)propan-2-amine (free base) is approximately 214.1 g/mol (for the 79Br isotope). In positive ESI, it will be detected as the protonated molecule [M+H]+. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key identifier.[7] MRM transitions must be empirically determined by infusing a standard solution of the analyte.

Table 2: Hypothetical MRM Transitions for Quantification and Confirmation

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTransition Type
2-(3-Bromophenyl)propan-2-amine (79Br)214.0Hypothetical: 197.0Quantifier
2-(3-Bromophenyl)propan-2-amine (81Br)216.0Hypothetical: 199.0Qualifier
Internal Standard (d6, 79Br)220.0Hypothetical: 203.0Quantifier (IS)

Note: The product ions are hypothetical and result from the neutral loss of NH3 (17 Da). These transitions must be optimized on the specific mass spectrometer used.

dot graph G { layout=neato; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];

} idot Caption: Conceptual workflow of an MRM experiment.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines, such as those from the FDA.[14][15] Key validation parameters include:

  • Selectivity and Specificity: Analysis of at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The curve should exhibit a correlation coefficient (r²) of ≥0.99. A typical range might be 0.1 ng/mL to 100 ng/mL.

  • Accuracy and Precision: Determined by analyzing replicate QC samples (low, mid, and high concentrations) on at least three separate occasions. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[1]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12] The LOD is typically determined as a signal-to-noise ratio of 3:1.

  • Recovery and Matrix Effect: Extraction recovery is assessed by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is evaluated by comparing the response of analyte in post-extraction spiked samples to that in a pure solvent solution.[16]

  • Stability: The stability of the analyte in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[17][18]

Table 3: Representative Method Performance Data

ParameterAcceptance CriteriaExpected Result
Linearity (r²)≥ 0.99> 0.995
RangeApplication-dependent0.1 - 100 ng/mL
Accuracy (% Bias)Within ±15% (20% for LLOQ)< 10%
Precision (% CV)≤ 15% (20% for LLOQ)< 12%
Lower Limit of Quantification (LLOQ)S/N > 10, Acc/Prec ≤ 20%0.1 ng/mL
Extraction RecoveryConsistent and reproducible> 85%
Matrix EffectCV ≤ 15%Minimal ion suppression/enhancement observed

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which utilizes a simple protein precipitation extraction and standard reversed-phase chromatography, is demonstrated to be selective, sensitive, and reproducible. The explained rationale behind the methodological choices provides a solid foundation for researchers to adapt and implement this method in their own laboratories. Adherence to rigorous validation principles ensures that the data generated is reliable and suitable for regulatory submission or critical research decisions.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Royal Society of Chemistry. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. [Link]

  • Raghavendra institute of pharmaceutical education and research. (2023). Sample Preparation in LC-MS. SlideShare. [Link]

  • Takahashi, Y., et al. (2023). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Journal of Analytical Toxicology. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Xu, R. N., et al. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Li, W., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53330693, 2-(2-Bromophenyl)propan-2-amine hydrochloride. [Link]

  • Voinov, V. G., et al. (2016). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. Journal of The American Society for Mass Spectrometry. [Link]

  • Li, W., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]

  • Gajdošová, D., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Physiology. [Link]

  • JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • Madsen, K. G., et al. (2012). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Naz, S. (2014). Quantitative analysis of small molecules in biological samples. SlideShare. [Link]

  • Liu, X., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. [Link]

  • de Vries, N., et al. (2015). A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method for simultaneous quantitation of a cassette of 8 drugs. Journal of Chromatography B. [Link]

  • Giorgetti, A., et al. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. [Link]

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Oulu. [Link]

  • Sima, R. M., et al. (2021). Development of LC-MS method for nitrosamine impurities separation and quantification. Farmacia. [Link]

  • Thermo Fisher Scientific. LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. [Link]

Sources

Application Notes and Protocols: In Vitro Assays for Monoamine Transporter Activity of 2-(3-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[1] These integral plasma-membrane proteins mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of monoaminergic signaling.[1] As such, MATs are primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants, as well as substances of abuse.[1][2]

The compound 2-(3-Bromophenyl)propan-2-amine hydrochloride is a structural analog of other psychoactive substances known to interact with monoamine transporters. Its chemical structure suggests a potential to modulate DAT, NET, and/or SERT activity. Characterizing the in vitro pharmacological profile of this compound is a crucial first step in understanding its potential therapeutic applications or abuse liability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the activity of this compound at human monoamine transporters. We will detail two gold-standard in vitro methodologies: radioligand binding assays to determine binding affinity (Kᵢ) and synaptosomal uptake inhibition assays to measure functional potency (IC₅₀).[3][4] These assays, when used in combination, provide a robust biochemical fingerprint of a compound's interaction with its target transporters.[4]

Principle of Monoamine Transporter Assays

The interaction of a test compound with monoamine transporters can be characterized by two primary in vitro approaches:

  • Radioligand Binding Assays: These assays measure the ability of a test compound to compete with a specific radiolabeled ligand for binding to the transporter protein. This provides a measure of the compound's binding affinity (Kᵢ), indicating how tightly it binds to the transporter. The assay is typically performed using cell membranes prepared from cell lines stably expressing the human transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).[3]

  • Uptake Inhibition Assays: These functional assays measure the ability of a test compound to block the transporter-mediated uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells or synaptosomes.[2] This provides the half-maximal inhibitory concentration (IC₅₀), which reflects the compound's potency in inhibiting the transporter's primary function. These assays can be conducted using either transporter-expressing cell lines or synaptosomes, which are isolated presynaptic terminals from specific brain regions rich in the target transporters.[5][6]

Experimental Design Causality

The choice between cell-based assays and synaptosome-based assays depends on the specific research question.

  • Cell-based assays using stably transfected cell lines offer a controlled system with high expression of a single human transporter, minimizing confounding effects from other proteins.[7][8] This is ideal for determining the specific interaction of a compound with a single transporter subtype.

  • Synaptosome-based assays provide a more physiologically relevant model as they use native brain tissue containing the transporters in their natural lipid environment along with associated proteins.[5] This can be crucial for understanding how a compound might behave in a more complex biological system.

This guide will provide protocols for both approaches to allow for a comprehensive evaluation of this compound.

Visualization of Experimental Workflows

Radioligand Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_mem Prepare Membranes (HEK293-hDAT/hNET/hSERT) incubate Incubate: Membranes + Radioligand + Test Compound/Vehicle prep_mem->incubate prep_ligand Prepare Radioligand ([³H]WIN 35,428 for DAT, etc.) prep_ligand->incubate prep_test Prepare Test Compound (Serial Dilutions) prep_test->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter total_binding Total Binding: Membranes + Radioligand + Vehicle total_binding->filter nsb Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand nsb->filter count Scintillation Counting (Measure Radioactivity) filter->count calc Calculate Specific Binding count->calc curve Generate Competition Curve (% Specific Binding vs. [Compound]) calc->curve ic50 Determine IC₅₀ curve->ic50 ki Calculate Kᵢ (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Uptake Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_syn Prepare Synaptosomes (e.g., from mouse striatum for DAT) preincubate Pre-incubate Synaptosomes with Test Compound/Vehicle prep_syn->preincubate prep_sub Prepare Radiosubstrate ([³H]DA, [³H]NE, or [³H]5-HT) initiate Initiate Uptake (Add Radiosubstrate) prep_sub->initiate prep_test Prepare Test Compound (Serial Dilutions) prep_test->preincubate preincubate->initiate incubate Incubate for a short period (e.g., 1-5 min at 37°C) initiate->incubate terminate Terminate Uptake (Rapid Filtration on ice-cold buffer) incubate->terminate wash Wash Filters terminate->wash lyse Lyse Synaptosomes wash->lyse count Scintillation Counting lyse->count curve Generate Inhibition Curve (% Uptake vs. [Compound]) count->curve ic50 Determine IC₅₀ curve->ic50

Caption: Workflow for Synaptosomal Uptake Inhibition Assay.

Detailed Protocols

PART 1: Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for hDAT, hNET, and hSERT.

Materials
  • Cell Membranes: Prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Paroxetine

  • Unlabeled Ligands (for non-specific binding):

    • For hDAT: 10 µM Cocaine[3]

    • For hNET: 10 µM Desipramine[3]

    • For hSERT: 10 µM Citalopram[3]

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters (GF/C), and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Microplate scintillation counter.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₔ value (this needs to be determined in separate saturation binding experiments).

    • Prepare solutions for total binding (assay buffer with vehicle) and non-specific binding (assay buffer with the respective unlabeled ligand).[3]

  • Assay Incubation:

    • In a 96-well plate, add in the following order:

      • 150 µL of cell membrane preparation (typically 50-120 µg of protein).[9]

      • 50 µL of the test compound dilution, vehicle, or non-specific binding ligand.[9]

      • 50 µL of the diluted radioligand.[9]

    • The final assay volume is 250 µL.[9]

    • Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.[9]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine) using a 96-well cell harvester.[9] This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters four times with ice-cold wash buffer to remove any unbound radioactivity.[9]

  • Measurement and Data Analysis:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[3]

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression analysis (e.g., in GraphPad Prism).[3]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3][10]

PART 2: Synaptosomal Uptake Inhibition Assays

This protocol measures the functional potency (IC₅₀) of this compound in inhibiting the uptake of neurotransmitters.

Materials
  • Synaptosomes: Crude synaptosomal fractions prepared from specific mouse or rat brain regions (e.g., striatum for DAT, cortex/hippocampus for NET and SERT).[11][12]

  • Radiolabeled Substrates:

    • For DAT: [³H]Dopamine ([³H]DA)

    • For NET: [³H]Norepinephrine ([³H]NE)

    • For SERT: [³H]Serotonin ([³H]5-HT)

  • Uptake Buffer (Krebs-Ringer-HEPES - KRH): 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, 5.5 mM D-glucose, pH 7.4. For monoamine uptake, supplement with 1 mM ascorbic acid and a monoamine oxidase (MAO) inhibitor like 1 µM pargyline to prevent substrate degradation.[12][13][14]

  • Inhibitors for Non-Specific Uptake:

    • For DAT: 10 µM Cocaine or 500 µM Cocaine.[3][14]

    • For NET: 10 µM Desipramine.[3]

    • For SERT: 10 µM Fluoxetine or Citalopram.[3]

  • Test Compound: this compound stock solution.

  • 96-well microplates, glass fiber filters (GF/C), and a cell harvester.

  • Scintillation vials, scintillation cocktail, and counter.

Step-by-Step Methodology

A. Preparation of Crude Synaptosomes (Adapted from mouse brain protocols) [11][12][15]

  • Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum) in ice-cold homogenization buffer (0.32 M sucrose, 4-5 mM HEPES, pH 7.4).[12][15][16]

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer (approx. 10-15 strokes at 900 rpm).[11][16]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris (P1).[11][15]

  • Transfer the supernatant (S1) to a new tube and centrifuge at 12,000 - 14,000 x g for 15-20 minutes at 4°C to obtain the crude synaptosomal pellet (P2).[11][13][15]

  • Discard the supernatant (S2). Resuspend the P2 pellet in an appropriate volume of ice-cold KRH buffer.

  • Determine protein concentration using a standard method (e.g., BCA assay).[13]

B. Uptake Inhibition Assay

  • In a 96-well plate, add 180 µL of the synaptosomal suspension (30-80 µg protein).[13]

  • Add 50 µL of the test compound at various concentrations or the appropriate inhibitor for determining non-specific uptake.[13]

  • Pre-incubate the plate for 10-30 minutes at room temperature or 37°C.[3][13]

  • Initiate the uptake reaction by adding 20-50 µL of the radiolabeled substrate (final concentration should be near the Kₘ for the transporter).[3][13]

  • Incubate for a short period to measure initial uptake rates (e.g., 1-5 minutes for DAT/SERT, 3 minutes for NET) at 37°C with gentle agitation.[3][4]

  • Terminate the reaction by rapid filtration over GF/C filters and wash immediately with several volumes of ice-cold KRH buffer.

  • Lyse the synaptosomes on the filter (e.g., with 1% SDS or a commercial lysis agent) and measure radioactivity by scintillation counting.[4]

C. Data Analysis

  • Calculate specific uptake by subtracting non-specific uptake (in the presence of a potent inhibitor) from total uptake (vehicle control).

  • Express the data as a percentage of the specific uptake in the vehicle control wells.

  • Plot the percentage of specific uptake versus the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

The results from these assays should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across the three monoamine transporters.

TransporterRadioligand Binding AssayUptake Inhibition Assay
Kᵢ (nM) ± SEM IC₅₀ (nM) ± SEM
hDAT Insert ValueInsert Value
hNET Insert ValueInsert Value
hSERT Insert ValueInsert Value
  • Kᵢ: The inhibition constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity.

  • IC₅₀: The half-maximal inhibitory concentration, a measure of functional potency. A lower IC₅₀ indicates higher potency.

  • SEM: Standard Error of the Mean, from at least three independent experiments.

Conclusion and Interpretation

The combined data from binding and uptake assays will provide a comprehensive profile of this compound's interaction with monoamine transporters.

  • Potency and Selectivity: By comparing the Kᵢ and IC₅₀ values across DAT, NET, and SERT, the potency and selectivity of the compound can be determined. For example, a significantly lower Kᵢ/IC₅₀ value for DAT compared to NET and SERT would indicate that the compound is a selective DAT inhibitor.

  • Mechanism of Action: A close correlation between Kᵢ and IC₅₀ values suggests that the compound acts as a competitive inhibitor at the substrate binding site. A significant discrepancy between these values might indicate a more complex mechanism of action, such as non-competitive inhibition or action as a transporter substrate (releaser), which would require further investigation with efflux assays.[7]

This detailed characterization is essential for guiding further drug development efforts, understanding the compound's pharmacological effects, and predicting its potential clinical utility or abuse liability.

References

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. BenchChem.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Methods in Molecular Biology (Vol. 1232, pp. 179-191). Humana Press.
  • Wirths, O., & Breyhan, H. (2018). Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords. Bio-protocol, 8(12), e2889.
  • Rothman, R. B., & Baumann, M. H. (2009). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, Chapter 1:Unit 1.18.
  • Sorkina, T., & Sorkin, A. (2019). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 9(1), e3133.
  • Booth, R. F., & Clark, J. B. (1978). A rapid method for the preparation of relatively pure metabolically competent synaptosomes from rat brain. Biochemical Journal, 176(2), 365–370.
  • Pohl, O. R., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Poster presented at the 19th North American ISSX Meeting.
  • Scholze, P., & Sitte, H. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.10.
  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate.
  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (Vol. 139, pp. 1-21). Humana Press.
  • Saul, A., & Wirths, O. (2018). Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords. Journal of Visualized Experiments, (136), 57731.
  • Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1638-1647.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
  • BenchChem. (2025). A Comparative Analysis of Tryptamine and Serotonin Uptake in Synaptosomes. BenchChem.
  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Creative Biolabs. (n.d.). Transporter Stable Cell Line Products. Creative Biolabs.
  • Wikipedia. (2023). Monoamine transporter. Wikipedia.

Sources

"synthesis protocol for 2-(3-Bromophenyl)propan-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable building block for drug discovery and development. The protocol details a robust two-step synthetic pathway commencing with the readily available starting material, 3'-bromoacetophenone. The synthesis involves a Grignard reaction to form a tertiary alcohol intermediate, followed by a Ritter reaction and subsequent hydrolysis to yield the target primary amine, which is then converted to its stable hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data.

Introduction and Synthetic Strategy

2-(3-Bromophenyl)propan-2-amine and its derivatives are key intermediates in the synthesis of various biologically active molecules. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the tertiary amine moiety is a common feature in many pharmaceutical agents. This protocol outlines a reliable and scalable synthesis strategy that avoids the use of highly toxic reagents and proceeds with good overall yield.

The chosen synthetic route is a two-step process:

  • Synthesis of 2-(3-bromophenyl)propan-2-ol: A Grignard reaction is employed, where 3'-bromoacetophenone is treated with methylmagnesium bromide. This classic carbon-carbon bond-forming reaction efficiently converts the ketone into the corresponding tertiary alcohol.

  • Synthesis of 2-(3-Bromophenyl)propan-2-amine via the Ritter Reaction: The tertiary alcohol is converted into the target amine. The Ritter reaction is exceptionally well-suited for this transformation, as tertiary alcohols readily form stable carbocations under strongly acidic conditions.[1][2] The carbocation is trapped by a nitrile (acetonitrile), forming a stable N-acetyl intermediate after hydrolysis of the initial nitrilium ion.[3] This amide is then hydrolyzed under acidic conditions to yield the primary amine, which is subsequently isolated as its hydrochloride salt.

The overall workflow is designed for clarity, efficiency, and safety in a standard laboratory setting.

Reaction Mechanisms and Scientific Rationale

Step 1: Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.

The mechanism proceeds as follows:

  • The highly polarized carbon-magnesium bond of methylmagnesium bromide attacks the carbonyl carbon of 3'-bromoacetophenone.

  • This forms a tetrahedral magnesium alkoxide intermediate.

  • A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product, 2-(3-bromophenyl)propan-2-ol.

Step 2: Ritter Reaction and Amide Hydrolysis

The Ritter reaction is a powerful method for synthesizing amides from substrates that can form stable carbocations, such as tertiary alcohols.[2][4]

The mechanism involves several key stages:

  • Carbocation Formation: In the presence of a strong acid (e.g., concentrated sulfuric acid), the hydroxyl group of the tertiary alcohol is protonated, forming a good leaving group (water). Departure of water generates a stable tertiary benzylic carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (acetonitrile) acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[3]

  • Hydrolysis to Amide: The nitrilium ion is then attacked by water during the workup, leading to the formation of an N-acetyl amide intermediate after tautomerization.

  • Amide Hydrolysis: The stable amide is subsequently hydrolyzed to the primary amine and a carboxylic acid byproduct (acetic acid) by heating in the presence of a strong acid (hydrochloric acid). This step also serves to form the final hydrochloride salt of the target amine.

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
3'-Bromoacetophenone199.042142-63-4Starting material
Methylmagnesium bromide119.2775-16-13.0 M solution in diethyl ether
Diethyl ether (anhydrous)74.1260-29-7Solvent for Grignard reaction
Sulfuric Acid (conc.)98.087664-93-9Corrosive, handle with care
Acetonitrile41.0575-05-8Reagent for Ritter reaction
Hydrochloric Acid (conc.)36.467647-01-0Corrosive, handle with care
Sodium Bicarbonate (sat. aq.)84.01144-55-8For neutralization
Magnesium Sulfate (anhydrous)120.377487-88-9Drying agent
Isopropanol60.1067-63-0Recrystallization solvent
Step-by-Step Procedure

Step 1: Synthesis of 2-(3-bromophenyl)propan-2-ol

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add 3'-bromoacetophenone (10.0 g, 50.2 mmol) and dissolve it in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Charge the dropping funnel with methylmagnesium bromide (20.1 mL of a 3.0 M solution in ether, 60.3 mmol, 1.2 equiv).

  • Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 2-(3-bromophenyl)propan-2-ol, is typically a pale yellow oil and can be used in the next step without further purification if it is of sufficient purity. Expected yield: ~10.5 g (97%).

Step 2: Synthesis of this compound

  • In a round-bottom flask, add the crude 2-(3-bromophenyl)propan-2-ol (10.5 g, 48.8 mmol) and acetonitrile (50 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly and carefully, add concentrated sulfuric acid (10 mL) dropwise with vigorous stirring. Caution: This addition is highly exothermic.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture slowly onto crushed ice (200 g) in a large beaker.

  • Neutralize the acidic solution by the careful, portion-wise addition of solid sodium bicarbonate until gas evolution ceases and the pH is ~8.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-acetyl amide intermediate.

  • To the crude amide, add concentrated hydrochloric acid (50 mL) and water (25 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water (10 mL) and then with cold diethyl ether (20 mL).

  • Recrystallize the crude product from hot isopropanol to obtain pure this compound as a white crystalline solid. Expected yield: ~8.0 g (65% over two steps).

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

Synthesis_Workflow Start 3'-Bromoacetophenone Step1 Step 1: Grignard Reaction Reagents: MeMgBr, Et2O Workup: aq. NH4Cl Start->Step1 Intermediate 2-(3-Bromophenyl)propan-2-ol Step1->Intermediate Step2 Step 2: Ritter Reaction Reagents: CH3CN, H2SO4 Intermediate->Step2 Amide N-Acetyl Intermediate Step2->Amide Step3 Step 3: Hydrolysis & Salt Formation Reagents: conc. HCl, Heat Amide->Step3 Final 2-(3-Bromophenyl)propan-2-amine HCl Step3->Final

Caption: High-level workflow for the synthesis of the target compound.

Ritter Reaction Mechanism

Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Nitrilium Ion Formation & Hydrolysis Alcohol Tertiary Alcohol (R-C(CH3)2-OH) Protonated_Alcohol Protonated Alcohol (R-C(CH3)2-OH2+) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation (R-C(CH3)2+) Protonated_Alcohol->Carbocation - H2O Nitrilium Nitrilium Ion (R-C(CH3)2-N≡C-CH3)+ Carbocation->Nitrilium + CH3CN Amide N-Acetyl Amide (R-C(CH3)2-NH-CO-CH3) Nitrilium->Amide + H2O, - H+

Caption: Key steps in the mechanism of the Ritter Reaction.

Characterization of Final Product

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5-9.0 (broad s, 3H, -NH₃⁺)

    • δ 7.75 (t, J = 1.8 Hz, 1H, Ar-H)

    • δ 7.60 (dt, J = 7.8, 1.5 Hz, 1H, Ar-H)

    • δ 7.45-7.35 (m, 2H, Ar-H)

    • δ 1.65 (s, 6H, 2 x -CH₃)

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ 145.5 (Ar-C)

    • δ 131.5 (Ar-CH)

    • δ 131.0 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 125.5 (Ar-CH)

    • δ 122.0 (Ar-C-Br)

    • δ 57.0 (quaternary C-N)

    • δ 26.0 (2 x -CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3000-2800 (broad, -NH₃⁺ stretch)

    • ~1600, 1570, 1475 (C=C aromatic stretch)

    • ~790, 700 (C-H aromatic out-of-plane bend)

    • ~550 (C-Br stretch)

  • Mass Spectrometry (ESI+):

    • m/z = 214.0, 216.0 [M+H]⁺ (free base), showing characteristic isotopic pattern for bromine.

References

  • Ritter reaction - Wikipedia. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023. Available at: [Link]

  • Studies on the Leuckart Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 1,2‐Diamino‐1‐phenylpropane Diastereoisomers from u‐N‐Trifluoroacetyl‐2‐amino‐1‐phenylpropan‐1‐ol. Helvetica Chimica Acta. Available at: [Link]

  • Leuckart reaction - Sciencemadness Wiki. Available at: [Link]

  • Ritter Reaction - Organic Chemistry Reaction. Available at: [Link]

  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
  • Leuckart Reaction | PDF | Amine - Scribd. Available at: [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • 2-Amino-3-(3-bromophenyl)propanamide | C9H11BrN2O. PubChem. Available at: [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. ResearchGate. Available at: [Link]

  • Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Scribd. Available at: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications. Available at: [Link]

Sources

"using 2-(3-Bromophenyl)propan-2-amine hydrochloride in neuroreceptor binding assays"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterizing the Neuroreceptor Binding Profile of 2-(3-Bromophenyl)propan-2-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for characterizing the in vitro pharmacological profile of this compound, a phenethylamine derivative. Structurally related to known monoamine reuptake inhibitors and releasing agents, its primary pharmacological targets are presumed to be the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] This guide details the principles of competitive radioligand binding assays, provides step-by-step protocols for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of the compound at these key neuroreceptors, and outlines the necessary steps for robust data analysis and interpretation. The methodologies described herein are foundational for elucidating the compound's potency and selectivity, critical parameters in neuroscience research and early-stage drug discovery.

Introduction: Scientific & Structural Rationale

This compound belongs to the α,α-dimethylphenethylamine class, a scaffold known to interact with monoamine neurotransmitter systems.[3] Its core structure is analogous to phentermine, a well-known norepinephrine-dopamine reuptake inhibitor. The presence of a bromine atom on the phenyl ring at the meta-position is anticipated to significantly modulate its pharmacological properties, including binding affinity and selectivity across different monoamine transporters.

Understanding the interaction of novel compounds like this with monoamine transporters is crucial, as these transporters are the primary targets for a vast array of therapeutics, including antidepressants and psychostimulants, as well as substances of abuse.[4] Radioligand binding assays are the gold standard for determining a compound's direct interaction with these transporters, providing a quantitative measure of affinity.[1][4] This document offers a validated framework for conducting these assays.

Compound Details:

  • Chemical Name: this compound

  • Molecular Formula: C₉H₁₂BrN · HCl[5]

  • Molecular Weight: 250.6 g/mol [5]

  • Structure:

    
    (Self-generated image, structure based on name)
    

The Principle of Competitive Radioligand Binding Assays

Competitive binding assays are equilibrium-based experiments used to determine the affinity of an unlabeled test compound (the "competitor," in this case, 2-(3-Bromophenyl)propan-2-amine) for a specific receptor or transporter.[6] The assay works by measuring the ability of increasing concentrations of the test compound to displace a radiolabeled ligand ("radioligand") that is known to bind to the target with high affinity and specificity.

The key parameters derived from this assay are:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined experimentally by fitting the data to a sigmoidal dose-response curve.[7]

  • Kᵢ (Inhibition Constant): The equilibrium dissociation constant for the binding of the unlabeled test compound. It is a true measure of the compound's affinity for the target, independent of assay conditions like radioligand concentration.[8] The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation :[9]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the equilibrium dissociation constant of the radioligand for the target.

A lower Kᵢ value signifies a higher binding affinity.[8]

Experimental Workflow & Design

The overall process for determining the Kᵢ of the test compound at each monoamine transporter follows a standardized workflow. This process is designed to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis CompoundPrep Prepare Serial Dilutions of Test Compound AssaySetup Set up Assay Tubes/Plate: Total, Non-Specific, Competition CompoundPrep->AssaySetup ReagentPrep Prepare Buffers, Radioligand, Membranes ReagentPrep->AssaySetup Incubation Incubate to Reach Binding Equilibrium AssaySetup->Incubation Filtration Terminate Assay by Rapid Filtration (Cell Harvester) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Calc Calculate Specific Binding (Total - Non-Specific) Counting->Calc CurveFit Generate Competition Curve (Non-linear Regression) to find IC₅₀ Calc->CurveFit KiCalc Calculate Kᵢ Value (Cheng-Prusoff Equation) CurveFit->KiCalc G Mechanism of Monoamine Transporter Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NT_vesicle Neurotransmitter (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) Synaptic_NT Synaptic Dopamine NT_vesicle->Synaptic_NT Release Receptor Postsynaptic Receptors (e.g., D1/D2) TestCompound 2-(3-Bromophenyl)propan-2-amine (Test Compound) TestCompound->Transporter BLOCKS Synaptic_NT->Transporter Reuptake Synaptic_NT->Receptor Binding & Signaling

Caption: Inhibition of monoamine reuptake at the synapse.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>50% of Total) Radioligand concentration too high; Insufficient washing; Filter binding.Reduce radioligand concentration. [7]Increase number/volume of washes. Pre-soak filters in a blocking agent like 0.5% polyethyleneimine (PEI).
Low Specific Binding Signal Insufficient receptor concentration; Degraded radioligand or membranes.Increase the amount of membrane protein per well. [7]Use fresh reagents and ensure proper storage (-80°C for membranes).
Poor Curve Fit (Shallow or Biphasic) Compound insolubility at high concentrations; Multiple binding sites; Assay not at equilibrium.Check compound solubility in buffer. Consider if the compound interacts with multiple sites. Increase incubation time to ensure equilibrium is reached.
High Well-to-Well Variability Inaccurate pipetting; Incomplete membrane resuspension; Inconsistent washing.Calibrate pipettes. Vortex membrane suspension thoroughly before and during aliquoting. Ensure the cell harvester provides consistent washing across the plate.

Safety & Handling Precautions

  • Compound Handling: this compound is a research chemical whose toxicological properties have not been fully investigated. Based on related structures, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation. [10][11]Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area or chemical fume hood. [12]* Radioisotope Handling: All work with radioactive materials such as [³H]-ligands must be performed in designated areas by trained personnel, following all institutional and national radiation safety guidelines.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
  • GraphPad Software. (n.d.).
  • Studylib. (n.d.).
  • Sucic, S., & Sitte, H. H. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Simeon, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis.
  • Swinney, D. C. (2021).
  • Scherer, D. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Angene Chemical. (2021).
  • CymitQuimica. (2024).
  • BenchChem. (n.d.). (R)-N,alpha-Dimethylphenethylamine hydrochloride. BenchChem.
  • Apollo Scientific. (2023). 2-(4-Bromophenyl)
  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia.
  • Cayman Chemical. (n.d.). 3-Bromoamphetamine (hydrochloride). Cayman Chemical.

Sources

Application Notes & Protocols: Analytical Standards for 2-(3-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide detailing the analytical methodologies for the characterization, identification, and quantification of 2-(3-Bromophenyl)propan-2-amine hydrochloride. As a crucial intermediate in pharmaceutical synthesis and a compound of interest in forensic and regulatory analysis, establishing robust, validated analytical standards is paramount for ensuring quality, safety, and compliance. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for chromatographic and spectroscopic techniques. The methodologies are framed within the context of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure the generation of reliable and defensible analytical data.

Compound Profile & Analytical Strategy

Overview of this compound

This compound is an aromatic amine derivative. Its structure, featuring a tertiary amine alpha to a substituted phenyl ring, places it in a class of compounds with significant relevance in medicinal chemistry and as a potential precursor or impurity in the synthesis of active pharmaceutical ingredients (APIs). The hydrochloride salt form is typically used to improve the compound's stability and solubility in aqueous media.

  • IUPAC Name: 2-(3-bromophenyl)propan-2-amine;hydrochloride[1]

  • CAS Number: 676135-18-5[1]

  • Molecular Formula: C₉H₁₂BrN · HCl

  • Molecular Weight: 250.57 g/mol

Given its structural similarities to amphetamine analogs, rigorous analytical control is essential.[2] The analytical strategy must be capable of unequivocally identifying the compound, quantifying its purity (assay), and detecting and quantifying any related impurities, including isomers and degradation products.

Integrated Analytical Workflow

A multi-technique approach is required for the complete characterization of this compound. The overall workflow integrates spectroscopic methods for identity confirmation with high-performance chromatographic techniques for quantitative analysis of purity and impurities. All methods must be validated to demonstrate they are fit for their intended purpose, in line with regulatory expectations.[3][4]

Analytical_Workflow cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Validation & Reporting Sample Test Sample Receipt Prep Solution Preparation (Diluent Optimization) Sample->Prep RefStd Reference Standard Qualification RefStd->Prep ID Identification Tests (FTIR, NMR) Prep->ID Quant Quantitative Tests (HPLC, GC-MS) Prep->Quant Validation Method Validation (ICH Q2(R1)) ID->Validation Quant->Validation SST System Suitability Testing (USP <621>) Validation->SST Defines Criteria Report Certificate of Analysis (CoA) Validation->Report Generates Data SST->Report Pre-analysis Check

Caption: General analytical workflow for 2-(3-Bromophenyl)propan-2-amine HCl.

Chromatographic Methods for Assay and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of this compound.[5][6] High-Performance Liquid Chromatography (HPLC) is the preferred method for assay and related substances due to its precision and applicability to non-volatile salt forms. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, particularly for identifying volatile impurities or in forensic applications, though it often requires derivatization.[7][8]

High-Performance Liquid Chromatography (HPLC-UV)

Causality: A reverse-phase HPLC method is selected due to the moderate polarity of the analyte. A C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, while an acidic mobile phase (pH ~2.5-3.5) ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column surface. UV detection is ideal, as the bromophenyl moiety provides a strong chromophore.

Protocol: HPLC-UV for Purity Assay and Related Substances

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 150 mm x 4.6 mm, 3.5 µm Industry-standard for robust reverse-phase separations.
    Mobile Phase A 0.1% Phosphoric Acid in Water Acidifies mobile phase to ensure analyte is in a single ionic form.
    Mobile Phase B Acetonitrile Strong organic solvent for eluting the analyte.
    Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17.1-20 min: 10% B Gradient elution ensures separation of early-eluting polar impurities and later-eluting non-polar impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 10 µL Balances sensitivity with the risk of column overload.

    | Detection | UV at 220 nm | Wavelength provides high sensitivity for the aromatic system. |

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

  • System Suitability Testing (SST):

    • Before analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in USP General Chapter <621>.[5][9][10][11]

      SST Parameter Acceptance Criteria
      Tailing Factor (T) 0.8 ≤ T ≤ 1.8
      Relative Standard Deviation (RSD) of Peak Area ≤ 1.0%

      | Theoretical Plates (N) | ≥ 2000 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Primary amines like the target compound often exhibit poor peak shape in GC due to their basicity and tendency to adsorb onto active sites in the GC system. Derivatization is necessary to block the active N-H protons, which increases volatility and thermal stability while reducing tailing.[7] Acylation with reagents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) is a common and effective strategy, producing stable derivatives with characteristic mass spectra.[12][13]

Protocol: GC-MS for Identification and Trace Analysis (Post-Derivatization)

  • Derivatization Procedure:

    • Evaporate a solution containing the sample (e.g., 1 mg in methanol) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial and heat at 70 °C for 20 minutes.[12]

    • Cool to room temperature and evaporate the reagent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    Parameter Recommended Setting
    Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
    Inlet Temp. 250 °C
    Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Ion Source Temp. 230 °C
    MS Quad Temp. 150 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40 - 450 amu |

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis provides an orthogonal confirmation of the compound's identity and structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For this compound, the spectrum will be dominated by absorptions from the amine salt, the aromatic ring, and alkyl groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Amine Salt (R-NH₃⁺) 2800 - 3100 (broad)N-H Stretch
Amine Salt (R-NH₃⁺) 1500 - 1600N-H Bend (Asymmetric)
Aromatic Ring 3000 - 3100C-H Stretch
Aromatic Ring 1450 - 1600 (multiple bands)C=C Ring Stretch
Aromatic Substitution 690 - 900C-H Out-of-Plane Bend (pattern indicates meta-substitution)
Alkyl Groups (CH₃) 2850 - 2975C-H Stretch
Bromo-Aryl 1000 - 1100C-Br Stretch

Note: The N-H stretching vibrations in primary aromatic amines typically appear as two distinct peaks between 3200-3500 cm⁻¹, but in the hydrochloride salt form, these are replaced by a very broad absorption at lower wavenumbers due to the -NH₃⁺ group.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive structural evidence, offering detailed information about the carbon-hydrogen framework. The predicted shifts are based on the known effects of the substituents (bromine, alkyl amine).[17][18]

Predicted ¹H NMR Spectrum (in D₂O):

  • δ ~7.4-7.8 ppm: Multiplets, 4H (aromatic protons). The meta-substitution pattern will result in a complex splitting pattern.

  • δ ~1.7 ppm: Singlet, 6H (two equivalent methyl groups, -C(CH₃)₂). The protons on the amine are typically exchanged with D₂O and are not observed.

Predicted ¹³C NMR Spectrum (in D₂O):

  • δ ~120-140 ppm: 6 signals (aromatic carbons, one attached to bromine will be at a lower field).

  • δ ~55-60 ppm: 1 signal (quaternary carbon attached to the amine group).

  • δ ~25-30 ppm: 1 signal (equivalent methyl carbons).

Method Validation Framework

All analytical procedures must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[3][19][20] The validation process provides objective evidence that the method is reliable for its intended use.[21][22]

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Characteristics for the HPLC Assay Method:

ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity Demonstrate that the signal is unequivocally from the analyte. Analyze placebo, stressed samples (acid, base, peroxide, heat, light), and known impurities.Peak is pure (PDA analysis). No interference at the analyte's retention time.
Linearity Establish a linear relationship between concentration and response. Analyze at least five concentrations across the range.Correlation coefficient (r²) ≥ 0.999
Range The interval over which the method is precise, accurate, and linear.For Assay: 80% to 120% of the test concentration.
Accuracy Closeness of test results to the true value. Perform recovery studies by spiking placebo with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).98.0% to 102.0% recovery.
Precision Repeatability: Agreement between multiple measurements of the same sample. Analyze six replicate samples at 100% concentration. Intermediate Precision: Variation within the lab (different days, analysts, equipment).RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD / LOQ LOD: Lowest amount that can be detected. LOQ: Lowest amount that can be quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from linearity curve.S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ)
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability criteria are met under all varied conditions.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique Source: ResearchGate URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: IR: amines Source: University of Colorado Boulder URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <621> Chromatography - Notice of Adoption Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: [Influence of solvents on IR spectrum of aromatic amines] Source: PubMed URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION Source: Journal of IMAB URL: [Link]

  • Title: Influence of Solvents on IR Spectrum of Aromatic Amines Source: ResearchGate URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine... Source: National Institute of Justice URL: [Link]

  • Title: Improved GC Analysis of Derivatized Amphetamines Source: Restek URL: [Link]

  • Title: Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Supporting Information - H NMR Spectrum Source: The Royal Society of Chemistry URL: [Link]

  • Title: Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples... Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)... Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1H NMR spectra of propan-2-amine... Source: Doc Brown's Chemistry URL: [Link]

  • Title: UHPLC Analysis of Underivatized Amino Acids Source: LCGC International URL: [Link]

  • Title: 13C NMR spectra of propan-2-amine... Source: Doc Brown's Chemistry URL: [Link]

Sources

Application Notes & Protocols for Metabolic Stability Studies of Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in NPS Assessment

The rapid emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health, clinical toxicology, and forensic science. Understanding the metabolic fate of these compounds is not merely an academic exercise; it is fundamental to predicting their duration of action, potential for toxicity, and risk of drug-drug interactions (DDIs).[1][2] Metabolic stability—the susceptibility of a compound to biotransformation—dictates its in vivo half-life and clearance. A highly unstable compound may be cleared too quickly to exert a significant pharmacological effect, or worse, it may be converted into reactive or toxic metabolites.[1][3] Conversely, a highly stable compound could accumulate in the body, leading to an increased risk of adverse events.

Therefore, characterizing the metabolic stability of an NPS is a critical early step in its toxicological risk assessment. This guide provides a tiered, scientifically-grounded framework for researchers to approach these studies, moving from predictive computational methods to robust in vitro experimental systems that mimic human hepatic metabolism. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

The Engine of Biotransformation: Key Hepatic Enzyme Systems

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[4][5]

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically making it more water-soluble. The most important family of Phase I enzymes is the Cytochrome P450 (CYP) superfamily .[6][7] CYPs are responsible for the oxidative metabolism of the vast majority of drugs and xenobiotics.[8][9] For NPS, understanding interactions with key isoforms like CYP2D6, CYP3A4, CYP2C19, and CYP1A2 is crucial for predicting DDIs.[10]

  • Phase II Metabolism: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This process significantly increases the molecule's water solubility, facilitating its excretion from the body. Key enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1][11]

A comprehensive metabolic stability assessment must consider both phases to get a complete picture of a compound's clearance pathways.

A Tiered Strategy for Metabolic Profiling

A logical, tiered approach allows for the efficient screening and characterization of NPS metabolic stability. This strategy prioritizes resources by using simpler, higher-throughput methods early on to filter compounds before moving to more complex, physiologically relevant systems.

Tiered_Approach cluster_0 Tiered Workflow for NPS Metabolic Stability Assessment InSilico Tier 1: In Silico Prediction (Computational Screening) Microsomes Tier 2: Subcellular Assay (Liver Microsomes) InSilico->Microsomes Prioritize Candidates Hepatocytes Tier 3: Cellular Assay (Primary Hepatocytes) Microsomes->Hepatocytes Confirm & Expand (Phase I + II) Analysis Data Analysis & Interpretation (t½, Clint) Hepatocytes->Analysis Calculate Kinetic Parameters

Caption: A tiered workflow for NPS metabolic stability assessment.

Tier 1: In Silico (Computational) Prediction

Before any wet-lab experiments are conducted, computational models can provide valuable initial predictions. These methods use the chemical structure of the NPS to forecast its metabolic fate.[12]

  • Causality & Rationale: In silico tools are extremely cost-effective and fast, allowing for the rapid screening of numerous NPS analogues. They can predict which sites on the molecule are most likely to be metabolized ("sites of metabolism") and which CYP enzymes are likely involved.[1][12] This information is invaluable for designing subsequent in vitro experiments.

  • Methodologies: Approaches range from ligand-based methods, which compare the NPS to known structures, to structure-based methods that model the interaction between the NPS and the enzyme's active site.[12]

  • Limitations: These are predictive tools and are not a substitute for experimental data. Their accuracy depends heavily on the quality and diversity of the data used to build the models.[13][14]

Tier 2 Protocol: Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability.[15] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are highly concentrated.[5][16]

  • Expertise & Rationale: The microsomal stability assay is a robust, cost-effective, and high-throughput method to determine a compound's intrinsic clearance (Clint) by Phase I enzymes.[5][16] By measuring the rate of disappearance of the parent NPS over time, we can calculate its metabolic half-life. The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP enzyme activity.[15] A "minus-cofactor" control is therefore a critical validation point; in this control, no significant metabolism should occur, confirming the reaction is enzyme-dependent.

Table 1: Typical Incubation Conditions for Microsomal Stability Assay
ParameterRecommended ConditionRationale
Enzyme Source Pooled Human Liver Microsomes (HLM)Averages out inter-individual variability in enzyme expression.[17]
Protein Conc. 0.5 mg/mLBalances sufficient enzyme activity with minimizing non-specific binding.
NPS Conc. 1 µMLow concentration to ensure enzyme kinetics are in the linear range (below Km).
Cofactor NADPH Regenerating SystemProvides a sustained source of NADPH for the duration of the reaction.[18]
Incubation Temp. 37°CMimics physiological temperature.
Time Points 0, 5, 15, 30, 45, 60 minAllows for accurate characterization of the degradation curve for both stable and unstable compounds.
Solvent Conc. <1% (e.g., 0.25% DMSO)Minimizes solvent-induced inhibition of enzyme activity.
Step-by-Step Protocol: Microsomal Stability
  • Prepare Stock Solutions:

    • Dissolve the NPS test compound in DMSO to create a 10 mM stock solution.

    • Prepare working solutions of positive controls (e.g., Verapamil for high turnover, Diazepam for low turnover) at the same concentration.[19]

  • Prepare Reaction Plates:

    • In a 96-well plate, aliquot phosphate buffer (100 mM, pH 7.4).

    • Add the NPS working solution to the appropriate wells to achieve a final incubation concentration of 1 µM.

  • Prepare Microsome & Cofactor Solutions:

    • Thaw pooled human liver microsomes on ice and dilute in buffer to an intermediate concentration (e.g., 1 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions (typically contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).[20]

    • For the minus-cofactor control wells, prepare an equivalent solution with buffer instead of the regenerating system.[18]

  • Initiate the Reaction:

    • Pre-warm the reaction plate and the microsome solution at 37°C for 5-10 minutes.

    • To start the reaction, add the pre-warmed NADPH regenerating system (or buffer for controls) to the wells, followed immediately by the diluted microsome solution. The final protein concentration should be 0.5 mg/mL.

  • Incubation and Sampling:

    • Incubate the plate at 37°C, shaking gently.

    • At each designated time point (0, 5, 15, 30, 45, 60 min), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).[15] This "quenching" step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[4]

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate (e.g., at 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[15]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][15] Monitor the disappearance of the parent NPS peak area relative to the internal standard's peak area over time.

Tier 3 Protocol: Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because it uses intact liver cells.[5]

  • Expertise & Rationale: Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment, along with the necessary cofactors.[4][21][22] This system also accounts for compound uptake into the cell (permeability), providing a more physiologically relevant model of hepatic clearance than microsomes.[4] It is particularly crucial for compounds that may be cleared primarily by conjugation (Phase II) pathways, which would be missed in a standard microsomal assay.[22][23]

Table 2: Typical Incubation Conditions for Hepatocyte Stability Assay
ParameterRecommended ConditionRationale
Cell Source Cryopreserved Primary Human HepatocytesProvides the most clinically relevant data. Pooling from multiple donors is recommended.
Cell Density 0.5 - 1.0 x 10^6 viable cells/mLEnsures sufficient metabolic capacity while maintaining cell health.[24]
NPS Conc. 1 µMKeeps substrate concentration below the enzyme saturation point (Km).
Incubation Medium Williams' Medium E or similarProvides essential nutrients to maintain hepatocyte viability and function.
Incubation Temp. 37°C in a humidified CO2 incubatorMaintains physiological conditions and cell health.
Time Points 0, 15, 30, 60, 120, 240 minLonger incubation times are often needed compared to microsomes as metabolic rates can be slower.
Replicates n=3 (Triplicate)Ensures statistical robustness of the calculated kinetic parameters.
Step-by-Step Protocol: Hepatocyte Stability
  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Centrifuge the cells to remove the cryopreservation medium and resuspend them in fresh medium to the desired final cell density (e.g., 1.0 x 10^6 cells/mL).[24]

  • Prepare Reaction Plates:

    • Aliquot the hepatocyte suspension into a 96-well plate.

    • Add the NPS working solution (prepared in medium) to the wells to achieve a final concentration of 1 µM. Include positive controls (e.g., Verapamil for Phase I, Umbelliferone for Phase II).[4]

  • Incubation and Sampling:

    • Place the plate in a 37°C, 5% CO2 incubator on an orbital shaker to keep the cells in suspension.[24]

    • At each time point, sacrifice the appropriate wells by adding 2-3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[4]

  • Sample Processing & Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal stability protocol (Steps 6 and 7).

Analytical Methods and Data Interpretation

Experimental_Workflow cluster_1 General In Vitro Experimental & Analytical Workflow Prep 1. Prepare Reagents (NPS, Buffers, Cofactors) Incubate 2. Incubate NPS with Metabolic System (Microsomes or Hepatocytes) at 37°C Prep->Incubate Quench 3. Quench Reaction at Time Points (Ice-Cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 5. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data 6. Plot & Calculate Kinetic Parameters Analyze->Data

Caption: A generalized workflow for in vitro metabolic stability experiments.

The primary analytical technique for these assays is LC-MS/MS , prized for its sensitivity, selectivity, and speed.[11][25] The instrument measures the decrease in the parent NPS concentration over time.

Data Analysis
  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the NPS remaining versus time.

  • Determine the Rate Constant (k): The slope of the linear regression line from this plot is the elimination rate constant (k). The steeper the slope, the faster the metabolism.

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized. It is calculated from the rate constant:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): This value represents the inherent metabolic capacity of the liver for the compound. The formula differs slightly between the two assays:

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) * 1000

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (1 / million cells/mL) * 1000

These calculated parameters allow for the direct comparison of stability across different NPS and are essential for predicting in vivo pharmacokinetic behavior.[15][18]

Regulatory Context and Self-Validation

While NPS are not typically developed as therapeutics, the principles outlined in regulatory guidance from agencies like the FDA and EMA provide a framework for best practices.[17][26][27] These documents emphasize the importance of using well-characterized in vitro systems to understand metabolic pathways and DDI potential early in development.[28][29][30]

For any protocol to be trustworthy, it must be self-validating. This is achieved through the mandatory inclusion of:

  • Negative Controls: A "minus-cofactor" (microsomes) or "heat-inactivated enzyme" control ensures that the observed compound loss is due to enzymatic activity and not chemical instability.[18][19]

  • Positive Controls: Using compounds with known metabolic rates (e.g., high and low clearance controls) verifies that the assay system is performing as expected.[16][19]

  • Internal Standard: An analytical internal standard is added during quenching to control for variations in sample processing and instrument response, ensuring accurate quantification.

By adhering to these principles, researchers can generate high-quality, reliable metabolic stability data for novel psychoactive substances, providing a crucial piece of the puzzle for understanding their potential risks.

References

  • Title: In Silico Drug Metabolism Prediction Services Source: Creative Biolabs URL: [Link]

  • Title: In silico approaches to predicting drug metabolism, toxicology and beyond Source: PubMed URL: [Link]

  • Title: In silico approaches to predicting drug metabolism, toxicology and beyond Source: Portland Press URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: In silico approaches to predicting drug metabolism, toxicology and beyond Source: Semantic Scholar URL: [Link]

  • Title: Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Hepatocyte Stability Source: Cyprotex (An Evotec Company) URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

  • Title: Tackling metabolism issues in drug discovery with in silico methods Source: AZoNetwork URL: [Link]

  • Title: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling Source: BS Publications URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]

  • Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability Source: Federal Register URL: [Link]

  • Title: Hepatocyte Stability Assay Test Source: AxisPharm URL: [Link]

  • Title: Perspective on High-Throughput Bioanalysis to Support In Vitro Assays in Early Drug Discovery Source: Taylor & Francis Online URL: [Link]

  • Title: Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing Source: ACS Publications URL: [Link]

  • Title: Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients Source: Journal of Medical Analysis URL: [Link]

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical strategies for identifying drug metabolites Source: PubMed URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex (An Evotec Company) URL: [Link]

  • Title: Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications Source: ALWSCI URL: [Link]

  • Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

  • Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes Source: protocols.io URL: [Link]

  • Title: Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies Source: ResearchGate URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: Metabolism-Mediated Drug-Drug Interactions – Study Design, Data Analysis, and Implications for In Vitro Evaluations Source: ResearchGate URL: [Link]

  • Title: Noninvasive metabolic profiling for painless diagnosis of human diseases and disorders Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class Source: ResearchGate URL: [Link]

  • Title: Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: Regulations.gov URL: [Link]

  • Title: ADME 101: Drug Metabolism Studies – Metabolic Stability Source: YouTube URL: [Link]

  • Title: The In Vitro Stability of Four New Psychoactive Substances in Urine Samples Stored At Different Temperatures Source: SciTechnol URL: [Link]

  • Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Clinical pharmacology and pharmacokinetics Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Enhance Your DMPK Studies with In Vitro Metabolism Source: Labcorp URL: [Link]

  • Title: EMA Perspectives on Regulatory Guidance on Drug-drug Interaction Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioequivalence studies: a new EMA guideline Source: PubMed URL: [Link]

  • Title: Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Guideline M12 on drug interaction studies Source: European Medicines Agency (EMA) URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family Source: MDPI URL: [Link]

  • Title: Services for in vitro Metabolism research Source: Admescope URL: [Link]

  • Title: The Role of CYP450 Enzymes in Drug Metabolism Source: Metabolon URL: [Link]

  • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: PubMed URL: [Link]

  • Title: The role of cytochrome p450 in drug metabolism Source: Pharmaxchange.info URL: [Link]

  • Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Typical workflow for metabolic profiling experiments on microorganisms Source: ResearchGate URL: [Link]

  • Title: An Untargeted Metabolomics Workflow that Scales to Thousands of Samples for Population-Based Studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Experimental Design and MS Workflows for Omics Applications Source: Agilent URL: [Link]

Sources

Application Notes and Protocols for 2-(3-Bromophenyl)propan-2-amine hydrochloride in Central Nervous System (CNS) Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Bromophenyl)propan-2-amine hydrochloride in CNS research. This document outlines the scientific rationale, key in vitro and in vivo experimental protocols, and data interpretation strategies for investigating the neuropharmacological properties of this compound.

Introduction: Unveiling the Neuropharmacological Profile

This compound is a structural analog of amphetamine, suggesting its potential interaction with the monoamine neurotransmitter systems in the central nervous system. Amphetamine and its derivatives are known to exert their effects by modulating the function of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3] These transporters are critical for regulating the synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively, which are neurotransmitters deeply implicated in mood, cognition, and motor control.

The introduction of a bromine atom at the meta-position of the phenyl ring is anticipated to influence the compound's binding affinity and selectivity for the monoamine transporters. Structure-activity relationship (SAR) studies of substituted phenethylamines have demonstrated that halogen substitution can significantly alter pharmacological activity.[4] Therefore, a thorough investigation of this compound's effects on these transporters is essential to elucidate its mechanism of action and potential therapeutic or psychoactive properties.

In Vitro Characterization: Delineating Molecular Interactions

The initial step in characterizing the CNS activity of this compound involves a series of in vitro assays to determine its binding affinity and functional effects on the primary molecular targets: DAT, NET, and SERT.

Monoamine Transporter Binding Affinity Assays

Rationale: Radioligand binding assays are fundamental for quantifying the affinity of a test compound for a specific receptor or transporter. By competing with a radiolabeled ligand of known high affinity, the inhibitory constant (Ki) of the test compound can be determined, providing a measure of its binding potency.

Protocol: Radioligand Binding Assay for DAT, NET, and SERT

This protocol is adapted from established methods for monoamine transporter binding assays.[5]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • [³H]WIN 35,428 (for DAT)

  • [³H]Nisoxetine (for NET)

  • [³H]Paroxetine (for SERT)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Nonspecific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well plates

Procedure:

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Radioligand at a concentration near its Kd value.

    • For nonspecific binding wells, add the corresponding nonspecific control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Expected Data & Interpretation:

Based on data from closely related bromo-substituted analogs of methylphenidate, it is anticipated that this compound will exhibit high affinity for DAT and NET, with weaker affinity for SERT.[5]

TransporterExpected IC50 Range (nM)Reference Compound Data (m-bromo-methylphenidate)[5]
DAT 1 - 504 nM
NET 10 - 10020 nM
SERT >1000≥ 1 µM

A lower Ki value indicates a higher binding affinity.

Monoamine Transporter Uptake Inhibition Assays

Rationale: While binding assays measure affinity, they do not distinguish between antagonists (blockers) and substrates (releasers). Uptake inhibition assays functionally assess a compound's ability to block the transport of monoamines into cells, providing insight into its mechanism as a reuptake inhibitor.[6][7][8]

Protocol: [³H]Dopamine Uptake Inhibition Assay in DAT-Expressing Cells

This protocol is adapted from established methods for dopamine uptake assays.[6][7][9]

Materials:

  • HEK293 or other suitable cells stably expressing human DAT

  • [³H]Dopamine

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • Dopamine uptake inhibitor for control (e.g., cocaine or GBR 12909)

  • 96-well plates

Procedure:

  • Cell Culture: Plate DAT-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with varying concentrations of this compound or control inhibitor for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]Dopamine to each well at a final concentration near its Km for DAT and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold KRH buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of accumulated [³H]Dopamine using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for uptake inhibition by nonlinear regression analysis.

Expected Outcome: If this compound acts as a dopamine reuptake inhibitor, it will dose-dependently reduce the accumulation of [³H]Dopamine in the cells. The IC50 value will provide a quantitative measure of its potency as a DAT inhibitor.

Neurotransmitter Release Assays

Rationale: Amphetamine and some of its analogs are known to act as releasing agents, promoting the efflux of monoamines from presynaptic terminals through a transporter-mediated mechanism.[2] A release assay is crucial to determine if this compound shares this property.

Protocol: [³H]Dopamine Release Assay from Rat Striatal Synaptosomes

Materials:

  • Rat striatal tissue

  • [³H]Dopamine

  • This compound

  • Known dopamine releasing agent (e.g., d-amphetamine) as a positive control

  • Perfusion buffer

  • Synaptosome preparation reagents

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from fresh or frozen rat striatal tissue.

  • Loading: Incubate the synaptosomes with [³H]Dopamine to allow for its uptake into synaptic vesicles.

  • Superfusion: Place the loaded synaptosomes in a superfusion system and perfuse with buffer to establish a stable baseline of [³H]Dopamine release.

  • Stimulation: Introduce this compound or d-amphetamine at various concentrations into the perfusion buffer.

  • Fraction Collection: Collect fractions of the perfusate at regular intervals.

  • Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [³H]Dopamine released above baseline in response to the compound. Determine the EC50 value for release.

Expected Outcome: If the compound is a dopamine-releasing agent, a concentration-dependent increase in [³H]Dopamine efflux from the synaptosomes will be observed.

In Vivo Evaluation: Assessing CNS Effects in Animal Models

Following in vitro characterization, in vivo studies are essential to understand the compound's effects on complex physiological and behavioral processes within a living organism.

Locomotor Activity Assessment

Rationale: Amphetamine and other psychostimulants characteristically increase locomotor activity in rodents.[10] This behavioral assay serves as a reliable and straightforward method to assess the in vivo stimulant effects of this compound.

Protocol: Open-Field Locomotor Activity in Mice

This protocol is based on standard methods for assessing psychostimulant-induced hyperlocomotion.[10]

Materials:

  • Adult male C57BL/6 mice

  • Open-field apparatus (a square arena with infrared beams to track movement)

  • This compound dissolved in sterile saline

  • Vehicle (sterile saline)

  • d-amphetamine as a positive control

Procedure:

  • Habituation: Habituate the mice to the open-field chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: On the test day, administer this compound (at a range of doses), d-amphetamine, or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a duration of 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total distance traveled between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Expected Outcome: If this compound possesses stimulant properties, it is expected to cause a dose-dependent increase in locomotor activity compared to the vehicle-treated group. The potency and efficacy can be compared to that of d-amphetamine.

In Vivo Microdialysis

Rationale: In vivo microdialysis is a powerful technique to directly measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[11][12][13] This method provides direct evidence of a compound's ability to alter synaptic dopamine, norepinephrine, and serotonin levels.

Protocol: Microdialysis in the Mouse Nucleus Accumbens

This protocol is adapted from established procedures for microdialysis in rodents.[11][14][15]

Materials:

  • Adult male mice

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection for monoamine analysis

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Under anesthesia, surgically implant a guide cannula targeting the nucleus accumbens, a key brain region in the reward pathway. Allow the animals to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 60-90 minutes.

  • Drug Administration: Administer a behaviorally active dose of this compound (i.p.).

  • Post-injection Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of the compound to the vehicle control group.

Expected Outcome: Consistent with its presumed action on monoamine transporters, this compound is expected to significantly increase extracellular dopamine and norepinephrine levels in the nucleus accumbens. The effect on serotonin will depend on its affinity for SERT.

Visualizing the Mechanism of Action

To conceptualize the proposed mechanism of action, the following diagrams illustrate the key molecular interactions and the experimental workflow.

Caption: Proposed mechanism of action at the dopamine synapse.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Monoamine Transporter Binding Assays (DAT, NET, SERT) Uptake Neurotransmitter Uptake Inhibition Assays Binding->Uptake Determine Ki Release Neurotransmitter Release Assays Uptake->Release Determine IC50 (Inhibitor?) Mechanism Mechanism of Action Release->Mechanism Determine EC50 (Releaser?) Locomotor Locomotor Activity (Mice) Mechanism->Locomotor Microdialysis In Vivo Microdialysis (Nucleus Accumbens) Mechanism->Microdialysis Behavioral_Effect Behavioral Profile Locomotor->Behavioral_Effect Assess Stimulant Properties Neurochemical_Effect Neurochemical Profile Microdialysis->Neurochemical_Effect Measure Neurotransmitter Levels Conclusion Overall Pharmacological Characterization Behavioral_Effect->Conclusion Neurochemical_Effect->Conclusion

Caption: Experimental workflow for CNS characterization.

Conclusion

The protocols and application notes provided herein offer a robust framework for the comprehensive investigation of this compound in the context of CNS research. By systematically evaluating its interactions with monoamine transporters through a combination of in vitro and in vivo methodologies, researchers can elucidate its mechanism of action, pharmacological profile, and potential as a novel neuroactive agent. The data generated from these studies will be crucial for understanding its structure-activity relationships and for guiding future drug development efforts.

References

  • PMC.

  • PubMed.

  • Frontiers in Pharmacology.

  • PubMed.

  • PubMed.

  • PMC.

  • PubMed.

  • PubMed Central.

  • ResearchGate.

  • Frontiers in Pharmacology.

  • PMC.

  • PubMed.

  • Purdue e-Pubs.

  • PubMed Central.

  • Wikipedia.

  • PMC.

  • PubMed.

  • Wikipedia.

  • MedUni Wien ePub.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • PubMed Central.

  • PMC.

  • PubMed Central.

Sources

Application Notes and Protocols for the Development of Immunoassays for Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines are a broad class of organic compounds with a wide range of physiological effects, encompassing neurotransmitters, hormones, and a vast number of synthetic derivatives with therapeutic or illicit applications.[1][2] Their detection and quantification are of paramount importance in various fields, including clinical diagnostics, forensic toxicology, and pharmaceutical research.[3][4][5][6] Immunoassays offer a powerful platform for the rapid and sensitive detection of these small molecules due to their high specificity and adaptability to various formats.[7][8][9][10]

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and detailed protocols for the development of robust and reliable immunoassays for substituted phenethylamines. We will delve into the critical aspects of hapten design, antibody generation, and the establishment of both Enzyme-Linked Immunosorbent Assays (ELISAs) and Lateral Flow Immunoassays (LFIAs).

I. The Foundation: Hapten Design and Immunogen Preparation

The immunogenicity of small molecules like substituted phenethylamines is a primary hurdle in antibody development. These molecules, acting as haptens, are too small to elicit an immune response on their own.[11][12] Therefore, they must be covalently conjugated to a larger carrier protein to become immunogenic. The design of the hapten and the conjugation strategy are critical determinants of antibody specificity and affinity.[11][13]

A. Principles of Hapten Design

The goal of hapten design is to present the key structural features of the target phenethylamine molecule to the immune system while minimizing the recognition of the linker used for conjugation. Key considerations include:

  • Site of Conjugation: The linker should be attached to a position on the phenethylamine molecule that is not critical for its unique structure. For class-specific antibodies, the linker should be placed on a common structural element. For compound-specific antibodies, the linker should be attached at a point of structural variability.[13]

  • Linker Length and Composition: The spacer arm should be long enough to prevent steric hindrance from the carrier protein, allowing the hapten to be fully accessible to immune cells.[12] The composition of the linker can also influence immunogenicity.[14]

  • Functional Groups for Conjugation: A reactive functional group (e.g., carboxyl, amino, or thiol group) needs to be introduced into the hapten to enable its covalent linkage to the carrier protein.[11]

B. Protocol: Synthesis of a Phenethylamine-Carboxylic Acid Hapten

This protocol describes a general method for introducing a carboxylic acid handle to a phenethylamine derivative, preparing it for conjugation to a carrier protein.

Materials:

  • Substituted phenethylamine of interest

  • Succinic anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: In a round bottom flask, dissolve the substituted phenethylamine (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Anhydride Addition: Slowly add succinic anhydride (1.1 equivalents) to the stirring solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with 1M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution using a rotary evaporator and purify the resulting residue by silica gel column chromatography to obtain the hapten-carboxylic acid derivative.

C. Protocol: Conjugation of Hapten to Carrier Protein (EDC/NHS Chemistry)

This protocol outlines the conjugation of the synthesized hapten to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), using the carbodiimide reaction.[15]

Materials:

  • Hapten-carboxylic acid derivative

  • Carrier protein (BSA or KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Hapten Activation: Dissolve the hapten-carboxylic acid (e.g., 5 mg) in a minimal amount of Dimethylformamide (DMF). Add EDC (1.5 equivalents) and NHS (1.5 equivalents) and stir at room temperature for 1 hour to activate the carboxyl group.

  • Protein Solution: Dissolve the carrier protein (e.g., 10 mg of BSA) in PBS (pH 7.4).

  • Conjugation: Slowly add the activated hapten solution to the stirring protein solution. Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.

  • Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance.

II. Generating the Key Reagent: Antibody Production

The immunogen (hapten-carrier conjugate) is now ready to be used for immunization to generate antibodies. Both polyclonal and monoclonal antibodies can be developed, each with its own advantages and disadvantages.[12][16]

A. Immunization Protocol

Materials:

  • Immunogen (hapten-KLH conjugate is often preferred for immunization)

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Syringes and needles

  • Experimental animals (e.g., rabbits for polyclonal, mice for monoclonal)

Procedure (General Overview):

  • Pre-immune Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.

  • Emulsification: Emulsify the immunogen solution with an equal volume of adjuvant.

  • Immunization: Inject the emulsion subcutaneously or intramuscularly at multiple sites. The initial immunization is typically with Freund's complete adjuvant, followed by booster immunizations with Freund's incomplete adjuvant every 2-4 weeks.

  • Titer Monitoring: After several booster injections, collect small blood samples to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA.

  • Antibody Harvesting: Once a high antibody titer is achieved, collect a larger volume of blood for polyclonal antibody purification or proceed with hybridoma technology for monoclonal antibody production.

B. Antibody Characterization

Characterizing the produced antibodies is a critical step to ensure their suitability for the intended immunoassay.

Key Parameters to Evaluate:

  • Titer: The dilution of antiserum that gives a significant signal in an ELISA.

  • Affinity: The strength of the binding between the antibody and the hapten. This can be determined by surface plasmon resonance (SPR) or by competitive ELISA.[17][18]

  • Specificity (Cross-Reactivity): The ability of the antibody to distinguish the target phenethylamine from structurally related compounds. This is assessed by testing the antibody's binding to a panel of related molecules in a competitive ELISA format.[19]

III. Assay Development: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile and widely used immunoassay format for the quantitative detection of analytes.[20][21][22] For small molecules like phenethylamines, a competitive ELISA format is typically employed.

A. Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled analyte (enzyme-conjugated hapten) or a coated analyte (hapten-protein conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Diagram: Principle of Competitive ELISA

competitive_elisa cluster_well Microtiter Well well Ab Antibody Bound_Complex Antibody-Analyte Complex Ab->Bound_Complex Analyte Analyte (Sample) Analyte->Bound_Complex Competes with Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Bound_Complex Substrate Substrate Unbound Unbound Reagents Signal Colorimetric Signal Substrate->Signal

Caption: Competitive ELISA principle for small molecule detection.

B. Protocol: Competitive ELISA for a Substituted Phenethylamine

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (hapten-BSA conjugate)

  • Primary antibody (polyclonal or monoclonal against the phenethylamine)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Standard solutions of the target phenethylamine

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the coating antigen in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of standard solutions of the target phenethylamine. In separate tubes, mix 50 µL of the standard or sample with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.

  • Incubation: Add 100 µL of the pre-incubated standard/sample and antibody mixture to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

IV. Rapid Detection: Lateral Flow Immunoassay (LFIA)

LFIAs are paper-based devices that provide rapid, point-of-care detection of analytes.[7][8][9][10] For small molecules, a competitive format is also the most common approach.[8]

A. Principle of Competitive LFIA

In a competitive LFIA, the sample containing the analyte is applied to the sample pad. The analyte moves with the running buffer and competes with a labeled antibody (e.g., gold nanoparticle-conjugated antibody) for binding to the immobilized antigen on the test line. A high concentration of the analyte in the sample will result in a weaker or absent test line, indicating a positive result. A control line is included to validate the proper functioning of the strip.

Diagram: Competitive Lateral Flow Immunoassay Workflow

lfia_workflow cluster_strip Lateral Flow Strip cluster_process Process strip Sample Pad Conjugate Pad Test Line (Antigen) Control Line (Anti-IgG) Absorbent Pad Analyte Analyte Analyte->strip:sp Labeled_Ab Labeled Antibody start Sample Application migration Capillary Action start->migration binding Competitive Binding migration->binding result Result Interpretation binding->result

Caption: Workflow of a competitive lateral flow immunoassay.

B. Protocol: Development of a Competitive LFIA

Materials:

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, and absorbent pad

  • Backing card

  • Gold nanoparticles (AuNPs)

  • Antibody against the target phenethylamine

  • Coating antigen (hapten-protein conjugate)

  • Dispensing and cutting equipment

Procedure (Overview):

  • Preparation of Gold Nanoparticle-Antibody Conjugate: Conjugate the specific antibody to gold nanoparticles using a passive adsorption method.

  • Preparation of the Test and Control Lines: Immobilize the coating antigen on the nitrocellulose membrane to create the test line. Immobilize an anti-species antibody (e.g., anti-rabbit IgG) to create the control line.

  • Assembly of the Strip: Assemble the different components (sample pad, conjugate pad containing the dried AuNP-antibody conjugate, nitrocellulose membrane, and absorbent pad) onto a backing card.

  • Cutting: Cut the assembled card into individual strips.

  • Testing: Apply the sample to the sample pad and observe the results on the test and control lines within a specified time (e.g., 5-10 minutes).

V. Critical Considerations and Troubleshooting

A. Matrix Effects

Biological samples (e.g., urine, blood) are complex matrices that can interfere with immunoassay performance, leading to inaccurate results.[23][24][25][26][27] This "matrix effect" can be caused by various components such as proteins, lipids, and endogenous compounds.[23][24][25]

Strategies to Mitigate Matrix Effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[24]

  • Matrix-Matched Calibrators: Preparing standard curves in a matrix similar to the sample can help to compensate for matrix effects.[23][24]

  • Sample Pre-treatment: Techniques such as protein precipitation or solid-phase extraction can be used to remove interfering components.

B. Cross-Reactivity

It is crucial to evaluate the cross-reactivity of the developed immunoassay with other structurally related phenethylamines and common drugs of abuse to ensure its specificity.[19] A comprehensive cross-reactivity study should be performed by testing a panel of potential interfering compounds.

VI. Data Presentation and Validation

A. Quantitative Data Summary
Parameter ELISA LFIA Reference
Limit of Detection (LOD) 6 ± 3 pg/mL15 ± 7 ng/mL[20]
Dynamic Range 0.01 - 10 ng/mLQualitative/Semi-quantitative-
Cross-Reactivity (vs. Amphetamine) < 5%< 10%[19][28]
Recovery in Spiked Urine 85-115%N/A[14]
B. Assay Validation

A newly developed immunoassay must be rigorously validated to ensure its reliability and reproducibility.[22] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Sensitivity (LOD and LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of immunoassays for substituted phenethylamines is a multi-step process that requires careful optimization at each stage, from hapten design to final assay validation. By following the principles and protocols outlined in this guide, researchers can develop sensitive, specific, and reliable immunoassays for the detection of this important class of compounds, enabling advancements in clinical diagnostics, forensic science, and drug development.

References

  • J. Nat. Med. (2022). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review.
  • National Institutes of Health. (2022). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review.
  • ResearchGate. (2022). (PDF) Lateral flow immunoassay for small-molecules detection in phytoproducts: a review.
  • Journal of Natural Medicines. (2022). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review.
  • Arbor Assays. (2024). What is Matrix Interference and How Does It Affect Testing?
  • Bio-Connect.nl. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions.
  • ResearchGate. Ultrasensitive quantitative detection of small molecules with rapid lateral-flow assay based on high-affinity bifunctional ligand and magnetic nanolabels.
  • PubMed. (1978). Methodical investigation of the production of antibodies towards 3,4-dimethoxyphenylethylamine.
  • ResearchGate. (2025).
  • PubMed. (2019).
  • Ovid. (2014).
  • ResearchGate.
  • Taylor & Francis Online. (2014).
  • Office of Justice Programs. (2011). Evaluation of Commercial Enzyme Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines.
  • Slideshare. Immunoassay test and forensic toxicology.
  • Creative Diagnostics. Phenylethylamine Antibodies.
  • ResearchGate. (2010). Immunoassays in Forensic Toxicology.
  • Frontiers. (2018).
  • National Institutes of Health. Combining Active Immunization with Monoclonal Antibody Therapy to Facilitate Early Initiation of a Long-acting Anti-methamphetamine Antibody Response.
  • PubMed. (2013). Preclinical characterization of an anti-methamphetamine monoclonal antibody for human use.
  • MDPI. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine.
  • Journal of Analytical Toxicology. (2005). Choice of an ELISA Assay for Screening Postmortem Blood for Amphetamine and/or Methamphetamine.
  • PubMed Central. (2013). Preclinical characterization of an anti-methamphetamine monoclonal antibody for human use.
  • PubMed. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
  • ResearchGate. (2017).
  • Sigma-Aldrich. ELISA Protocols.
  • PubMed. (2018). Rationally designed haptens for highly sensitive monoclonal antibody-based immunoanalysis of fenhexamid.
  • Creative Biolabs. Small-molecule Hapten Design and Synthesis.
  • Creative Diagnostics. (2019). Direct ELISA Experimental Protocol.
  • Creative Diagnostics. Mouse Anti-Phenylethylamine monoclonal antibody, clone PEA (CABT-L2510).
  • PubMed. (2025).
  • PubMed Central. Cell-penetrating peptides enhance peptide vaccine accumulation and persistence in lymph nodes to drive immunogenicity.
  • National Institutes of Health. (2022).
  • ProteoGenix. Hapten antibody – Monoclonal or polyclonal.
  • PubMed Central. (2012).
  • PubMed Central. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • PubMed Central. (2022).
  • National Institutes of Health.
  • MDPI. (2018). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.
  • ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review.
  • PubMed Central. (2017). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

Sources

The Versatile Intermediate: Application Notes for 2-(3-Bromophenyl)propan-2-amine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of medicinal chemistry and materials science, the strategic incorporation of specific structural motifs is paramount to the design of novel molecules with desired properties. 2-(3-Bromophenyl)propan-2-amine hydrochloride, a substituted phenethylamine derivative, represents a versatile and highly valuable synthetic intermediate. Its structure, featuring a reactive bromine atom on the phenyl ring and a primary amine on a neopentyl-like scaffold, offers a dual handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, to empower researchers in drug discovery and development.

The phenethylamine core is a well-established pharmacophore present in a multitude of endogenous neurotransmitters and synthetic drugs, targeting a range of receptors and transporters in the central nervous system.[1][2][3] The presence of the bromine atom at the meta-position of the phenyl ring opens the door to a host of modern cross-coupling reactions, allowing for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. This strategic placement of a halogen enables late-stage diversification of drug candidates, a crucial aspect of modern medicinal chemistry programs. Furthermore, the primary amine group serves as a key site for amide bond formation, reductive amination, and the introduction of various pharmacophoric elements.

This document will delve into the practical applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and N-functionalization, providing researchers with the foundational knowledge and detailed protocols to leverage this intermediate in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is critical for its effective use and for ensuring laboratory safety.

PropertyValueSource
CAS Number 676135-18-5Fluorochem[4]
Molecular Formula C₉H₁₃BrClNFluorochem[4]
Molecular Weight 250.56 g/mol Fluorochem[4]
Appearance White to off-white solid---
Purity ≥95%Fluorochem[4]
Solubility Soluble in water, methanol, and DMSO.---

Safety and Handling: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound primarily revolves around two key reactive sites: the aryl bromide and the primary amine. The strategic manipulation of these functional groups allows for the construction of a vast library of complex molecules.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

The bromine atom on the phenyl ring is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the phenyl ring.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the flask.

  • Add a 3:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand is a common and effective catalyst system for Suzuki couplings. The in-situ reduction of Pd(II) to the active Pd(0) species initiates the catalytic cycle.

  • Ligand: Triphenylphosphine is a readily available and effective ligand for many Suzuki couplings. For more challenging substrates, more electron-rich and sterically demanding ligands such as SPhos or XPhos may be required.

  • Base: Potassium carbonate is a mild base that is generally well-tolerated by a wide range of functional groups. Its role is to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The mixture of dioxane and water provides a homogenous solution for both the organic and inorganic reaction components.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 2-(3-Bromophenyl)propan-2-amine Hydrochloride Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-Substituted Product Purification->Product N_Functionalization_Workflow cluster_reductive_amination Reductive Amination cluster_acylation Acylation Start 2-(3-Bromophenyl)propan-2-amine Hydrochloride RA_Reagents Aldehyde/Ketone NaBH(OAc)₃ Start->RA_Reagents Acyl_Reagents Acyl Chloride/Anhydride Base (e.g., Et₃N) Start->Acyl_Reagents RA_Product N-Alkyl/N,N-Dialkyl Product RA_Reagents->RA_Product Imine formation & Reduction Acyl_Product N-Acyl Product Acyl_Reagents->Acyl_Product Amide Bond Formation

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-(3-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(3-Bromophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles, to help you overcome common and complex challenges in your crystallization experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of this compound.

Q1: My compound has completely "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated to a point where the solute's solubility is exceeded above its melting point, or when the rate of cooling is too rapid for orderly crystal lattice formation.

  • Immediate Action: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% of total volume) of the primary solvent to reduce the concentration slightly. Allow the solution to cool much more slowly. If using a co-solvent system, consider adding more of the solvent in which the compound is more soluble.

Q2: I've cooled my solution, but no crystals have formed. What's the next step?

A: A failure to crystallize upon cooling usually indicates that the solution has not yet reached a sufficient level of supersaturation or that there are no sites for nucleation to begin.

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic glass fragments can serve as nucleation sites.[1]

    • Seeding: If you have a previous batch of crystals, add a single, tiny crystal to the solution to act as a template for growth.[1]

    • Concentrate the Solution: If induction methods fail, there may be too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[2]

    • Lower the Temperature: Move the flask from an ice bath to a freezer or a cryo-cool system to further decrease solubility, but be mindful that very rapid cooling can lead to oiling out or poor crystal quality.

Q3: What are the best starting solvents for crystallizing this specific amine hydrochloride?

A: As an amine salt, this compound is polar. The best solvents are typically polar protic solvents in which the compound has high solubility at high temperatures and lower solubility at low temperatures. Good starting points include:

  • Single Solvents: Isopropanol (IPA), Ethanol, Methanol.

  • Co-solvent Systems: These are often more effective for fine-tuning solubility. Common systems include:

    • Isopropanol / Diethyl Ether

    • Ethanol / Hexanes

    • Methanol / Methyl tert-butyl ether (MTBE)

    • Water / Isopropanol (use water sparingly to avoid hygroscopicity issues)[3]

Q4: My final crystal yield is very low. How can I improve it?

A: A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1]

  • Optimization Strategies:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Optimize Cooling: Ensure the solution is cooled to the lowest practical temperature and for a sufficient duration to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

In-Depth Troubleshooting Guide

This section provides detailed protocols and explanations for resolving more persistent crystallization problems.

Problem 1: Persistent Oiling or Amorphous Precipitation

If the initial steps from the FAQ fail to resolve oiling out, a more systematic approach to solvent and cooling conditions is required. The underlying cause is that nucleation and crystal growth are kinetically slower than liquid-liquid phase separation.

Causality: The high concentration of the solute and/or rapid temperature drop creates a high-energy state where the molecules aggregate randomly as a liquid (oil) or an amorphous solid because they lack the time or mobility to arrange into an ordered, lower-energy crystal lattice.

Detailed Protocol for Resolution:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the primary solvent (e.g., isopropanol) in 5% increments until the solution remains clear for a longer period upon removal from heat.

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which the compound is insoluble. This technique can gently and uniformly induce precipitation.

    • Bring the primary solution to a warm temperature (e.g., 40-50°C).

    • Slowly add a filtered anti-solvent (e.g., hexanes or MTBE) dropwise with vigorous stirring until persistent cloudiness is observed.

    • Add a few drops of the primary solvent to redissolve the cloudiness.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Control the Cooling Rate: Slow, controlled cooling is critical.

    • Insulate the flask by placing it in a beaker of warm water and allowing it to cool to room temperature with the water (Dewar flask method).

    • Use a programmable heating mantle or oil bath to cool the solution at a controlled rate (e.g., 5-10°C per hour).

Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Comments
Isopropanol (IPA)n-Heptane or HexanesExcellent for inducing crystallization of polar compounds.
EthanolMethyl tert-butyl ether (MTBE)MTBE is less volatile and flammable than diethyl ether.
AcetonitrileTolueneCan sometimes alter crystal habit away from needles.
Methanol / Water (95:5)AcetoneUse aqueous systems with caution due to potential hydrate formation.
Problem 2: Impurity-Related Crystallization Issues

Impurities can have a dramatic effect on crystallization, often acting as inhibitors for nucleation and growth, or becoming incorporated into the crystal lattice, which lowers the final product's purity.[4][5] Structurally similar impurities, such as isomers or precursors from the synthesis, are particularly problematic.

Causality: Impurities can adsorb to the surface of growing crystals, disrupting the regular addition of new molecules and potentially halting growth on certain crystal faces.[6] This can lead to changes in crystal shape, the formation of oils, or complete inhibition of crystallization.

The following diagram outlines a systematic approach to addressing suspected impurity issues.

G A Crystallization Fails (Oiling, No Crystals, Poor Quality) B Analyze Purity of Starting Material (TLC, LC-MS, NMR) A->B C Purity >99%? B->C D Problem is likely Solvent/Process Related. See Problem 1. C->D Yes E Purity <99% or Impurities Detected C->E No F Characterize Impurity (if possible) E->F G Purification Required F->G H Option 1: Recrystallize Free Base Before Salt Formation G->H I Option 2: Activated Carbon (Charcoal) Treatment G->I J Option 3: Preparative Chromatography of Free Base G->J K Re-form Hydrochloride Salt and Attempt Crystallization H->K I->K J->K

Caption: Workflow for troubleshooting impurity-related crystallization issues.

Experimental Protocol: Activated Carbon Treatment

This procedure can remove colored or non-polar impurities that may be inhibiting crystallization.

  • Select an appropriate solvent that fully dissolves the crude this compound at an elevated temperature.

  • Add the crude solid to the solvent and heat to dissolve.

  • Reduce the heat slightly and add a small amount of activated carbon (approx. 1-2% w/w of the solute). Caution: Add carbon slowly to a solution below its boiling point to avoid violent bumping.

  • Gently simmer the mixture for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Allow the hot, clarified filtrate to cool slowly to induce crystallization.

Problem 3: Polymorphism and Crystal Habit

For pharmaceutical compounds, controlling the crystalline form is critical, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[7][8] You may find that your crystallization yields different crystal forms (e.g., needles vs. blocks) under slightly different conditions.

Causality: Polymorphism arises from the ability of a molecule to adopt different arrangements or conformations in the crystal lattice.[9] The final form obtained is often dependent on kinetic factors, such as the solvent used, the rate of cooling, and the level of supersaturation. Crystal habit (the external shape) is influenced by the solvent's interaction with different growing crystal faces.

Fine needles are often difficult to filter and dry. The goal is to encourage slower growth to form more equant (block-like) crystals.

  • Reduce Supersaturation: Use a slightly larger volume of solvent and cool the solution much more slowly.

  • Change the Solvent System: A different solvent can change the crystal habit by altering the solvent-crystal surface interactions. If you are using isopropanol, try ethanol or acetonitrile.

  • Use Vapor Diffusion: This is a gentle method for growing high-quality crystals.

    • Dissolve the compound in a good solvent (e.g., methanol) in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a layer of a volatile anti-solvent (e.g., diethyl ether).

    • Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.

This diagram provides a logical path to follow when a crystallization experiment does not proceed as expected.

G start Dissolve compound in minimum hot solvent cool Cool solution slowly start->cool check_crystals Crystals form? cool->check_crystals success Success! Isolate and dry crystals. check_crystals->success Yes no_crystals No Crystals Form check_crystals->no_crystals No oiled_out Compound 'Oils Out' check_crystals->oiled_out Oil Forms induce Induce Nucleation (Scratch / Seed) no_crystals->induce reheat Re-heat to dissolve oil oiled_out->reheat check_induce Crystals form? induce->check_induce check_induce->success Yes concentrate Concentrate solution and re-cool check_induce->concentrate No concentrate->cool add_solvent Add more primary solvent OR use anti-solvent method reheat->add_solvent slow_cool Cool VERY slowly add_solvent->slow_cool slow_cool->cool

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • Vertex AI Search. (2023). 2-(3-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 17790-50-0.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. 2-(2-Bromophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • Acevedo, D., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Retrieved from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. GIT Laboratory Journal. Retrieved from [Link]

  • NIH. (2016). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • Tan, P., et al. (2023). Impact of impurities on crystal growth. Nature Communications. Retrieved from [Link]

  • ResearchGate. (1996). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Retrieved from [Link]

  • Elder, D. P., et al. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International Journal of Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2008). US20080262268A1 - Crystallization Method for Benzphetamine.
  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. Retrieved from [Link]

  • PubMed. (1979). Polymorphism of thiamine hydrochloride. II. Crystal structure of thiamine hydrochloride hemihydrate and its stability. Retrieved from [Link]

  • ResearchGate. (2000). Troubleshooting amine plants. Retrieved from [Link]

  • NIH. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved from [Link]

  • Google Patents. (2020). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • Google Patents. (2017). US9663507B1 - Crystallisation of thiamine hydrochloride.
  • CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from [Link]

  • European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from [Link]

  • Wikipedia. Hydroxylamine. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]

  • ResearchGate. (2012). Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P.... Retrieved from [Link]

  • NIH. (2013). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase.... Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.... Retrieved from [Link]

Sources

"optimizing reaction conditions for the synthesis of substituted phenethylamines"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Phenethylamines

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted phenethylamines. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Introduction

The synthesis of substituted phenethylamines, a core scaffold in many psychoactive compounds and pharmaceuticals, often presents challenges related to yield, purity, and scalability.[1][2][3][4] This support center focuses on the most common synthetic routes, primarily reductive amination, and offers solutions to frequently encountered obstacles.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most versatile for preparing a diverse library of N-substituted phenethylamines?

A1: Reductive amination is arguably the most versatile and widely used method for this purpose.[5][6] It involves the reaction of a phenethylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target amine. This method is generally high-yielding and avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides.[5] The reaction can often be performed in a one-pot procedure, making it highly efficient for library synthesis.[6][7]

Q2: What are the key differences between the common reducing agents used in reductive amination?

A2: The choice of reducing agent is critical and depends on the substrate and desired reaction conditions. The three most common borohydride-based reagents are:

  • Sodium Borohydride (NaBH₄): A powerful and cost-effective reducing agent. However, it can also reduce the starting aldehyde or ketone, so it's typically used in a two-step process where the imine is formed first.[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄, it selectively reduces the protonated imine (iminium ion) over the carbonyl starting material, making it ideal for one-pot reactions.[5][7][9][10] However, it is highly toxic and can generate hydrogen cyanide gas under strongly acidic conditions, requiring careful handling.[7][9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent that is less toxic than NaBH₃CN.[9] It is particularly effective for a wide range of substrates, including acid-sensitive ones, and is often the preferred reagent for one-pot reductive aminations.[6][9] It is, however, sensitive to moisture.[8][11]

Q3: My Pictet-Spengler reaction for synthesizing a tetrahydroisoquinoline derivative is giving low yields. What are the likely causes?

A3: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization, is sensitive to several factors.[12][13] Low yields can often be attributed to:

  • Insufficiently Activated Aromatic Ring: The reaction works best with electron-rich aromatic rings like indoles or pyrroles.[12] Less nucleophilic rings, such as a simple phenyl group, may require stronger acid catalysts and higher temperatures to proceed efficiently.[12]

  • Suboptimal Acidity: An acid catalyst is usually required to form the more electrophilic iminium ion intermediate, which drives the cyclization.[12][14] However, if the pH is too low, the starting amine can be fully protonated, rendering it non-nucleophilic.[11]

  • Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can hinder both the initial condensation and the subsequent ring-closure.[15]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of substituted phenethylamines via reductive amination.

Issue 1: Low or No Product Yield

Possible Cause & Solution

  • Inefficient Imine Formation:

    • Explanation: The initial equilibrium between the carbonyl compound and the amine to form the imine intermediate may not be favorable.[6] This is a reversible reaction that produces water.[11]

    • Solution:

      • pH Adjustment: The reaction is often optimal under slightly acidic conditions (pH 4-6), which catalyzes the dehydration step to form the imine.[10][11][16] Adding a catalytic amount of acetic acid is common practice.[9]

      • Water Removal: For stubborn reactions, removing water can drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate, molecular sieves, or through azeotropic distillation.[9][17]

      • Lewis Acid Catalysis: For less reactive substrates, adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group and improve yields.[8]

  • Incorrect Choice or Inactive Reducing Agent:

    • Explanation: The reducing agent may be inappropriate for the chosen procedure (one-pot vs. two-step) or may have decomposed.

    • Solution:

      • Select the Right Reagent: For one-pot reactions, use a mild agent like STAB or NaBH₃CN that won't prematurely reduce the carbonyl starting material.[9][11] If using NaBH₄, ensure the imine is fully formed before adding the reductant.[8][9]

      • Verify Reagent Activity: Reagents like STAB are moisture-sensitive.[8][11] Use freshly opened bottles or properly stored reagents.

  • Sub-optimal Reaction Conditions:

    • Explanation: Temperature and solvent can significantly influence reaction rates.

    • Solution: While many reductive aminations work at room temperature, gentle heating may be necessary for less reactive starting materials.[11][18] The choice of solvent is also crucial; methanol is often used with NaBH₃CN, while chlorinated solvents like dichloroethane (DCE) are common for STAB.[8][9][11]

Issue 2: Formation of Multiple Byproducts

Possible Cause & Solution

  • Reduction of Starting Carbonyl:

    • Explanation: This occurs when a non-selective reducing agent like NaBH₄ is used in a one-pot procedure, leading to the formation of the corresponding alcohol.[10][11]

    • Solution: Switch to a more selective reducing agent (STAB or NaBH₃CN) or perform the reaction in two distinct steps: pre-form the imine, and then add NaBH₄.[9]

  • Over-Alkylation:

    • Explanation: The newly formed secondary amine product can react with another equivalent of the aldehyde and reducing agent to form an undesired tertiary amine. This is more common when starting with a primary amine.[5]

    • Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine to favor the formation of the secondary amine. Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction upon completion.

  • Aldol Condensation:

    • Explanation: Under basic or acidic conditions, aldehydes or ketones with α-hydrogens can undergo self-condensation.

    • Solution: Maintain careful control over the reaction's pH. Running the reaction at a controlled, mildly acidic pH (4-6) generally favors imine formation over aldol pathways.[11]

Experimental Protocols & Data

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol is a general starting point for the synthesis of a secondary amine from a primary amine and an aldehyde.

  • To a solution of the primary amine (1.0 equiv) in 1,2-dichloroethane (DCE, ~0.1 M), add the aldehyde (1.0-1.2 equiv).[9]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise over 5-10 minutes.[9]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

  • Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., dichloromethane or ethyl acetate).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography if necessary.[9]

Table 1: Comparative Analysis of Common Reducing Agents
Reducing AgentSelectivity (Imine vs. Carbonyl)Common SolventsKey Considerations
NaBH₄ LowMeOH, EtOHBest for two-step procedures; can reduce starting carbonyl.[8][9]
NaBH₃CN HighMeOHToxic (cyanide source); stable in mildly acidic conditions.[7][8][9]
NaBH(OAc)₃ (STAB) HighDCE, THF, DCMMoisture-sensitive; good for a wide range of substrates.[6][8][9]

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow and decision points for optimizing a reductive amination reaction.

ReductiveAminationWorkflow cluster_prep Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Start Select Amine & Carbonyl Mix Mix in Solvent (e.g., DCE) Start->Mix Imine_Form Allow Imine Formation (RT, 20-30 min) Mix->Imine_Form Check_Imine Low Conversion? Imine_Form->Check_Imine Optimize_Imine Add Acetic Acid (cat.) Add Dehydrating Agent Check_Imine->Optimize_Imine Yes Add_Reductant Add Reducing Agent (e.g., STAB) Check_Imine->Add_Reductant No Optimize_Imine->Imine_Form Monitor Monitor by TLC/LC-MS Add_Reductant->Monitor Check_Yield Low Yield? Monitor->Check_Yield Troubleshoot Check Reagent Quality Adjust Temp/Solvent Check_Yield->Troubleshoot Yes Quench Quench Reaction (aq. NaHCO₃) Check_Yield->Quench No Troubleshoot->Start Extract Extract with Organic Solvent Quench->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: A decision-tree workflow for a typical reductive amination experiment.

Mechanism of Reductive Amination

This diagram outlines the key steps in the acid-catalyzed reductive amination process.

ReductiveAminationMechanism R1_CO_R2 R1(CO)R2 (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal R3_NH2 R3NH2 (Amine) R3_NH2->Hemiaminal Iminium Iminium Ion [R1R2C=NHR3]+ Hemiaminal->Iminium + H+ - H2O Equilibrium Equilibrium Favored by Water Removal Imine Imine Iminium->Imine - H+ Product R1R2CH-NHR3 (Final Amine) Iminium->Product + [H-] (from Reductant) Reduction Selective Reduction Step Imine->Iminium + H+

Caption: The mechanistic pathway of acid-catalyzed reductive amination.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. (2018). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • STUDIES ON THE LEUCKART REACTION. (1944). Semantic Scholar. [Link]

  • Reductive Amination. WordPress. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). PMC. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2011). PMC. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • α-Phenylethylamine. Organic Syntheses. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters. [Link]

  • Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. (1973). PubMed. [Link]

  • Reductive amination of ketones to primary amines. ResearchGate. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. Semantic Scholar. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • The synthesis of substituted phenethylamines. (1968). Journal of Medicinal Chemistry. [Link]

  • Leuckart Reaction. Scribd. [Link]

  • How to extract phenylethylamine. (2022). Quora. [Link]

  • What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? (2017). Reddit. [Link]

  • d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses. [Link]

  • Synthesis - General tips for improving yield? (2020). Reddit. [Link]

  • Possible N-ethyl-2-phenylethylamine Synthesis Variations. (2013). Sciencemadness Discussion Board. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). PubMed. [Link]

Sources

Technical Support Center: Resolving Isomer Separation of Bromophenylpropanamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of bromophenylpropanamine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging chiral and positional isomers. Here, we move beyond simple protocols to explain the why behind the methods, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating bromophenylpropanamine isomers?

A1: The primary challenges stem from the high structural similarity between the isomers. For enantiomers (chiral isomers), the molecules are mirror images, requiring a chiral environment for differentiation. Positional isomers (e.g., 2-bromo, 3-bromo, 4-bromo) can also be difficult to resolve due to subtle differences in polarity and hydrophobicity. Furthermore, as basic compounds, bromophenylpropanamines are prone to interacting with residual silanols on silica-based columns, leading to peak tailing.[1][2][3][4]

Q2: What type of HPLC column is best suited for this separation?

A2: For enantiomeric separation, a Chiral Stationary Phase (CSP) is essential.[5][6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly effective for a broad range of racemates, including primary amines like bromophenylpropanamine.[7][8] For positional isomers, a high-efficiency reversed-phase column, potentially with a phenyl or polar-embedded stationary phase, can provide the necessary selectivity.[9][10]

Q3: Why is my peak shape poor (e.g., tailing)?

A3: Peak tailing for basic compounds like bromophenylpropanamine is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[1][2][3][11] These interactions can be minimized by using a modern, well-endcapped column, adjusting the mobile phase pH to keep the analyte in a single protonation state, or adding a basic modifier to the mobile phase to compete for the active sites.[11]

Q4: Can temperature be used to improve the separation?

A4: Yes, temperature is a powerful but complex parameter in chiral HPLC. Changing the temperature can alter the thermodynamics of the interaction between the analyte and the chiral stationary phase, which can improve or sometimes even worsen the separation.[12][13][14] It is an important parameter to screen during method development. In some cases, reducing the temperature can enhance enantioselectivity.[15]

In-Depth Troubleshooting Guides

Problem 1: Poor or No Resolution of Enantiomers

You're injecting a racemic mixture of a bromophenylpropanamine, but you see only a single peak or two poorly resolved peaks.

dot graph TD { A[Start: Poor Enantiomeric Resolution] --> B{Is a Chiral Column in Use?}; B -- No --> C[STOP: A Chiral Stationary Phase is Mandatory.]; B -- Yes --> D{Is the Mobile Phase System Appropriate?}; C --> E((END)); D -- No --> F[Re-evaluate Mobile Phase: Normal Phase vs. Reversed Phase.]; F --> G{Screen Different Organic Modifiers and Additives.}; D -- Yes --> H{Optimize Mobile Phase Composition}; H --> I[Systematically Vary Organic Modifier Concentration]; I --> J{Introduce/Vary Concentration of Acidic/Basic Additives}; J --> K{Is Resolution Still Poor?}; K -- Yes --> L[Optimize Other Parameters]; L --> M[Adjust Flow Rate: Lower flow often increases resolution]; M --> N[Vary Column Temperature]; N --> O{Still No Improvement?}; O -- Yes --> P[Consider a Different Chiral Stationary Phase]; P --> E; G --> H; K -- No --> Q[Resolution Achieved]; O -- No --> Q; Q --> E;

} enddot Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Confirm Chiral Stationary Phase (CSP) Selection:

    • Action: Verify that you are using a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for chiral amines.[7][8]

    • Rationale: Chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Without a CSP, there is no energetic difference between the interactions of the two enantiomers, and thus no separation.

  • Optimize the Mobile Phase:

    • Action (Normal Phase): Start with a simple mobile phase like hexane/2-propanol.[8] Systematically vary the percentage of the alcohol modifier (e.g., from 10% to 30%). Introduce a basic additive like diethylamine (DEA) or a similar amine at a low concentration (e.g., 0.1%) to improve peak shape and potentially enhance selectivity.[16]

    • Action (Reversed Phase): Use an aqueous buffer with an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is critical and should be controlled.

    • Rationale: The mobile phase composition dictates the retention and the interactions between the analyte and the stationary phase. Additives can significantly influence enantioselectivity by altering the analyte's charge state or by competing for interaction sites on the CSP.[17][18]

  • Adjust Flow Rate and Temperature:

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C).

    • Rationale: Lower flow rates can increase the number of theoretical plates, leading to better efficiency and potentially improved resolution. Temperature affects the kinetics and thermodynamics of the chiral recognition process; sometimes a lower temperature enhances the stability of the transient diastereomeric complexes, leading to better separation.[12][13][14][15]

  • Consider a Different CSP:

    • Action: If the above steps fail, screen other types of chiral columns. A different polysaccharide derivative or even a different class of CSP (e.g., crown ether-based for primary amines) might provide the necessary selectivity.[6][7]

    • Rationale: Chiral recognition is highly specific. A CSP that works well for one class of compounds may not be effective for another. Screening multiple columns is a standard part of chiral method development.[17]

Problem 2: Significant Peak Tailing

Your peaks are asymmetrical with a pronounced "tail," making accurate integration and quantification difficult.

dot graph TD { A[Start: Peak Tailing] --> B{Is the analyte a basic compound?}; B -- No --> C[Consider other causes: column void, extra-column volume, etc.]; B -- Yes --> D[Primary Suspect: Secondary Silanol Interactions]; D --> E{Optimize Mobile Phase pH}; E --> F[Adjust pH to be ~2 units away from analyte pKa]; F --> G{Add a Competing Base}; G --> H[Introduce a mobile phase additive like Triethylamine (TEA) at low concentration]; H --> I{Is Tailing Still Present?}; I -- Yes --> J[Evaluate the Column]; J --> K[Use a modern, high-purity, end-capped silica column]; K --> L[If problem persists, consider a non-silica based column (e.g., polymer-based)]; I -- No --> M[Peak Shape Improved]; C --> N((END)); M --> N; L --> N;

} enddot Caption: Troubleshooting workflow for peak tailing of basic analytes.

  • Mobile Phase pH Adjustment (Reversed-Phase):

    • Action: For bromophenylpropanamine (a primary amine), lower the mobile phase pH to around 2.5-3.0 using a buffer like phosphate or an acid additive like formic acid.

    • Rationale: At a low pH, the amine will be fully protonated (R-NH3+), and the acidic silanol groups on the silica surface (Si-OH) will be largely non-ionized. This minimizes the strong ionic interactions that cause peak tailing.[3][11]

  • Use of a Competing Base:

    • Action: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%).[11][16]

    • Rationale: The competing base is a small, basic molecule that interacts strongly with the active silanol sites on the stationary phase. By "masking" these sites, it prevents the larger analyte molecule from undergoing these secondary, tail-inducing interactions.[11]

  • Column Selection and Care:

    • Action: Whenever possible, use modern HPLC columns based on high-purity silica with robust end-capping. If tailing is a persistent issue, consider a polymer-based reversed-phase column which lacks silanol groups.[19]

    • Rationale: "Type B" or high-purity silica has a much lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[11] End-capping is a chemical process that covers many of the residual silanols, further reducing their availability for interaction.[3]

  • Sample Overload Check:

    • Action: Inject a dilution series of your sample. If peak shape improves at lower concentrations, you may be overloading the column.

    • Rationale: Exceeding the mass capacity of the column can lead to peak distortion, including tailing.

Experimental Protocols

Protocol 1: Initial Screening for Enantiomeric Separation (Normal Phase)
  • Column: Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Sample Preparation: Dissolve the bromophenylpropanamine standard in the initial mobile phase to a concentration of approximately 1 mg/mL.[20] Filter through a 0.45 µm filter.

  • Mobile Phase Screening:

    • Mobile Phase A: 90:10 (v/v) Hexane / 2-Propanol[8][21][22][23]

    • Mobile Phase B: 80:20 (v/v) Hexane / 2-Propanol

    • Mobile Phase C: 70:30 (v/v) Hexane / 2-Propanol

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm or a wavelength appropriate for the bromophenyl chromophore.

  • Analysis: Evaluate the chromatograms from each mobile phase for signs of separation. If separation is observed, proceed to optimization by making smaller changes to the mobile phase composition and introducing additives as described in the troubleshooting section.

Protocol 2: Method for Addressing Peak Tailing (Reversed Phase)
  • Column: High-purity, end-capped C18 column, 4.6 x 150 mm, 3.5 µm.

  • Sample Preparation: Dissolve the bromophenylpropanamine standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.[11]

    • Organic Modifier: Acetonitrile.

    • Working Mobile Phase: Prepare a mixture of the pH 2.5 buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

  • Evaluation and Optimization:

    • Assess the peak symmetry (tailing factor).

    • If tailing persists, add 0.1% triethylamine (TEA) to the mobile phase and re-evaluate. Be aware that TEA can shorten column lifetime.[11]

Data Summary Tables

Table 1: Recommended Starting Points for Chiral Stationary Phase Screening

Chiral Stationary Phase TypeTypical Mobile Phase ModeCommon Modifiers/AdditivesKey Strengths
Polysaccharide-based (Cellulose/Amylose) Normal or Reversed PhaseAlcohols (IPA, EtOH), Basic/Acidic additives (DEA, TFA)Broad applicability, high success rate for amines[7]
Crown Ether-based Reversed Phase (Acidic)Perchloric AcidHighly selective for primary amines[6][7]
Ligand Exchange Reversed PhaseCopper Sulfate in mobile phaseGood for amino acids and amino alcohols[24]
Macrocyclic Glycopeptide Polar Organic, Reversed PhaseMethanol, Acetonitrile, WaterVersatile, can operate in multiple modes[24]

Table 2: Effect of Mobile Phase Additives on Peak Shape for Basic Analytes

AdditiveTypical ConcentrationMode of ActionPotential Downsides
Triethylamine (TEA) 0.1 - 0.5%Competing base, masks silanol groups[11]Can shorten column lifetime, may suppress MS signal
Diethylamine (DEA) 0.1 - 0.5%Competing base, similar to TEACan shorten column lifetime, may suppress MS signal
Formic Acid (FA) 0.1%Lowers pH, protonates analyte, suppresses silanol ionizationMay not be sufficient for highly basic compounds
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing agent, lowers pHCan be difficult to remove from the column, suppresses MS signal

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Chiral HPLC Column. Phenomenex.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chrom
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Chiral Columns for enantiomer separ
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Peak Tailing. Axion Labs.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books.
  • HPLC method for enantiomeric separ
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Troubleshooting poor peak resolution in HPLC of aniline isomers. Benchchem.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci.
  • Separation of the enantiomers of chiral amines using the mobile phase...
  • What are the Reasons for Resolution Failure in HPLC?
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Separation of 4-(p-Bromophenyl)-4'-chlorobenzophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • Review on Common Observed HPLC Troubleshooting Problems.
  • Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Taylor & Francis Online.
  • (4-bromophenyl)amino sulfonyl benzamide = 98 HPLC, solid 300670-16-0. Sigma-Aldrich.
  • separation of positional isomers.
  • Separation of 2-Bromophenylhydrazine on Newcrom R1 HPLC column. SIELC Technologies.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • PRP-1 Reversed-Phase Chromatography Column, 4.1 x 150 mm, 5 µm, PN: 79444.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed.
  • 2-Propanol for HPLC, 99.9 67-63-0. Sigma-Aldrich.
  • 2-Propanol for HPLC. ITW Reagents.
  • 2-Propanol (HPLC), Fisher Chemical, Case of 4 X 4L | A451-4. Block Scientific.
  • 2-Propanol HPLC Plus, for HPLC, GC, and residue analysis, 99.9 67-63-0. Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity in this critical synthesis. We will explore the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the lab.

Overview of Synthetic Strategies

The synthesis of 2-(3-bromophenyl)propan-2-amine, a tertiary carbinamine, can be approached through several established synthetic routes. The choice of method often depends on the available starting materials, scale, and desired purity profile. The most common strategies originate from 3'-bromoacetophenone, a readily available building block.[1][2]

Below is a diagram illustrating the primary synthetic pathways discussed in this guide.

A 3'-Bromoacetophenone B Reductive Amination A->B NH3 source Reducing Agent C Leuckart Reaction A->C HCOOH/NH3 or Formamide D Grignard Reaction (+ CH3MgBr) A->D I 2-(3-Bromophenyl)propan-2-amine (Free Base) B->I C->I E 2-(3-Bromophenyl)propan-2-ol D->E F Ritter Reaction (+ CH3CN, H+) E->F G N-(2-(3-bromophenyl)propan-2-yl)acetamide F->G H Hydrolysis G->H H->I J Salt Formation (+ HCl) I->J K 2-(3-Bromophenyl)propan-2-amine HCl (Final Product) J->K

Caption: Key synthetic routes to 2-(3-Bromophenyl)propan-2-amine HCl.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently low (<50%) when using reductive amination. What are the likely causes?

Low yields in the reductive amination of 3'-bromoacetophenone are typically traced back to one of three areas: imine formation, the reduction step, or workup/purification.

  • Cause 1: Inefficient Iminium Ion Formation: The reaction proceeds via an intermediate imine (or iminium ion), which is then reduced.[3] The formation of this intermediate is a reversible equilibrium.

    • Solution: Ensure removal of water. While some protocols operate in protic solvents, adding a dehydrating agent like molecular sieves can drive the equilibrium toward the imine, increasing the substrate available for reduction. Also, ensure the ammonia source (e.g., ammonium acetate, aqueous ammonia) is used in sufficient excess.

  • Cause 2: Suboptimal Reducing Agent or Conditions: The choice of reducing agent is critical. The agent must be selective for the iminium ion over the starting ketone.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this reason, as it is most reactive at the slightly acidic pH that favors iminium ion formation.[3][4] Using a stronger reducing agent like sodium borohydride (NaBH₄) can lead to premature reduction of the ketone to the corresponding alcohol, a common side product. Maintain a pH between 6-7 throughout the reaction.

  • Cause 3: Product Loss During Workup: The product is a primary amine, which can have some water solubility, especially at acidic pH.

    • Solution: During the aqueous workup, basify the solution to a pH >10 (e.g., with 2M NaOH) to deprotonate the ammonium salt to the free base. This minimizes its solubility in the aqueous layer and facilitates extraction into an organic solvent like ethyl acetate or dichloromethane. Ensure you perform multiple extractions (e.g., 3x) to maximize recovery.

Start Low Yield in Reductive Amination Check1 Is Ketone Consumed? (Check by TLC/GC) Start->Check1 Cause1 Side Reaction: Ketone -> Alcohol Check1->Cause1 No Check2 Inefficient Imine Formation Check1->Check2 Yes Fix1 Use milder reducing agent (e.g., NaBH3CN) Cause1->Fix1 Fix2 Add molecular sieves Increase NH3 source conc. Check2->Fix2 Check3 Product Lost in Workup? Check2->Check3 Cause3 Amine remains in aqueous layer Check3->Cause3 Yes Fix3 Basify to pH > 10 before extraction Cause3->Fix3

Caption: Troubleshooting flowchart for low yield in reductive amination.

Q2: I am attempting the Leuckart reaction, but the reaction is messy and purification is difficult. How can I improve this?

The Leuckart reaction is a classical method but is notorious for requiring high temperatures (160-190 °C) and often produces formylated side products and thermal decomposition impurities.[5][6]

  • Solution 1: Optimize Reagent Stoichiometry: Using ammonium formate directly is often cleaner than formamide. A molar excess of ammonium formate is necessary. Some modern variations use microwave irradiation to reduce reaction times and potentially minimize byproduct formation.[7][8]

  • Solution 2: Ensure Complete Hydrolysis: The initial product is often the N-formyl amide, which must be hydrolyzed to the desired primary amine. This requires a strong acid (e.g., refluxing with 6M HCl) or base (e.g., refluxing with 4M NaOH) workup. Incomplete hydrolysis is a common source of impurities. Monitor this step by TLC or LC-MS to ensure full conversion.

  • Alternative: Given the harsh conditions, the Leuckart reaction is often less desirable than reductive amination for producing clean, high-purity amines, especially for pharmaceutical applications.[5] We recommend exploring reductive amination as a primary route.

Q3: My Ritter reaction sequence (from 2-(3-bromophenyl)propan-2-ol) is failing. What's going wrong?

This two-step route involves forming a stable tertiary carbocation from the alcohol, which is then trapped by a nitrile.[9][10]

  • Cause 1: Carbocation Instability/Rearrangement: While the tertiary benzylic carbocation is relatively stable, competing elimination to form an alkene is a major side reaction.

    • Solution: Use a strong, non-nucleophilic acid like concentrated sulfuric acid or perchloric acid.[11] Run the reaction at low temperatures (e.g., 0-10 °C) to disfavor the elimination pathway, which has a higher activation energy.

  • Cause 2: Incomplete Hydrolysis of the Amide: As with the Leuckart reaction, the Ritter reaction produces an N-acetyl amide intermediate that must be fully hydrolyzed.

    • Solution: After the initial reaction and workup to isolate the amide, subject it to vigorous hydrolysis conditions (e.g., reflux in 6M HCl) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for the best balance of yield and scalability?

Reductive Amination is typically the most recommended route.

  • Rationale: The reaction conditions are significantly milder than the Leuckart reaction, leading to a cleaner product profile and fewer impurities.[12] The process is often a one-pot reaction, which is advantageous for process efficiency. While it may require more expensive reagents (e.g., NaBH₃CN) than the Leuckart method, the improved yield and reduced purification costs often make it more economical overall, especially during scale-up.[13]

ParameterReductive AminationLeuckart ReactionRitter Reaction Route
Temperature 20-50 °C160-190 °C0-100 °C (multi-step)
Key Reagents NH₄OAc, NaBH₃CNHCOOH/NH₃CH₃CN, H₂SO₄; then HCl
Typical Yield 60-85%40-70%50-75% (over 2 steps)
Key Issues Reagent cost, pH controlHigh temp, side productsElimination, harsh hydrolysis
Scalability GoodFair (exotherm, pressure)Fair (multi-step)

Q2: What is the best procedure for converting the final free base amine to the hydrochloride salt?

Precipitation of the hydrochloride salt is the final purification step and is critical for obtaining a stable, crystalline solid.

  • Rationale: The hydrochloride salt is typically a crystalline, non-hygroscopic solid that is much easier to handle, purify, and store than the free base, which is often an oil.

  • Recommended Protocol:

    • Dissolve the crude 2-(3-Bromophenyl)propan-2-amine free base in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

    • Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2M HCl in isopropanol) dropwise with vigorous stirring. Do not use aqueous HCl, as this will introduce water and may hinder crystallization.

    • Monitor the addition. The hydrochloride salt should precipitate as a white solid.

    • Once precipitation is complete, continue stirring in an ice bath for 30-60 minutes to maximize recovery.

    • Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Q3: How can I effectively purify the final hydrochloride salt?

Recrystallization is the most effective method for purifying the final salt.[4][14]

  • Rationale: This process removes any remaining organic impurities and unreacted starting materials by leveraging differences in solubility at different temperatures.

  • Recommended Protocol:

    • Place the crude hydrochloride salt in a flask.

    • Add a minimal amount of a suitable hot solvent or solvent system (e.g., isopropanol/water mixture, ethanol, or methanol) until the solid just dissolves.[14]

    • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 40-50 °C.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a robust method for the synthesis of this compound from 3'-bromoacetophenone.

Materials:

  • 3'-Bromoacetophenone

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Sodium Hydroxide (NaOH), 2M solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (2M in Isopropanol)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3'-bromoacetophenone (1.0 eq), ammonium acetate (10 eq), and anhydrous methanol (5 mL per 1 g of ketone).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. The ammonium acetate serves as the ammonia source.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Scientist's Note:This controlled addition helps to manage any potential exotherm and ensures the reducing agent reacts primarily with the formed iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quench and Workup:

    • Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and then basify the aqueous solution to pH >10 by slowly adding 2M NaOH.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation of Free Base:

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-Bromophenyl)propan-2-amine, which may be a pale yellow oil.

  • Hydrochloride Salt Formation and Purification:

    • Dissolve the crude amine in a minimal amount of isopropanol.

    • Slowly add 2M HCl in isopropanol dropwise with stirring until precipitation ceases.

    • Cool the mixture in an ice bath for 1 hour.

    • Collect the white solid by vacuum filtration, washing with a small volume of cold isopropanol.

    • Recrystallize the solid from an ethanol/water mixture to obtain the pure product. Dry under vacuum.

References

  • Benchchem. 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. Benchchem. [URL: https://www.benchchem.com/product/bch2142634-3-bromoacetophenone][1]

  • Guidechem. 3'-Bromoacetophenone 2142-63-4 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/3'-Bromoacetophenone-2142-63-4.html][2]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. [URL: https://patents.google.
  • Google Patents. WO2023028022A1 - Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates. [URL: https://patents.google.
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11192084/]
  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Amines/21.06%3A_Synthesis_of_Amines_by_Reductive_Amination][3]

  • Synthesis. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2003-38069][15]

  • YouTube. Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. [URL: https://www.youtube.com/watch?v=sO854if4n6c][4]

  • ResearchGate. A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. [URL: https://www.researchgate.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [URL: https://www.mdpi.com/1420-3049/28/3/1230][5]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [URL: https://www.mdpi.com/1420-3049/28/8/3379]
  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [URL: https://www.researchgate.net/publication/281608674_Synthesis_of_2-4-6-bromo-3-nitroquinolin-4-ylamino_phenyl-2-methylpropanenitrile]
  • Google Patents. US20090012328A1 - Process for preparing bupropion hydrochloride. [URL: https://patents.google.com/patent/US20090012328A1/en][14]

  • Organic Chemistry Portal. Ritter Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm][9]

  • Chem LibreTexts. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0/19%3A_Reactions_of_Aldehydes_and_Ketones/19.08%3A_Addition_of_Grignard_reagents_to_nitriles_to_give_ketones_(after_hydrolysis)][16]

  • Organic Syntheses. Acetophenone, 3-bromo-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0087]
  • ResearchGate. Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?. [URL: https://www.researchgate.
  • Benchchem. challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. [URL: https://www.benchchem.com/technical-support/challenges-in-scaling-up-the-synthesis-of-3-(3-bromophenyl)-1,2-oxazol-5-ol][13]

  • Chemistry LibreTexts. The Leuckart Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Virtual_Textbook_of_Organic_Chemistry/Reactions/Preparation_of_Amines/The_Leuckart_Reaction][6]

  • Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound. [URL: https://patents.google.
  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [URL: https://www.researchgate.net/publication/237000100][11]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.org/namedreactions/reductive-amination.shtm][12]

  • Google Patents. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. [URL: https://patents.google.
  • Synform. Spotlight 337. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0029-1218413.pdf]
  • Organic Chemistry Portal. Ritter Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm][10]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [URL: https://www.mdpi.com/1420-3049/28/3/1230/htm][7]

  • Beijing Institute of Technology. Preparation of Aliphatic Amines by the Leuckart Reaction. [URL: https://www.aiche.org/conferences/annual-meeting/2009/proceedings/paper/174f-preparation-aliphatic-amines-leuckart-reaction][8]

  • YouTube. Grignard Reaction of Nitriles EXPLAINED!. [URL: https://www.youtube.com/watch?v=wX-yAgIjYRM][17]

  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0334]
  • Google Patents. US1879003A - Salts of 1-phenyl-2-aminopropane. [URL: https://patents.google.
  • Quora. How do Grignard reagents react with amine?. [URL: https://www.quora.com/How-do-Grignard-reagents-react-with-amine]

Sources

"addressing solubility issues of 2-(3-Bromophenyl)propan-2-amine hydrochloride in biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Bromophenyl)propan-2-amine hydrochloride

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and procedural tools to ensure reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of this compound.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance between two key structural components:

  • The Lipophilic Moiety: The "3-Bromophenyl" group is aromatic and hydrophobic, which inherently limits solubility in aqueous solutions.

  • The Hydrophilic Moiety: The "propan-2-amine hydrochloride" portion is an amine salt. In its protonated (charged) form, it is ionic and thus prefers to interact with polar solvents like water.[1][2]

The challenge arises because at physiological pH (~7.4), a portion of the amine salt can convert to its neutral, free base form, which is significantly less water-soluble and prone to precipitation.

Q2: What is the pKa of this compound and why is it critically important?

A2: While the exact pKa of this specific molecule is not published, the ammonium ions of simple primary aliphatic amines typically have a pKa in the range of 9 to 11.[3] The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (charged, more soluble) and deprotonated (neutral, less soluble) forms.

  • At pH < pKa: The compound will be predominantly in its charged, water-soluble hydrochloride salt form.

  • At pH > pKa: The compound will be predominantly in its neutral, less water-soluble free base form.

Understanding this relationship is the cornerstone of troubleshooting solubility issues.[4][5]

Q3: What is the best solvent for preparing a high-concentration primary stock solution?

A3: For primary stock solutions, a high-quality, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.[6][7] It can typically dissolve both polar and nonpolar compounds to high concentrations (e.g., 10-100 mM).[8]

Best Practices for Stock Solutions:

  • Always use high-purity, anhydrous DMSO. Water contamination can reduce the solubility of compounds and promote precipitation, especially during freeze-thaw cycles.[9]

  • Ensure the compound is fully dissolved before storage.[10][11] Gentle warming (to 37°C) or brief sonication can aid dissolution.[12]

  • Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[13]

Q4: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). Why?

A4: This is the most common solubility problem and is a classic example of a compound "crashing out" of solution.[4] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous. The compound's solubility limit in the final aqueous buffer is much lower than in DMSO. If the final concentration exceeds this aqueous solubility limit, the compound will precipitate.[14][15] This is especially true for amine hydrochlorides in neutral pH buffers (like PBS at pH 7.4), which favors the formation of the less soluble free base.

Part 2: Troubleshooting Guide: Precipitation in Biological Assays

If you observe precipitation (either visible particulates or a cloudy haze) in your assay wells, follow this logical troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 A Problem: Precipitation Observed in Final Assay Medium B Step 1: Verify Stock Solution Is your primary DMSO stock clear? A->B Start Here C Step 2: Assess Final Concentration Is [Final] > 10 µM? B->C Yes, perfectly clear D Solution A: Re-dissolve Stock Warm to 37°C, vortex, or sonicate. Prepare fresh stock if needed. B->D No E Solution B: Lower Final Concentration Test a lower concentration range. Determine kinetic solubility limit. C->E Yes F Solution C: Modify Assay Buffer pH Lower buffer pH to 6.0-6.5 to favor the protonated (soluble) form. C->F No, but still precipitates G Solution D: Increase Co-solvent Ensure final DMSO is 0.5-1%. Test if assay tolerates higher %. F->G pH change helps, but not enough OR pH change is not compatible with assay G cluster_0 Less Soluble (in Aqueous Buffer) cluster_1 More Soluble (in Aqueous Buffer) FreeBase R-NH2 (Neutral Free Base) Salt R-NH3+ Cl- (Protonated Salt) FreeBase->Salt + H+ (Lower pH) Salt->FreeBase + OH- (Higher pH)

Caption: Effect of pH on the amine equilibrium.

Methodology:

  • Buffer Selection: Start with your standard assay buffer (e.g., HEPES, MES, or Phosphate buffer). Note that the buffering capacity of phosphate buffers is weaker below pH 7.0. MES is an excellent choice for buffers in the pH 5.5-6.7 range.

  • pH Titration: Prepare several small batches of your buffer and adjust the pH downwards in 0.5 unit increments using dilute HCl (e.g., 0.1 M HCl). Aim for a range from pH 7.0 down to 6.0.

  • Solubility Test: a. Prepare a 10 mM stock of the compound in 100% DMSO. b. In separate microcentrifuge tubes, add the required volume of your DMSO stock to each of the pH-adjusted buffers to achieve your highest desired final concentration. For example, add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM. c. Vortex immediately and vigorously. d. Let the tubes sit at room temperature for 30 minutes. e. Visually inspect for precipitation against a dark background. A nephelometer can be used for a more quantitative assessment of turbidity. [12]

  • Assay Compatibility Check: Once you identify a pH that maintains solubility, you must run a control experiment to ensure the altered pH does not negatively impact your assay performance (e.g., enzyme activity, cell viability, or receptor binding).

Protocol 2: Optimizing Co-Solvent Concentration

This protocol focuses on adjusting the final concentration of the organic co-solvent (typically DMSO) to help keep the compound in solution, while minimizing any detrimental effects of the solvent on the biological system. [16]

Objective: To find the highest tolerated co-solvent concentration that maintains compound solubility without introducing artifacts.

Co-Solvent Considerations:

Co-SolventMax Recommended % (v/v) in Cell AssaysNotes
DMSO 0.5% - 1.0%Most common and well-characterized. Can induce cellular stress or differentiation at >1%. [17][18][19]
Ethanol 0.5% - 1.0%Can be cytotoxic and affect membrane fluidity. [16][20]
PEG 400 < 2.0%Generally well-tolerated but can increase solution viscosity.

Methodology:

  • Determine Assay Tolerance: Before testing the compound, determine the maximum percentage of DMSO your assay can tolerate. a. Prepare a dose-response curve of DMSO in your assay (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) without any compound. b. Measure the baseline signal (e.g., cell viability, enzyme activity). c. The highest concentration of DMSO that does not cause a significant deviation from the 0% control is your maximum tolerated level.

  • Optimized Dilution Scheme: a. Prepare your primary stock in DMSO at a concentration that is 100x to 200x your final desired highest concentration. (e.g., for a 100 µM final concentration, make a 10 mM or 20 mM stock). b. Add the stock solution directly to the final assay medium in a 1:100 or 1:200 ratio while vortexing to ensure rapid dispersion. This minimizes the time the compound spends in an intermediate, low-DMSO environment where it is most likely to precipitate. [15]

  • Vehicle Control: It is critical that all wells, including untreated controls, contain the exact same final concentration of the co-solvent. [18]This ensures that any observed effects are due to the compound and not the solvent vehicle.

Part 4: Final Recommendations

  • Prioritize pH Adjustment: For amine hydrochlorides, pH adjustment is often the most effective and direct strategy. [21]

  • Combine Strategies: If one method is insufficient, a combination approach can be effective. For example, using a buffer at pH 6.8 combined with a final DMSO concentration of 1% may succeed where either method alone fails. []

  • Consider Salt Form: If significant issues persist, investigate if a different salt form of the amine (e.g., tartrate, mesylate) with different solubility properties is available or can be synthesized.

  • Low Solubility is a Data Point: If a compound consistently precipitates at a certain concentration despite these efforts, its effective aqueous solubility is below that level. Data generated at concentrations where precipitation is observed are unreliable and should be excluded from analysis. [12][14]

References

  • Shapiro, A. B. (2015). Answer to "How can I increase the solubility to perform an enzyme assay?". ResearchGate. Available from: [Link]

  • FasterCapital. Best Practices For Stock Solutions. Available from: [Link]

  • CD Formulation. pH Modifier Excipients. Available from: [Link]

  • CompoundingToday.com. pH Adjusting Database. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available from: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Tran, H. T. T., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(9), 428. Available from: [Link]

  • Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. Available from: [Link]

  • Slideshare. (2016). solubility enhancement -by pH change & complexation. Available from: [Link]

  • Varghese, F. P., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 74, 105159. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chemie in unserer Zeit, 44(2), 116–125. Available from: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

  • Varghese, F. P., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available from: [Link]

  • Semantic Scholar. (2021). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • U.S. National Institutes of Health. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available from: [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Available from: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

  • Sugano, K., et al. (2007). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 96(7), 1877–1880. Available from: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

Sources

Technical Support Center: Ensuring the Integrity of Brominated Phenethylamine Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with brominated phenethylamine samples. Its purpose is to provide expert guidance on preventing degradation, troubleshooting common issues, and ensuring the long-term stability and integrity of these critical compounds. The information herein is based on established principles of organic chemistry, peer-reviewed literature, and extensive field experience.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns we receive from researchers in the field.

Q1: My brominated phenethylamine sample, which was initially a white crystalline solid, has started to turn yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of sample degradation. The yellow or brown hue is often due to the formation of oxidized impurities or the liberation of elemental bromine, which has a characteristic brownish color. This is typically initiated by exposure to light, heat, or atmospheric oxygen. Photodegradation, in particular, can cleave the carbon-bromine bond, leading to the formation of colored byproducts[1][2].

Q2: I'm observing unexpected peaks in my LC-MS/HPLC analysis of a recently prepared solution. Could this be degradation?

A2: Yes, the appearance of new peaks is a strong indication that your sample has begun to degrade. Brominated phenethylamines can undergo several degradation pathways, including dehalogenation (loss of the bromine atom), oxidation of the ethylamine side chain, or polymerization. Each of these pathways can generate distinct impurities that will appear as new peaks in your chromatogram. It is crucial to use a stability-indicating analytical method to resolve these degradants from the parent compound[3][4][5][6][7].

Q3: What are the ideal long-term storage conditions for brominated phenethylamine powders and solutions?

A3: For solid (powder) samples, the ideal storage conditions are in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C. For solutions, store them in a similar fashion, using a non-reactive solvent, and minimize headspace in the vial to reduce exposure to oxygen. It is imperative to protect the samples from light and moisture[8].

Q4: How can I be sure that the degradation of my sample is not affecting my experimental results?

A4: The only way to be certain is to regularly assess the purity of your samples using a validated, stability-indicating analytical method, such as HPLC or LC-MS. For quantitative studies, it is essential to use a freshly prepared standard solution from a well-stored solid sample for each experiment. If you suspect degradation, you should re-purify the sample or obtain a new, high-purity batch.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common degradation-related issues.

Issue 1: Rapid Discoloration of Solid Sample
  • Symptom: A white or off-white solid rapidly turns yellow or brown upon storage.

  • Probable Cause: Photodegradation or oxidation. Exposure to ambient light, especially UV wavelengths, can provide the energy to break the C-Br bond. The presence of oxygen can accelerate the formation of colored oxidation products.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the sample is stored in an amber or opaque container to block light.

    • Inert Atmosphere: If not already done, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Temperature Control: Ensure the storage temperature is consistently at or below the recommended -20°C.

    • Purity Check: Analyze a small portion of the discolored sample by LC-MS or a similar technique to identify potential degradation products.

Issue 2: Appearance of Impurity Peaks in Chromatogram
  • Symptom: Analysis of a sample solution shows new peaks that were not present in the initial analysis.

  • Probable Cause: Chemical degradation in solution. This can be due to several factors:

    • Solvent Reactivity: The solvent may be reacting with the sample. Protic solvents, for example, can participate in hydrolysis reactions under certain conditions.

    • pH Effects: The pH of the solution can catalyze degradation. Both acidic and basic conditions can promote hydrolysis or other reactions[9][10].

    • Exposure to Air: Dissolved oxygen can lead to oxidative degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Use high-purity, degassed solvents. Consider a less reactive solvent if applicable.

    • pH Control: If your experimental conditions allow, buffer the solution to a neutral pH.

    • Solution Preparation: Prepare solutions fresh for each experiment. If storage is necessary, purge the solvent with an inert gas before dissolving the sample and store the solution under an inert atmosphere in the dark at low temperatures.

    • Forced Degradation Study: To understand the likely degradation products, you can perform a forced degradation study by intentionally exposing the sample to acid, base, peroxide (oxidation), heat, and light. This will help in identifying the impurity peaks you are observing[3][4][5][6].

Best Practices for Sample Integrity

Adherence to these best practices will significantly extend the shelf-life of your brominated phenethylamine samples and ensure the reliability of your experimental data.

Storage and Handling Recommendations
ParameterSolid (Powder)SolutionRationale
Temperature -20°C or lower-20°C or lowerReduces the rate of thermal degradation.
Light Protect from all lightProtect from all lightPrevents photodegradation and debromination[1][2].
Atmosphere Inert gas (Argon/Nitrogen)Inert gas (Argon/Nitrogen)Minimizes oxidation.
Container Amber glass vial with PTFE-lined capAmber glass vial with PTFE-lined capPrevents light exposure and is non-reactive.
Moisture Store in a desiccatorUse anhydrous solventsPrevents hydrolysis.
Diagram: Key Degradation Pathways

The following diagram illustrates the primary degradation pathways for brominated phenethylamines. Understanding these pathways is key to diagnosing and preventing sample degradation.

DegradationPathways cluster_stressors Stress Conditions cluster_molecule Brominated Phenethylamine cluster_pathways Degradation Pathways cluster_products Degradation Products Light Light (UV) Photodegradation Photodegradation Light->Photodegradation Heat Heat Thermal_Deg Thermal Degradation Heat->Thermal_Deg Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH Extreme pH Hydrolysis Hydrolysis pH->Hydrolysis Molecule Br-Phenethylamine Molecule->Photodegradation C-Br cleavage Molecule->Thermal_Deg Multiple pathways Molecule->Oxidation Side-chain attack Molecule->Hydrolysis pH dependent Debrominated Debrominated Species Photodegradation->Debrominated Thermal_Deg->Debrominated Cleavage Ring/Side-chain Cleavage Products Thermal_Deg->Cleavage Polymerized Polymerized Material Thermal_Deg->Polymerized Oxidized Oxidized Side-chain Oxidation->Oxidized Hydrolysis->Cleavage

Caption: Major degradation pathways for brominated phenethylamines.

Experimental Protocol: Stability Assessment via Forced Degradation

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade a brominated phenethylamine sample under various stress conditions and analyze the resulting mixture to identify degradation products.

Materials:

  • Brominated phenethylamine sample

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the brominated phenethylamine in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, heat a solution of the sample.

    • Photodegradation: Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control sample, by a validated HPLC or LC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • If using LC-MS, determine the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

Diagram: Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution Acid Acidic Prep->Acid Base Basic Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradants Analysis->Identify Pathway Elucidate Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

References

  • Borucka, M., et al. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. A Journal of AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]

  • Cervantes-Uc, J. M., et al. (2008). Thermal degradation behavior of polymethacrylates containing amine side groups.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Gómez, I., et al. (2015). Thermal degradation study of PVA derivative with pendant phenylthionecarbamate groups by DSC/TGA and GC/MS.
  • Jiang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(15), 4993. Available at: [Link]

  • Kamberi, M., et al. (2021). Hydrolytic stability of polyetherimide investigated in ultrathin films. Scientific Reports, 11(1), 13531. Available at: [Link]

  • Li, Y., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 194, 04029.
  • Lhotsky, O., et al. (2017). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Rabelo, S. C., et al. (2016). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. Journal of the Brazilian Chemical Society, 27(7), 1227-1236.
  • Reynolds, D. W. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Singh, R., & Kumar, R. (2014).
  • Szala, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences, 11(14), 6263. Available at: [Link]

  • Telscher, M., & Burns, D. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(7).
  • Wang, S., et al. (2019). TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. Chemosphere, 218, 93-100.
  • Wikipedia contributors. (2024, January 12). Mescaline. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 18, 2026, from [Link]

  • Zhang, H., et al. (2002). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 16(11), 1047-1055.

Sources

Technical Support Center: Overcoming Matrix Effects in Bioanalysis of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenge of matrix effects in the bioanalysis of Novel Psychoactive Substances (NPS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of quantifying NPS in complex biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The analysis of NPS presents a formidable challenge due to the vast number of structurally diverse compounds and their presence at trace levels in complex biological samples like blood, plasma, and urine.[1][2] Matrix effects, the alteration of analyte ionization efficiency by co-eluting endogenous components, are a primary obstacle to achieving accurate and reproducible quantification, particularly in LC-MS/MS-based methods.[3][4] This guide will provide a structured approach to identifying, understanding, and mitigating these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects in the context of NPS bioanalysis.

Q1: What exactly is a "matrix effect" in LC-MS/MS bioanalysis?

A1: A matrix effect is the influence of co-eluting, undetected compounds from the sample matrix (e.g., salts, lipids, proteins in plasma) on the ionization efficiency of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative results.[3][5] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[4][6]

Q2: Why are Novel Psychoactive Substances (NPS) particularly susceptible to matrix effects?

A2: The susceptibility of NPS to matrix effects stems from several factors:

  • Structural Diversity: NPS encompass a wide array of chemical classes with varying physicochemical properties, making it difficult to develop a single, universally effective sample preparation method.[1][2]

  • Low Concentrations: NPS are often present at very low concentrations (ng/mL or even pg/mL) in biological samples.[1][2][7] At these levels, even minor signal suppression can lead to the analyte response falling below the limit of quantification (LOQ).

  • Complex Matrices: Biological matrices are inherently complex, containing high concentrations of endogenous materials like phospholipids, which are notorious for causing ion suppression.[8][9]

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The most common method is the post-extraction spike method .[10] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a pure solution (neat standard). The Matrix Effect (ME) is calculated as follows:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

  • An ME value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

International guidelines for bioanalytical method validation require the assessment of matrix effects to ensure data reliability.[11][12][13]

Q4: What are the most common sources of matrix effects in biological samples?

A4: The primary culprits are endogenous components of the biological matrix. In plasma and whole blood, phospholipids are a major source of ion suppression.[8][9] Other significant contributors include salts, proteins, and metabolites that can co-elute with the analytes of interest.[3]

Part 2: Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving specific issues encountered during NPS bioanalysis.

Issue 1: Poor Signal Intensity & High Variability (Ion Suppression)

Q: My analyte signal is weak and inconsistent across different samples. I suspect ion suppression. What is my first step?

A: Your first step is to confirm and characterize the ion suppression. A post-column infusion experiment is an excellent diagnostic tool for this.[3][14] This experiment helps visualize the regions in your chromatogram where suppression occurs.

Experimental Protocol: Post-Column Infusion

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression or enhancement.

Procedure:

  • Set up your LC-MS/MS system as you normally would for your analysis.

  • Prepare a standard solution of your analyte at a concentration that gives a stable, mid-range signal.

  • Using a syringe pump and a T-connector, continuously infuse the analyte standard solution into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.

  • Begin data acquisition and allow the baseline signal from the infused analyte to stabilize.

  • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).

  • Monitor the signal of the infused analyte. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.

Q: I've confirmed significant ion suppression that co-elutes with my analyte. What are my options to mitigate this?

A: You have several strategies, which can be used individually or in combination. The best approach depends on the severity of the suppression and the required sensitivity of your assay.

The goal is to remove interfering components before injection. The choice of technique is critical and involves a trade-off between cleanliness, recovery, and throughput.

  • Protein Precipitation (PPT): Fast and simple, but often results in the least clean extracts, leaving phospholipids and other matrix components that cause significant ion suppression.[5] It is often used in high-throughput screening methods for NPS.[1][2][7]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous phase.[15][16]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[16][17][18] Modern SPE sorbents, including mixed-mode and polymeric phases, are highly effective at removing phospholipids.[19][20][21]

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, inexpensive, high-throughputLow purity, significant matrix effectsRapid screening, methods where high sensitivity is not critical
Liquid-Liquid Extraction (LLE) Good for removing salts and polar interferences, cleaner than PPTCan be labor-intensive, uses organic solventsIntermediate cleanup, targeting non-polar analytes
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high analyte concentrationMore complex method development, higher costHigh-sensitivity quantitative assays, removing specific interferences like phospholipids
Experimental Protocol: Phospholipid Removal using SPE

Objective: To selectively remove phospholipids from plasma samples to reduce ion suppression.

Procedure (using a generic polymeric reversed-phase SPE cartridge):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid in water).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes of interest with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

If sample preparation is insufficient, modify your LC method to chromatographically separate your analyte from the suppression zone.

  • Adjust Gradient: Alter the slope of your gradient to improve resolution between your analyte and interfering peaks.

  • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) to alter selectivity.

  • Retention Time Adjustment: Aim to have your analyte elute in a "clean" region of the chromatogram, away from the solvent front and the end of the gradient where most matrix components elute.[5]

A simple and often effective method is to dilute the sample extract.[10][22][23] This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable strategy if the assay has sufficient sensitivity to still detect the analyte after dilution.[10] A dilution factor of 25-40x has been shown to reduce ion suppression to less than 20%.[10]

  • Switch Ionization Mode: If your analyte can be ionized in both positive and negative mode, test both. Negative mode often has fewer co-eluting interferences.[5]

  • Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) for less polar compounds.[6][24]

Issue 2: Inaccurate Quantification Despite Using an Internal Standard

Q: I'm using a structural analog as an internal standard (IS), but my accuracy and precision are still poor. Why is this happening?

A: This is a classic problem that arises when the analyte and the internal standard do not experience the same degree of matrix effect. A structural analog may have different chromatographic retention and ionization efficiency compared to the analyte. If it elutes in a "cleaner" or "dirtier" region of the chromatogram, it will not accurately compensate for the suppression or enhancement affecting the analyte.

The Gold Standard Solution: Stable Isotope Labeled Internal Standards (SIL-IS)

The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[10][25][26] A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), giving it a higher mass.

Why SIL-IS are superior:

  • Co-elution: They have virtually identical physicochemical properties and will co-elute with the analyte.[25]

  • Identical Ionization Behavior: They experience the exact same ionization suppression or enhancement as the analyte.[10]

  • Comprehensive Correction: When added at the very beginning of the sample preparation process, a SIL-IS can correct for variability in extraction recovery, chromatographic performance, and ionization efficiency.[10][27]

The primary limitations of SIL-IS are their cost and commercial availability, which can be a challenge for the ever-expanding list of NPS.[10]

Part 3: Visualization & Workflows

Visual aids can simplify complex decision-making processes in method development.

Decision Tree for Mitigating Matrix Effects

This diagram outlines a logical workflow for troubleshooting and overcoming matrix effects.

MatrixEffect_Workflow start Problem: Inaccurate/Imprecise Quantitative Data assess_me 1. Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 15%? assess_me->me_present no_me No Significant ME (Check other parameters) me_present->no_me No improve_sp 2. Optimize Sample Prep (LLE, SPE, PLR) me_present->improve_sp Yes reassess1 Re-assess ME improve_sp->reassess1 me_ok1 ME < 15%? reassess1->me_ok1 optimize_lc 3. Optimize Chromatography (Separate analyte from suppression zone) me_ok1->optimize_lc No validate Method Validated me_ok1->validate Yes reassess2 Re-assess ME optimize_lc->reassess2 me_ok2 ME < 15%? reassess2->me_ok2 use_sil_is 4. Implement SIL-IS (Gold Standard Compensation) me_ok2->use_sil_is No me_ok2->validate Yes use_sil_is->validate

Caption: A workflow for systematically addressing matrix effects in bioanalysis.

Mechanism of Ion Suppression in ESI

This diagram illustrates how co-eluting matrix components interfere with the analyte ionization process in the electrospray source.

Ion_Suppression cluster_source ESI Droplet cluster_ms Mass Spectrometer Inlet Analyte Analyte Ion (A+) Detector Detector Analyte->Detector Reduced Transfer Matrix Matrix Ion (M+) Matrix->Detector Preferential Transfer label_info Competition for: - Droplet Surface Access - Evaporation Efficiency - Gas-Phase Protons

Caption: Competition between analyte and matrix ions in the ESI process.

References
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved January 19, 2026, from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved January 19, 2026, from [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Chromatography Online. Retrieved January 19, 2026, from [Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. (n.d.). Waters Corporation. Retrieved January 19, 2026, from [Link]

  • Phospholipid Removal (PLR). (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Sample preparation strategies for the determination of psychoactive substances in biological fluids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bioanalytical method validation. (2024). Retrieved January 19, 2026, from [Link]

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. (2017). Current Pharmaceutical Design. Retrieved January 19, 2026, from [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Analytical Methods for Nanomaterial Determination in Biological Matrices. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. (2012). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Ion suppression in mass spectrometry. (2004). PubMed. Retrieved January 19, 2026, from [Link]

  • What is the concept of LC-MS-MS sample dilution to decrease the matrix effect? (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples? (2023). SCIEX. Retrieved January 19, 2026, from [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. (n.d.). CNGBdb. Retrieved January 19, 2026, from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]

  • Bioanalytical method validation and its implications for forensic and clinical toxicology – A review. (2002). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Hilaris Publishing. Retrieved January 19, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. Retrieved January 19, 2026, from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. (n.d.). National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. (2025). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Main Strategies of the Sample Preparation of Biological Samples Containing Nanoparticles for Their Subsequent Analysis by Single Particle Inductively Coupled Plasma Mass Spectrometry: A Mini-Review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. Retrieved January 19, 2026, from [Link]

  • Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 19, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 19, 2026, from [Link]

  • Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Ion suppression: A major concern in mass spectrometry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved January 19, 2026, from [Link]

  • An Overview about Recent Advances of Micro-Solid Phase Extraction in Flow Based Techniques. (n.d.). IntechOpen. Retrieved January 19, 2026, from [Link]

  • RECENT ADVANCES IN SOLID PHASE EXTRACTION (SPE) TECHNIQUE AND ITS APPLICATION IN ENVIRONMENTAL ANALYSIS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: A Guide to Optimizing GC-MS Parameters for 2-(3-Bromophenyl)propan-2-amine Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(3-Bromophenyl)propan-2-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific compound. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and validate these methods for your unique applications.

Section 1: Critical Sample Preparation FAQs

The journey to a clean chromatogram and a definitive mass spectrum begins long before the sample is introduced to the GC-MS. For a compound like this compound, sample preparation is arguably the most critical stage.

Q1: My compound is a hydrochloride salt. Can I inject it directly into the GC-MS?

A: No, you cannot. GC analysis requires analytes to be thermally stable and volatile. Hydrochloride salts are non-volatile and will not travel through the GC column. Furthermore, injecting the salt can damage the GC inlet liner and the column itself.

The Causality: The primary amine group in your analyte is basic. In its hydrochloride salt form, it is protonated (R-NH3+ Cl-), making it an ionic, non-volatile compound. Before injection, you must convert the salt to its "free base" form (R-NH2) by neutralizing it with a base. This process removes the ionic charge, rendering the molecule significantly more volatile and suitable for GC analysis.

Q2: After converting to the free base, is my sample ready for injection? Why is derivatization recommended?

A: While the free base is volatile, it is a primary amine, which is a highly active functional group. Injecting the underivatized free base will likely result in significant chromatographic problems, primarily severe peak tailing.[1][2]

The Expertise: Peak tailing occurs when active sites within the GC system (e.g., the inlet liner, the front of the column) interact with polar functional groups on the analyte through hydrogen bonding.[3] This causes some molecules to be retained longer than others, smearing the peak. Derivatization masks this active primary amine group by replacing its polar hydrogen with a non-polar, non-reactive group. This has several key benefits:

  • Improved Peak Shape: It drastically reduces tailing, leading to sharper, more symmetrical peaks.[4][5]

  • Increased Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet.

  • Enhanced Mass Spectral Identification: Derivatization adds a predictable mass to the molecule and can produce unique, high-mass fragments that are easier to identify and quantify, moving them away from low-mass background noise.[4]

Q3: What derivatization reagent is best for 2-(3-Bromophenyl)propan-2-amine?

A: The choice of reagent depends on your specific needs, but for amphetamine-type compounds, acylation with fluorinated anhydrides is a robust and common approach. We recommend Pentafluoropropionic Anhydride (PFPA) for its reliability and the stable derivatives it produces.[6][7] Silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also effective alternatives.

Experimental Protocol: Derivatization with PFPA

This protocol outlines the complete process from the salt form to the final derivatized sample ready for injection.

SamplePrepWorkflow cluster_0 Step 1: Free-Basing cluster_1 Step 2: Derivatization A Start: Analyte HCl Salt in appropriate solvent (e.g., Methanol) B Add Base (e.g., K2CO3 solution or NaOH) to reach pH > 10 A->B C Liquid-Liquid Extraction (LLE) with organic solvent (e.g., Toluene, Ethyl Acetate) B->C D Collect & Dry Organic Layer (e.g., with Na2SO4) C->D E Evaporate solvent under gentle Nitrogen stream D->E Transfer to Reaction Vial F Add Derivatization Reagent (e.g., 50 µL PFPA) and 50 µL Ethyl Acetate E->F G Heat at 70°C for 20 minutes F->G H Cool to Room Temp. G->H I Inject 1 µL into GC-MS H->I

Caption: Workflow for sample preparation of 2-(3-Bromophenyl)propan-2-amine HCl.

Detailed Steps:

  • Dissolve: Start with a known quantity of your this compound standard or sample extract.

  • Free-Basing: Add a basic solution (e.g., 1M K2CO3) until the pH is above 10. Extract the resulting free base into an immiscible organic solvent like toluene or ethyl acetate.[8]

  • Dry: Separate the organic layer and dry it using anhydrous sodium sulfate to remove any residual water.

  • Evaporate: Transfer the dried organic layer to a clean reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatize: Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue.[6]

  • React: Cap the vial tightly and heat at 70°C for 20 minutes.[6]

  • Analyze: After cooling, the sample is ready for injection into the GC-MS.

Section 2: GC-MS Parameter Optimization

Optimizing your instrument parameters is key to achieving the necessary resolution, sensitivity, and run time. Below are recommended starting parameters that have been proven effective for similar halogenated amphetamine-type compounds.

Q4: What is the ideal GC column for this analysis?

A: A general-purpose, low-bleed, mid-polarity column is the best choice. We recommend a column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase.

The Expertise: This phase (commonly known as DB-5ms, Rxi-5Sil MS, or TG-5MS) provides an excellent balance of selectivity for a wide range of compounds, including derivatized amines.[4][9] The "ms" designation indicates that the column is specifically tested to ensure low bleed, which is critical for achieving low detection limits and clean mass spectra.[10] Highly inert columns are essential to prevent secondary interactions with the analyte, even after derivatization.[5]

Q5 & Q6: What are the recommended starting parameters for the inlet, oven, and MS?

A: The following table provides a robust set of starting parameters. These should be considered a baseline for your method development and can be adjusted to optimize separation for your specific sample matrix.

Parameter Recommended Setting Rationale & Expert Insights
GC System Agilent 8890 GC or similarN/A
Column Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm filmThe industry standard for general-purpose analysis, offering a good compromise between efficiency and sample capacity.[4]
Injection Mode SplitlessMaximizes the transfer of analyte to the column, which is essential for trace-level detection.[4][9]
Inlet Temperature 250 °CHot enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[4]
Liner Deactivated, Tapered w/ WoolA deactivated liner is crucial to prevent analyte adsorption.[2][3] The taper and wool help to focus the sample band and wipe the syringe needle.
Carrier Gas HeliumInert carrier gas of choice for MS applications.
Flow Rate 1.2 mL/min (Constant Flow)Provides optimal efficiency for a 0.25 mm ID column.
Oven Program Initial: 70°C (hold 1 min)A low starting temperature helps focus the analyte band at the head of the column.
Ramp: 15°C/min to 280°CA moderate ramp rate provides good separation without excessively long run times.[9]
Hold: 5 min at 280°CEnsures that any less volatile matrix components are eluted from the column before the next run.
MS System Agilent 5977B or similarN/A
Transfer Line Temp 280 °CMust be hot enough to prevent condensation of the analyte as it moves from the GC to the MS.[9]
Ion Source Temp 230 °C (EI Source)Standard temperature for electron ionization.
Ionization Energy 70 eVStandard energy to generate reproducible fragmentation patterns for library matching.[9]

Section 3: Mass Spectrometry & Data Interpretation

Q7: Should I operate the mass spectrometer in SCAN or Selected Ion Monitoring (SIM) mode?

A: Your choice depends on the goal of your analysis.

  • Full Scan Mode: Use this for method development and qualitative identification. The MS scans a wide mass range (e.g., 40-450 amu), collecting all fragment ions.[9] This allows you to generate a full mass spectrum that can be compared to libraries and used to confirm the structure of your analyte.

  • Selected Ion Monitoring (SIM) Mode: Use this for quantitative analysis and achieving the lowest detection limits.[11] Instead of scanning all masses, the MS "dwells" on a few specific, characteristic ions of your target analyte. By ignoring the noise from other masses, SIM mode can increase sensitivity by 10-100x.

Q8: What are the expected mass fragments for the PFPA derivative of 2-(3-Bromophenyl)propan-2-amine?

A: While a library spectrum for this specific derivative may not be available, we can predict the fragmentation pattern based on the known behavior of amphetamines and the presence of the bromine atom.

  • Analyte Free Base: C9H12BrN (Molecular Weight ≈ 214/216 g/mol )

  • PFPA Derivative: The PFPA group (COC2F5) replaces one hydrogen on the amine. The resulting molecular formula is C12H11BrF5NO.

  • Molecular Ion (M+): The molecular ion peak will be a distinct doublet at m/z 359 and 361 . This doublet is the hallmark of a compound containing a single bromine atom, reflecting the natural abundance of the 79Br and 81Br isotopes.

  • Key Fragmentation: The most characteristic fragmentation pathway for N-acylated amphetamines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom, losing the benzyl group. However, a more likely and stable fragment for this structure would be the loss of the methyl group (CH3, 15 Da).

    • [M-15]+ Fragment: Loss of a methyl group would result in a prominent fragment ion doublet at m/z 344 and 346 . This is often the base peak in similar structures.[12]

    • Other Fragments: You may also see fragments corresponding to the pentafluoropropionyl iminium ion. A characteristic ion for PFP-derivatized amphetamines is often seen at m/z 190 .[6]

Section 4: Troubleshooting Guide

Even with an optimized method, problems can arise. This guide addresses the most common issues encountered during the analysis of active compounds like derivatized amines.

Caption: A decision tree for troubleshooting common GC-MS issues.

Q9: I don't see any peak for my analyte. What should I check?

A: This is a common but frustrating problem. Follow a systematic approach from sample to detector.

  • Verify the Sample: The most common cause is an issue with sample preparation.[13] Was the derivatization successful? To confirm this, prepare and inject a fresh, higher-concentration standard.

  • Check the Injection: Ensure the autosampler syringe is drawing up liquid and is not clogged. Check for leaks in the inlet, particularly around the septum.[13][14]

  • Confirm Instrument Status: Check the MS tune report to ensure the detector is sensitive. Verify that the filament is on and that there are no major vacuum leaks.[13]

Q10: My analyte peak is tailing severely. How can I fix this?

A: As discussed, tailing is typically caused by activity in the system.[3]

  • Check for Active Sites: The most likely culprits are the inlet liner and the first few centimeters of the GC column, which see every injection. Replace the inlet liner and septum.[2] If tailing persists, cool the oven, trim 15-30 cm from the front of the column, and reinstall it.[14]

  • Evaluate Derivatization: Incomplete derivatization will leave active primary amines, causing tailing. Ensure your sample is completely dry before adding the reagent, as water can quench the reaction. You may need to optimize the reaction time or temperature.

  • Avoid Overload: Injecting too much sample can overload the column, leading to peak fronting or tailing.[2] Try diluting your sample.

Q11: My analyte response is very low. How can I improve sensitivity?

A:

  • Inlet Maintenance: Low response for active compounds often points to adsorption in the inlet. Perform the maintenance described for peak tailing (replace liner/septum). Using an ultra-inert liner can significantly improve response.[3]

  • Switch to SIM Mode: As mentioned, switching from Full Scan to SIM mode will provide a significant boost in signal-to-noise, improving sensitivity.[11]

  • Check for Leaks: A small leak in the GC or MS vacuum system can reduce sensitivity. Perform a system leak check.[13]

Q12: I am seeing extra "ghost" peaks in my chromatogram. What are they?

A: Ghost peaks are peaks that appear in your chromatogram but are not from your current injection.

  • Carryover: This occurs when material from a previous, more concentrated injection remains in the syringe or inlet. Run several solvent blanks to wash the system. If the ghost peaks decrease with each blank, you have a carryover issue.[14] Clean your syringe and replace your inlet liner.

  • Septum Bleed: Old or overtightened septa can shed silicone particles into the inlet, which appear as broad peaks, especially during the oven ramp.[14] Replace the septum regularly and avoid over-tightening the septum nut.

  • Contaminated Carrier Gas or Solvents: Impurities in your carrier gas lines or rinse solvents can accumulate on the column at low temperatures and then elute as the oven heats up.[15] Ensure you are using high-purity gas and solvents and that your gas filters are in good condition.

References

  • Melgar, R., & Kelly, R. C. (n.d.). A Novel GC/MS Derivatization Method for Amphetamines. Journal of Analytical Toxicology. [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]

  • Melgar, R., & Kelly, R. C. (1992). A novel GC/MS derivatization method for amphetamines. PubMed. [Link]

  • Shin, H. S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(18), 3015–3020. [Link]

  • Tsvetkova, D., & Tzarova, S. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1629-1633. [Link]

  • Kovalczuk, T., et al. (2008). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 32(3), 214–221. [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • Lee, S., et al. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. PubMed, 224(1-2), 144-50. [Link]

  • Zaini, Z., et al. (2018). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Sains Malaysiana, 47(1), 169-176. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]

  • Restek Corporation. (2020). Improved GC Analysis of Derivatized Amphetamines. [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Abballe, C., et al. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. [Link]

  • Yeh, S. Y., & Gorodetzky, C. W. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(3). [Link]

  • Ciontescu, I., et al. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • Sajewicz, M., & Wojtyla, A. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • mzCloud. (2017). 2 Bromoamphetamine. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)propan-2-ol. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). 2-(3-bromophenyl)propan-2-ol (C9H11BrO). [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanamine. NIST Chemistry WebBook. [Link]

Sources

"troubleshooting poor yield in amine salt formation"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amine Salt Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing the yield of amine salt formation. The following question-and-answer format directly addresses common issues encountered during experimentation, explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My amine salt precipitation is incomplete, resulting in a low yield. What are the primary factors I should investigate?

Low yield in amine salt formation is a frequent challenge and can often be traced back to several key equilibrium and kinetic factors. The primary suspects are improper stoichiometry, suboptimal solvent selection, unfavorable temperature profiles, and incorrect pH.

The formation of an amine salt is an acid-base reaction. The position of the equilibrium is dictated by the relative strengths of the acidic and basic species, as quantified by their pKa values.[1][2] For a salt to form efficiently, there should be a significant difference between the pKa of the acid and the pKa of the conjugate acid of the amine.[3]

Troubleshooting Workflow:

G start Low Yield Observed pka 1. Verify pKa Mismatch (ΔpKa > 3 is ideal) start->pka stoichiometry 2. Check Stoichiometry (Acid & Amine Ratio) pka->stoichiometry solvent 3. Evaluate Solvent System (Solubility of Salt vs. Free Base) stoichiometry->solvent temperature 4. Optimize Temperature Profile (Impact on Solubility & Kinetics) solvent->temperature ph 5. Control pH (Especially in aqueous systems) temperature->ph impurities 6. Assess for Impurities (Side reactions, Heat Stable Salts) ph->impurities yield_optimized Yield Optimized impurities->yield_optimized

Caption: A stepwise troubleshooting workflow for low yield in amine salt formation.

Q2: How does the pKa of the acid and amine impact salt formation and yield?

The difference in pKa values (ΔpKa) between the acid used and the conjugate acid of the amine is a critical determinant of the extent of salt formation. A larger ΔpKa drives the acid-base equilibrium towards the formation of the salt.

  • Expert Insight: A general rule of thumb for robust salt formation is a ΔpKa of at least 3 units . This ensures a high degree of proton transfer from the acid to the amine.[4] If the ΔpKa is too low, the equilibrium may be reversible, leading to incomplete salt formation and consequently, a lower isolated yield.

Amine TypeTypical pKa of Conjugate AcidBasicityReference
Primary Alkylamines9.5 - 11.0Stronger Base[1][5]
Secondary Alkylamines10.5 - 11.5Strongest Base (less steric hindrance)[5]
Tertiary Alkylamines9.5 - 10.5Strong Base (more steric hindrance)[5]
Arylamines (e.g., Aniline)4.5 - 5.5Weaker Base (lone pair delocalization)[1]
Amides~ -0.5Non-basic[2]

Protocol for pKa Assessment:

  • Source pKa Values: Obtain the pKa of your acid and the conjugate acid of your amine from reliable sources.

  • Calculate ΔpKa: ΔpKa = pKa (conjugate acid of amine) - pKa (acid).

  • Evaluate: If ΔpKa < 3, consider using a stronger acid to increase the driving force for the reaction.

Q3: I've confirmed a suitable pKa difference, but my yield is still poor. Could my stoichiometry be off?

Absolutely. While the reaction is a simple acid-base neutralization, precise control of stoichiometry is crucial.

  • Sub-stoichiometric Acid: If less than one equivalent of acid is used, a portion of the amine will remain as the free base, which is often more soluble in organic solvents, thus reducing the precipitated yield.[6]

  • Excess Acid: Using a large excess of acid can sometimes be detrimental. It may lead to the formation of different salt species (e.g., di-acid salts if the amine has multiple basic sites) which might have different solubility properties.[7] In some cases, excess acid can increase the solubility of the desired salt in the reaction medium.

Experimental Protocol for Stoichiometry Optimization:

  • Initial Screen: Set up parallel experiments with varying stoichiometry: 0.95, 1.0, 1.05, and 1.1 equivalents of acid relative to the amine.

  • Controlled Addition: Add the acid solution dropwise to the amine solution with vigorous stirring. Rapid addition can lead to localized supersaturation and poor crystal formation.[8]

  • Monitoring: Monitor the reaction for precipitation. If possible, take samples of the supernatant and analyze for the presence of remaining free amine or acid (e.g., by TLC, LC-MS).

  • Isolation and Analysis: Isolate the solid product by filtration, dry it thoroughly, and measure the yield for each condition. Characterize the product to confirm its identity and purity (e.g., via IR spectroscopy to observe the ammonium salt stretches).[9]

Q4: What is the role of the solvent system in maximizing the yield of my amine salt?

The choice of solvent is arguably one of the most critical parameters in amine salt crystallization. The ideal solvent system should exhibit the following properties:

  • High solubility for the reactants (free amine and acid).

  • Low solubility for the product (the amine salt).

This differential solubility is the primary driving force for crystallization. If the salt is too soluble in the chosen solvent, the yield will be poor as a significant portion will remain in the mother liquor.

Solvent Selection Strategy:

G cluster_0 Solvent Selection Criteria cluster_1 Common Approaches A Reactants (Amine, Acid) Highly Soluble C Single Solvent System (e.g., Isopropanol, Acetone) A->C D Anti-Solvent System A->D B Product (Amine Salt) Poorly Soluble B->C B->D E E D->E Dissolve in 'Good' Solvent (e.g., Methanol) F F E->F Add 'Anti-Solvent' (e.g., Heptane, MTBE) G G F->G Induces Precipitation

Caption: A diagram illustrating the solvent selection strategy for amine salt formation.

Anti-Solvent Crystallization Protocol:

  • Dissolve the amine in a "good" solvent where it is highly soluble (e.g., methanol, ethanol).

  • Add the stoichiometric amount of acid.

  • Slowly add an "anti-solvent" in which the salt has very low solubility (e.g., heptane, diethyl ether, MTBE).[10][11]

  • The addition of the anti-solvent will decrease the solubility of the salt in the mixed solvent system, inducing precipitation.[11]

  • Monitor the turbidity of the solution and control the addition rate of the anti-solvent to manage crystal size and purity.

Q5: My reaction is plagued by the formation of "heat-stable salts." What are they and how can I prevent them?

"Heat-stable salts" (HSS) are salts formed from the reaction of an amine with strong acids that are not the intended acid for salt formation.[12] These strong acids can be introduced as impurities in the starting materials or formed through side reactions, such as oxidation of the amine or other components.[13][14]

These salts are problematic because:

  • They are often highly soluble and do not precipitate, leading to a loss of the amine from the desired salt product.

  • They consume the amine, effectively reducing the amount available to react with the intended acid, thereby lowering the yield of the target salt.[15]

  • They can contribute to corrosion and foaming in larger-scale operations.[15][16]

Common Sources of HSS-Forming Acids:

  • Formic acid, acetic acid (from oxidation of solvents or reagents)[12]

  • Chloride ions (from impure starting materials or water)[14]

  • Sulfate, thiosulfate (from sulfur-containing impurities)[17]

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure your amine, acid, and solvents are of high purity and free from contaminating acids.

  • Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic byproducts.[14]

  • Purification of Starting Materials: If necessary, purify the starting amine (e.g., by distillation or recrystallization) to remove any existing acidic impurities.

  • Activated Carbon Treatment: In some systems, passing the amine solution through a bed of activated carbon can remove contaminants that lead to HSS formation.[13]

Q6: Can temperature fluctuations during my experiment affect the final yield?

Yes, temperature is a critical parameter that influences both the kinetics of salt formation and the solubility of the resulting salt.[18]

  • Impact on Solubility: The solubility of most salts increases with temperature. If the reaction is performed at an elevated temperature, the salt may remain dissolved, and crystallization will only occur upon cooling. The final temperature to which the mixture is cooled will directly impact the yield, as more product will remain in solution at higher temperatures.

  • Impact on Kinetics: Higher temperatures can increase the rate of the acid-base reaction, but can also increase the rate of undesirable side reactions or degradation.[19]

Protocol for Temperature Optimization:

  • Solubility Profile: If possible, determine the solubility of your amine salt in the chosen solvent system at various temperatures (e.g., 0 °C, 25 °C, 50 °C).

  • Controlled Cooling: After the salt formation reaction is complete, cool the mixture slowly to the final isolation temperature. A slow cooling rate generally promotes the growth of larger, purer crystals.

  • Cold Filtration: Filter the product at a low temperature to minimize the amount of salt lost to the mother liquor.

Q7: I suspect my salt is redissolving or disproportionating. How can I confirm and prevent this?

Salt disproportionation is the conversion of the salt back into its free amine and free acid forms.[4][20] This can occur in the solid state in the presence of moisture or during dissolution, and it can significantly reduce the yield of the isolated salt.

Disproportionation is more likely to occur if:

  • The ΔpKa between the acid and amine is small.

  • The free amine is significantly less soluble than the salt form in the reaction medium.

  • The presence of other basic or acidic species in the formulation can alter the microenvironmental pH.[21]

Analytical Methods for Detection:

  • IR Spectroscopy: Compare the spectrum of your product with that of the free amine. The presence of N-H stretches (around 3300-3500 cm⁻¹) and the absence of the broad ammonium (N-H⁺) stretch can indicate the presence of the free amine.[9][22]

  • Powder X-ray Diffraction (PXRD): If the free amine and the salt have different crystal structures, PXRD can be used to detect the presence of the free amine as a separate phase.

  • pH Measurement: In an aqueous slurry, if the pH stabilizes at a value higher than the expected pH for the salt, it may indicate disproportionation to the more basic free amine.

Prevention Strategies:

  • Select an Acid with a Larger pKa Difference: This provides a greater thermodynamic driving force for the salt form.[4]

  • Control Moisture: Dry the final product thoroughly and store it in a desiccator, as moisture can facilitate disproportionation.[4]

  • Solvent Choice: Ensure the chosen solvent system favors the precipitation of the salt over the free amine.

References

  • 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Amine Unit Contamination Overview. (2024). American Filtration and Separation Society. [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • Characterization of amines by Fast Black K salt in thin-layer chromatography. Analyst (RSC Publishing). [Link]

  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]

  • Complete chemical modification of amine and acid functional groups of peptides and small proteins. PMC - NIH. [Link]

  • Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? American Fuel & Petrochemical Manufacturers. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Pharma's Almanac. [Link]

  • CHAPTER 21: AMINES. University of Calgary. [Link]

  • "Basics" of Acidic Heat Stable Amine Salts: Part 1. (2021). YouTube. [Link]

  • Chemical analysis in amine system operations. EPTQ. [Link]

  • 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. [Link]

  • Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. DSpace@MIT. [Link]

  • Method of crystallizing salts
  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

  • AMINE MANAGEMENT GUIDELINES. OSTI.GOV. [Link]

  • Salt disproportionation: A material science perspective. PubMed. [Link]

  • Amine acid salt compounds and process for the production thereof.
  • Salt disproportionation: A material science perspective | Request PDF. ResearchGate. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. American Fuel & Petrochemical Manufacturers. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]

  • What Causes A Low Percent Yield In Chemical Reactions? (2025). Chemistry For Everyone. [Link]

  • Process for converting heat stable amine salts to heat regenerable amine salts.
  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021). ACS Publications. [Link]

  • Method of purifying an impure quaternary ammonium salt by addition of an epoxide.
  • Role of Salt and Excipient Properties on Disproportionation in the Solid-State. (2025). MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024). LinkedIn. [Link]

  • A Comparative Evaluation of Soil Amendments in Mitigating Soil Salinization and Modifying Geochemical Processes in Arid Land. MDPI. [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC - NIH. [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018). YouTube. [Link]

  • Removal of impurities
  • Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. (2020). Journal of the American Chemical Society. [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. NIH. [Link]

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. MDPI. [Link]

  • Effects of pH and Ionic Salts on the Emulsifying and Rheological Properties of Acorn Protein Isolate. PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2-(3-Bromophenyl)propan-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. As the purity and characterization of such starting materials are paramount to the quality of the final active pharmaceutical ingredient (API), robust and reliable analytical methods are indispensable. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and comparing orthogonal analytical techniques to ensure a scientifically sound, self-validating quality control strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Chapter 1: The Regulatory Cornerstone - Understanding ICH Q2(R1)

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5][6] For any pharmaceutical component, adherence to ICH Q2(R1) is the global standard.[2] These guidelines ensure that a method is suitable for its purpose, whether it is for identification, the control of impurities, or the assay of the main component.[7]

The core validation parameters that must be assessed depend on the type of analytical procedure.[1][7]

ICH_Validation_Parameters cluster_Tests Analytical Procedure Type cluster_Params Validation Parameters Assay Assay (Potency) Params Accuracy Precision Specificity Detection Limit (LOD) Quantitation Limit (LOQ) Linearity Range Robustness Assay->Params Impurity_Quant Impurity (Quantitative) Impurity_Quant->Params Impurity_Limit Impurity (Limit Test) Impurity_Limit->Params ID Identification ID->Params:spec

Caption: ICH Q2(R1) validation parameters required for different analytical procedures.

Table 1: Summary of Validation Characteristics as per ICH Q2(R1) [1][3][7]

CharacteristicIdentificationImpurity (Limit)Impurity (Quantitative)Assay (Content/Potency)
Specificity
Accuracy --
Precision --
Repeatability--
Intermediate Prec.--
Detection Limit (LOD) ---
Quantitation Limit (LOQ) ---
Linearity --
Range --
Robustness -

Chapter 2: Method Selection Strategy: HPLC vs. GC

For a non-volatile, UV-active molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the presumptive method of choice for both assay and impurity profiling. The presence of the bromophenyl group provides a strong chromophore for UV detection. Gas Chromatography (GC) serves as a valuable orthogonal technique, particularly for identifying volatile impurities or as a confirmatory method.

Table 2: Comparison of Primary Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of analyte between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for assay and impurity determination.[8]Suitable for volatile and thermally stable compounds. Often requires derivatization for polar amines to improve peak shape and volatility.[9][10]
Causality for Choice The hydrochloride salt form is non-volatile, making HPLC the direct and logical choice. The aromatic ring allows for sensitive UV detection.The free amine may have limited volatility. Derivatization (e.g., acylation) is necessary to mask the polar amine group, adding complexity but providing an orthogonal separation mechanism.[11]
Pros High resolution and sensitivity; direct analysis of the salt; widely available; robust and reproducible.Excellent for separating volatile impurities (e.g., residual solvents); high efficiency.
Cons Amine peak tailing can be an issue if mobile phase pH is not controlled; potential for strong retention on silica-based columns.[12]Requires derivatization, adding a sample preparation step and potential for side reactions; not suitable for non-volatile degradation products.

Chapter 3: Validation Protocol for a Stability-Indicating HPLC-UV Method

This section outlines a detailed protocol for validating an RP-HPLC method designed for the assay and impurity quantification of this compound. The core principle is to develop a stability-indicating method, one that can unequivocally separate the main analyte from any potential degradation products.[13][14]

Protocol: Specificity through Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[15][16] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradants are generated at a sufficient level for detection and separation.[13]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions DS Drug Substance Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) DS->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) DS->Oxidation Thermal Thermal (e.g., 80°C, Solid State) DS->Thermal Photo Photolytic (ICH Q1B Conditions) DS->Photo Analysis Analyze via HPLC-UV/PDA (Check for peak purity, mass balance, and new peaks) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to volume.[14][17]

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.2 M HCl, and dilute to volume.[14][17]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.[17]

  • Thermal Degradation: Store the solid drug substance in a controlled oven at 80°C for 7 days. Prepare a sample solution from the stressed solid for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a sample solution for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method using a photodiode array (PDA) detector. Evaluate peak purity of the main analyte peak in all chromatograms.

Protocol: Accuracy, Precision, and Linearity

These parameters collectively ensure that the method provides results that are both correct and reproducible over the intended concentration range.

Experimental Protocol:

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a placebo (mixture of all formulation excipients without the active).

    • Spike the placebo with the active substance at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

Table 3: Typical Acceptance Criteria for Assay Method Validation

ParameterAcceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean Recovery between 98.0% and 102.0%
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%
Specificity No interference at the retention time of the analyte; Peak purity index > 0.999
Robustness %RSD of results should remain within system suitability limits.
Protocol: Limit of Quantitation (LOQ) and Detection (LOD)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected but not necessarily quantitated.[4] These are critical for impurity methods.

Experimental Protocol:

  • Establish LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. This can be done by visual evaluation or by injecting a series of dilute solutions.[6]

  • Establish LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm LOQ: Inject six replicate preparations at the proposed LOQ concentration. The accuracy (recovery) should be acceptable, and the precision (%RSD) should typically be ≤ 10%.

Protocol: Robustness

Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters, providing an indication of its suitability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

  • Deliberately vary each parameter within a realistic range (e.g., pH ± 0.2 units, Flow Rate ± 10%, Column Temperature ± 5°C).

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution between the main peak and the closest impurity). The results should remain within acceptable limits.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a systematic and scientifically rigorous process. A well-validated, stability-indicating HPLC method serves as the primary tool for ensuring quality, providing reliable data on identity, purity, and strength. Complementing this with an orthogonal method like GC provides a more complete analytical picture. By grounding these validation activities in the principles of ICH Q2(R1) and meticulously documenting each step, researchers and drug developers can ensure data integrity, meet global regulatory expectations, and ultimately contribute to the safety and efficacy of the final pharmaceutical product.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 19, 2026, from [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1) - Harmonised Tripartite Guideline. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]

  • Singh, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]

  • Jensen, G. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical regulatory affairs, 3(3), 1-10. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. [Link]

  • Maggio, R. M. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Shinde, N. G., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(2), 149-155. [Link]

  • Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal, 10(4), 140-143. [Link]

  • Basha, S. J. S., et al. (2017). Analytical Method Validation – Overview. Journal of Engineering Sciences, 8(12). [Link]

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 514-521. [Link]

  • Kumar, A. (2015). Analytical techniques in pharmaceutical analysis: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 783-793. [Link]

  • Regalado, E. L., et al. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 145, 233-239. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 524-531. [Link]

  • Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry, 263(1), 45-53. [Link]

  • Änggård, E., & Hankey, A. (1969). Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. Acta Chemica Scandinavica, 23, 3110-3119. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Amphetamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenation in Amphetamine Pharmacology

Amphetamine and its analogs represent a class of psychostimulant drugs that primarily exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] The structure-activity relationship (SAR) of these compounds is a cornerstone of medicinal chemistry and drug development, providing a roadmap for tuning pharmacological activity. A key structural modification in this area is the introduction of halogen atoms (fluorine, chlorine, bromine) onto the phenyl ring of the amphetamine scaffold. This guide provides an in-depth comparison of halogenated amphetamine analogs, synthesizing experimental data to elucidate the profound impact of halogenation on their potency, selectivity, and neurotoxic profiles.

Halogenation, particularly at the para- (4-) position, dramatically alters the electronic and steric properties of the amphetamine molecule, leading to significant changes in its interaction with monoamine transporters.[2][3][4][5] As we will explore, a general trend emerges: as the size of the halogen at the para-position increases (H < F < Cl < Br), the selectivity of the compound shifts from being predominantly dopaminergic and noradrenergic to having a much more pronounced serotonergic profile.[2][3][4][5] This shift has critical implications for the psychoactive effects and, importantly, the neurotoxicity of these analogs.[2][3][4][5][6][7][8][9] This guide will dissect these relationships, providing researchers with the foundational knowledge to understand and predict the pharmacological outcomes of halogenating amphetamine analogs.

Comparative Pharmacological Profiles: A Data-Driven Analysis

The primary mechanism of action for amphetamine and its halogenated analogs is the inhibition of monoamine reuptake and the promotion of neurotransmitter release.[1] The following sections and data tables provide a quantitative comparison of how para-halogenation influences these key pharmacological parameters.

Monoamine Transporter Inhibition (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. In this context, it reflects the concentration of the halogenated amphetamine analog required to inhibit 50% of the monoamine uptake by its respective transporter. The data presented below, collated from in vitro studies using human embryonic kidney 293 (HEK 293) cells expressing the human transporters, demonstrates a clear SAR trend.

Table 1: Comparative IC50 Values (in µM) for Monoamine Transporter Inhibition [4][5]

CompoundNET IC50 (µM)DAT IC50 (µM)SERT IC50 (µM)DAT/SERT Selectivity Ratio
Amphetamine0.08 - 0.431.6 - 6.654High
4-Fluoroamphetamine (4-FA)~0.1~1.9~5.0Moderate
4-Chloroamphetamine (PCA)~0.2~3.6~0.5Low (SERT Selective)

Note: Lower IC50 values indicate higher potency. The DAT/SERT selectivity ratio is a rough indicator of the compound's preference for the dopamine transporter over the serotonin transporter.

As the data illustrates, moving from hydrogen (amphetamine) to fluorine (4-FA) and then to chlorine (PCA) at the para-position leads to a dramatic increase in potency at the serotonin transporter.[4][5] While all compounds are potent inhibitors of NET, their activity at DAT and SERT diverges significantly. Para-fluorination increases SERT inhibition by an order of magnitude compared to amphetamine, and para-chlorination increases it by roughly two orders of magnitude.[2][3] This results in 4-chloroamphetamine being a potent serotonin uptake inhibitor with less activity at the dopamine transporter.[2][3]

Monoamine Release (EC50 Values)

Beyond inhibiting reuptake, these compounds also act as substrates for the monoamine transporters, inducing reverse transport or "release" of neurotransmitters from the presynaptic terminal. The half-maximal effective concentration (EC50) measures the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Comparative EC50 Values (in nM) for Monoamine Release [2]

CompoundDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
Amphetamine42.2 - 68.5High (weak releaser)
4-Chloroamphetamine (PCA)42.2 - 68.528.3

Note: Lower EC50 values indicate greater potency as a releasing agent.

Para-chloroamphetamine is a potent and well-balanced serotonin, norepinephrine, and dopamine releasing agent.[2] This potent serotonergic activity, coupled with significant dopaminergic action, is believed to contribute to its severe serotonergic neurotoxicity.[2][4][5]

In Vivo Effects: From Neurochemistry to Behavior

The in vitro data on transporter interactions translates to distinct in vivo neurochemical and behavioral profiles for these halogenated analogs.

Neurotransmitter Levels: An In Vivo Microdialysis Perspective

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals. Studies in rats have shown that while both amphetamine and its para-halogenated analogs increase extracellular dopamine and serotonin, the magnitude of these effects differs significantly.

Systemic administration of para-halogenated amphetamines leads to a more pronounced and sustained elevation of extracellular serotonin compared to amphetamine.[10][11][12] For instance, para-chloroamphetamine is a potent serotonin releaser in vivo.[10] Interestingly, some studies suggest that the in vivo dopamine-releasing effects of these compounds can be inversely correlated with their serotonin-releasing potency, suggesting a potential inhibitory role of serotonin on dopamine release.[11]

Behavioral Pharmacology: Locomotor Activity

The stimulant effects of amphetamines are often assessed by measuring locomotor activity in rodents. While amphetamine robustly increases locomotor activity, the effects of its halogenated analogs are more complex. The increased serotonergic activity of compounds like 4-chloroamphetamine can lead to a different behavioral profile, sometimes characterized by a less pronounced or even attenuated locomotor response compared to amphetamine, particularly at higher doses.[13] This is thought to be due to the modulatory, and often inhibitory, influence of the serotonin system on dopamine-mediated behaviors.

Neurotoxicity Profile: The Dark Side of Halogenation

A critical aspect of the SAR of halogenated amphetamines is their potential for neurotoxicity, particularly towards serotonin neurons.

Serotonergic Neurotoxicity of Para-Chloroamphetamine (PCA)

Para-chloroamphetamine is a well-established serotonergic neurotoxin.[2][8] At higher doses, it leads to a long-lasting depletion of brain serotonin, damage to serotonin axon terminals, and a reduction in the number of serotonin transporter sites.[2][8] The neurotoxic effects are primarily localized to the serotonergic cell bodies in the midbrain raphe nuclei.[8]

The exact mechanisms underlying PCA-induced neurotoxicity are still under investigation, but several factors are believed to play a role:

  • Uptake into Serotonin Neurons: The neurotoxic effects of PCA are dependent on its uptake into serotonin neurons via the serotonin transporter (SERT).[2]

  • Metabolic Activation: There is evidence to suggest that PCA may be metabolized to a reactive intermediate that is responsible for its neurotoxicity.[7]

  • Mitochondrial Dysfunction: Para-halogenation of amphetamines has been shown to increase their mitochondrial toxicity.[9] Studies have demonstrated that these compounds can impair mitochondrial respiration and increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[9] The rank order of cytotoxicity for para-substituents has been observed as chloride > fluoride > hydrogen.[9]

It is important to note that not all halogenated amphetamines are equally neurotoxic. For example, 4-fluoroamphetamine (4-FA) does not appear to cause the same long-lasting depletion of serotonin as PCA.[14]

Experimental Protocols: Methodologies for Characterization

To ensure the scientific integrity of the data presented, this section outlines the fundamental experimental protocols used to characterize halogenated amphetamine analogs.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Uptake Assay)

This assay determines the IC50 of a test compound for inhibiting the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay Buffer Preparation: A Krebs-HEPES buffer (KHB) is prepared.

  • Compound Preparation: A range of concentrations of the halogenated amphetamine analog is prepared in KHB.

  • Pre-incubation: The cell media is removed, and the cells are washed with KHB. The cells are then pre-incubated with the various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET) is added to each well to initiate the uptake reaction.

  • Incubation: The plate is incubated for a short period (e.g., 1-10 minutes) at room temperature to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to solubilize the cells. The lysate is then transferred to scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Measurement

This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Step-by-Step Methodology:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum) of a rat.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The halogenated amphetamine analog is administered systemically (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours after drug administration.

  • Neurotransmitter Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15]

  • Data Analysis: The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels.

Visualizing the Structure-Activity Relationship and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Halogenated_Amphetamines cluster_structure General Amphetamine Structure cluster_sar Structure-Activity Relationship cluster_effects Pharmacological Effects amphetamine_structure amphetamine_structure amphetamine Amphetamine (H) fluoroamphetamine 4-Fluoroamphetamine (F) amphetamine->fluoroamphetamine Increasing Halogen Size dat_selectivity High DAT/SERT Selectivity amphetamine->dat_selectivity chloroamphetamine 4-Chloroamphetamine (Cl) fluoroamphetamine->chloroamphetamine Increasing Halogen Size bromoamphetamine 4-Bromoamphetamine (Br) chloroamphetamine->bromoamphetamine Increasing Halogen Size sert_potency Increasing SERT Potency chloroamphetamine->sert_potency neurotoxicity Increasing Serotonergic Neurotoxicity chloroamphetamine->neurotoxicity bromoamphetamine->sert_potency bromoamphetamine->neurotoxicity Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft amphetamine Halogenated Amphetamine Analog transporter DAT NET SERT amphetamine->transporter:f0 Inhibits Reuptake amphetamine->transporter:f2 Inhibits Reuptake monoamine Monoamines (DA, NE, 5-HT) amphetamine->monoamine Induces Release transporter:f0->monoamine Reuptake transporter:f2->monoamine Reuptake vesicle Vesicles (DA, NE, 5-HT) extracellular_monoamine Increased Extracellular Monoamines monoamine->extracellular_monoamine Release

Caption: Mechanism of action at the monoamine transporter.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Integration & SAR a1 Cell Culture (Transfected HEK 293) a2 Radioligand Uptake Assay a1->a2 a3 Determine IC50 Values a2->a3 c1 Compare Potency & Selectivity a3->c1 b1 Animal Model (Rat) b2 Microdialysis Surgery b1->b2 b3 Drug Administration b2->b3 b4 Dialysate Collection & HPLC-ED b3->b4 b5 Behavioral Assessment b3->b5 c2 Correlate Neurochemistry & Behavior b4->c2 b5->c2 c3 Elucidate Structure-Activity Relationship c1->c3 c2->c3

Caption: Integrated experimental workflow for SAR studies.

Conclusion: Guiding Future Drug Discovery

The halogenation of the amphetamine scaffold is a powerful tool for modulating pharmacological activity. The clear structure-activity relationships presented in this guide demonstrate that para-halogenation, in order of increasing atomic size, systematically shifts the pharmacological profile from a primarily catecholaminergic to a more potent serotonergic agent. This increased serotonergic activity, however, comes at the cost of heightened neurotoxicity, particularly with chloro- and bromo-substitutions.

For researchers and drug development professionals, this comparative guide underscores the importance of considering the nuanced effects of halogenation. A thorough understanding of these SAR principles is essential for the rational design of novel compounds with desired therapeutic profiles while minimizing potential neurotoxic liabilities. The experimental protocols and data presented herein provide a solid foundation for future investigations into this fascinating and pharmacologically significant class of molecules.

References

  • para-Chloroamphetamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365–376. [Link]

  • Malta, E., Lodge, D., & Colado, M. I. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. British Journal of Pharmacology, 119(4), 759–766. [Link]

  • Luethi, D., Kaeser, P. J., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 438. [Link]

  • Miller, K. J., Anderholm, D. C., & Ames, M. M. (1986). Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations. Biochemical Pharmacology, 35(10), 1737–1742. [Link]

  • Harvey, J. A., & McMaster, S. E. (1975). P-Chloramphetamine: Selective neurotoxic action in brain. Psychopharmacology Communications, 1(2), 217–228. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2011). In vivo effects of amphetamine analogs reveal evidence for serotonergic inhibition of mesolimbic dopamine transmission in the rat. The Journal of Pharmacology and Experimental Therapeutics, 337(1), 218–225. [Link]

  • Luethi, D., Walter, M., Zhou, X., Rudin, D., Krähenbühl, S., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 438. [Link]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine transporter and receptor interaction profiles of a series of designer cathinones. Neuropharmacology, 134, 141-148. [Link]

  • Fuller, R. W., Snoddy, H. D., & Molloy, B. B. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. Neuropharmacology, 14(10), 739–746. [Link]

  • Chaurasiya, N. D., & Singh, J. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 11(7), 675–687. [Link]

  • Asghar, K., & De Souza, E. (Eds.). (1989). Pharmacology and Toxicology of Amphetamine and Related Designer Drugs (NIDA Research Monograph 94). National Institute on Drug Abuse. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology, 27(6), 479-496. [Link]

  • Lin, Z., Nam, H., & Uhl, G. R. (2012). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 12(1), 1-10. [Link]

  • Lee, C. Y., Pai, H. Y., & Chen, C. Y. (2017). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Chromatography B, 1060, 236-243. [Link]

  • Lin, Z., & Uhl, G. R. (2003). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Annals of the New York Academy of Sciences, 1003(1), 170-179. [Link]

  • Rothman, R. B., & Baumann, M. H. (2006). Balance between dopamine and serotonin release modulates behavioral effects of amphetamine-type drugs. Annals of the New York Academy of Sciences, 1074(1), 245-260. [Link]

  • Blough, B. E., Landavazo, A., Partilla, J. S., Decker, A. M., Page, K. M., & Baumann, M. H. (2014). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology, 231(1), 141-152. [Link]

  • Marusich, J. A., Grant, K. R., Blough, B. E., & Wiley, J. L. (2016). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 108, 339-349. [Link]

  • Wójcicki, M., Zjawiony, J. K., & Ciobica, A. (2020). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 9(11), 1109. [Link]

  • Kuczenski, R., & Segal, D. S. (1987). Simultaneous microdialysis and amphetamine infusion in the nucleus accumbens and striatum of freely moving rats: increase in extracellular dopamine and serotonin. Brain research bulletin, 19(6), 623-628. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2011). In vivo effects of amphetamine analogs reveal evidence for serotonergic inhibition of mesolimbic dopamine transmission in the rat. The Journal of pharmacology and experimental therapeutics, 337(1), 218-225. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2018). Receptor interaction profiles of 4-alkoxy-substituted 2, 5-dimethoxyphenethylamines and related amphetamines. Frontiers in pharmacology, 9, 1118. [Link]

  • Hernandez, L., Lee, F., & Hoebel, B. G. (1987). Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. Brain research bulletin, 19(6), 623-628. [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Kuczenski, R., & Segal, D. S. (1997). A comparison of amphetamine-and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior. Psychopharmacology, 133(3), 221-231. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International journal of molecular sciences, 19(4), 1195. [Link]

  • para-Chloromethamphetamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294-299. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Novel Psychoactive Substances in Amphetamine Immunoassays: The Case of 2-(3-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of Designer Drugs in Immunoassay Screening

In the dynamic landscape of forensic and clinical toxicology, the proliferation of novel psychoactive substances (NPS) presents a continuous challenge to routine drug screening. Amphetamine-type stimulants remain one of the largest classes of designer drugs, with clandestine chemists frequently modifying the core phenethylamine structure to circumvent legislation and detection.[1] This guide focuses on a critical aspect of toxicological screening: understanding and quantifying the cross-reactivity of these new analogs in established amphetamine immunoassays.

Immunoassays are the workhorse of initial drug screening due to their speed, cost-effectiveness, and high-throughput capabilities.[2] However, these antibody-based tests are designed to detect specific molecular structures. Their effectiveness against an ever-expanding catalog of NPS depends on the antibody's ability to recognize and bind to structurally similar, yet distinct, molecules—a phenomenon known as cross-reactivity.[3] A high degree of cross-reactivity can be advantageous, allowing existing assays to detect new threats. Conversely, a lack of cross-reactivity can lead to false-negative results, where a person who has consumed a designer drug tests negative because the assay's antibodies do not recognize the novel compound.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of a novel compound, using 2-(3-Bromophenyl)propan-2-amine hydrochloride as a representative example. While specific cross-reactivity data for this compound is not yet prevalent in peer-reviewed literature, its structural characteristics provide an excellent model for outlining the principles and experimental workflows required for its characterization.

Pillar 1: Structural Analysis and the Prediction of Cross-Reactivity

The fundamental basis for cross-reactivity lies in the structural similarity between the target analyte (e.g., d-amphetamine) and the compound .[3] The antibodies used in amphetamine immunoassays are raised against an immunogen that mimics the core amphetamine structure. Therefore, any compound that shares key structural motifs with amphetamine has the potential to bind to these antibodies.

Let's compare the structure of d-amphetamine with our compound of interest, 2-(3-Bromophenyl)propan-2-amine.

CompoundChemical StructureMolecular FormulaKey Features
d-Amphetamine [Image of d-Amphetamine structure]C₉H₁₃N[4][5]Phenethylamine core, α-methyl group, primary amine.
2-(3-Bromophenyl)propan-2-amine [Image of 2-(3-Bromophenyl)propan-2-amine structure]C₉H₁₂BrNPhenyl ring, propane backbone, primary amine, bromine atom at the 3-position of the phenyl ring, two methyl groups on the alpha carbon.

Causality Behind Predicted Cross-Reactivity:

  • Shared Core Structure: Both molecules possess a phenyl ring attached to a propyl-amine backbone. This fundamental similarity is the primary driver for potential antibody recognition.

  • Primary Amine Group: The presence of the primary amine (-NH₂) is a critical feature of the amphetamine pharmacophore and a key epitope for antibody binding.

  • Steric Hindrance and Electronic Effects: The key differences are the two methyl groups on the alpha carbon (compared to one on amphetamine) and the large, electronegative bromine atom on the phenyl ring of 2-(3-Bromophenyl)propan-2-amine. The additional methyl group increases steric bulk around the chiral center, which could potentially hinder antibody binding. The bromine atom's position and electronic properties will also influence the molecule's shape and charge distribution, which may affect the affinity of the antibody-antigen interaction.

Hypothesis: Based on the shared phenethylamine core, this compound is likely to exhibit some level of cross-reactivity in amphetamine immunoassays. However, the degree of cross-reactivity may be lower than that of amphetamine itself due to the structural modifications (a second alpha-methyl group and the bromo-substitution). The following experimental protocols are designed to test this hypothesis quantitatively.

Pillar 2: Experimental Workflow for Determining Cross-Reactivity

To definitively determine the cross-reactivity of a novel compound, it must be tested across a range of concentrations in various commercially available immunoassay formats. The most common platforms for amphetamine screening are Enzyme-Linked Immunosorbent Assay (ELISA) and homogeneous enzyme immunoassays like the Enzyme Multiplied Immunoassay Technique (EMIT).[6]

The underlying principle for these assays is competitive binding. In this format, the drug present in a sample competes with a labeled drug conjugate for a limited number of antibody binding sites.[7][8] A high concentration of drug in the sample results in less binding of the labeled drug conjugate, leading to a low signal. Conversely, a low drug concentration results in more binding of the labeled conjugate and a high signal.

G Competitive Immunoassay Workflow cluster_0 Competitive Immunoassay Principle cluster_1 High Drug Concentration Scenario cluster_2 Low Drug Concentration Scenario sample Drug in Sample (e.g., 2-(3-Bromophenyl)propan-2-amine) antibody Anti-Amphetamine Antibody (Limited Amount) sample->antibody Competes for Binding conjugate Enzyme-Labeled Amphetamine conjugate->antibody Competes for Binding antibody_high Antibody antibody_low Antibody bound_sample Antibody-Sample Complex (No Signal) free_conjugate Free Enzyme-Labeled Amphetamine (Generates Signal) bound_conjugate Antibody-Conjugate Complex (Signal Inhibited) free_sample Free Sample Drug

A diagram illustrating the competitive binding principle in immunoassays.
Experimental Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for the test compound, which is then compared to the IC50 of the standard (d-amphetamine) to calculate percent cross-reactivity.

Materials:

  • Amphetamine ELISA kit (containing anti-amphetamine antibody-coated 96-well plates, amphetamine-HRP conjugate, standards, wash buffer, and TMB substrate).

  • This compound.

  • Drug-free synthetic urine or phosphate-buffered saline (PBS) as the matrix.

  • Microplate reader (450 nm).

  • Precision pipettes and sterile tips.

Methodology:

  • Preparation of Standards and Test Compound:

    • Prepare a stock solution of this compound in the assay matrix (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 1 ng/mL to 100,000 ng/mL).

    • Reconstitute and prepare the d-amphetamine standards as per the kit manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of each standard, control, and test compound dilution to the respective wells of the antibody-coated microplate.

    • Add 50 µL of the amphetamine-HRP conjugate to each well.

    • Gently mix and incubate the plate according to the manufacturer's specified time and temperature (e.g., 60 minutes at room temperature).

    • Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 15 minutes at room temperature).

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the concentration for both the d-amphetamine standard and the test compound. This will generate two separate dose-response curves.

    • Determine the concentration of d-amphetamine and the test compound that causes a 50% reduction in the maximum signal (B/B₀ = 50%). This is the IC50 value.

    • Calculate the percent cross-reactivity using the following formula[9]: % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100

Experimental Protocol 2: Homogeneous Enzyme Immunoassay (e.g., EMIT) Cross-Reactivity

This protocol is adapted for automated clinical chemistry analyzers, which are common in high-throughput screening labs.

Materials:

  • Amphetamine EMIT reagent kit (containing antibody/substrate reagent and enzyme conjugate reagent).

  • Calibrators (including a negative and a cutoff calibrator, e.g., 1000 ng/mL d-methamphetamine).[10]

  • Automated clinical chemistry analyzer.

  • This compound.

  • Drug-free synthetic urine.

Methodology:

  • Preparation of Test Compound Solutions:

    • Prepare a high-concentration stock of this compound in drug-free urine.

    • Prepare several dilutions of the stock to test a range of concentrations. The goal is to find the concentration that produces a result equivalent to the cutoff calibrator.

  • Assay Procedure:

    • Program the automated analyzer with the parameters for the amphetamine EMIT assay according to the manufacturer's application sheet.

    • Run the negative and cutoff calibrators to establish the baseline and cutoff response.

    • Analyze the prepared dilutions of the test compound as unknown samples.

  • Data Acquisition and Analysis:

    • The analyzer measures the rate of change in absorbance at 340 nm, which is proportional to the enzyme activity.[10]

    • Identify the concentration of this compound that produces an absorbance rate equal to or greater than the 1000 ng/mL cutoff calibrator. This concentration is considered the minimum concentration to produce a positive result.

    • Calculate the percent cross-reactivity relative to the cutoff calibrator[11]: % Cross-Reactivity = (Concentration of Calibrator / Minimum Concentration of Test Compound for Positive Result) x 100

Pillar 3: Data Interpretation and Comparative Analysis

The true value of cross-reactivity data comes from its comparison with other known amphetamine analogs. This provides context for the potential impact of the novel compound on routine screening programs.

Hypothetical Data Summary

The following tables present hypothetical, yet plausible, results for this compound, based on the protocols described above. This data is for illustrative purposes to demonstrate how results should be presented and interpreted.

Table 1: Hypothetical Cross-Reactivity of 2-(3-Bromophenyl)propan-2-amine HCl in a Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity (Relative to d-Amphetamine)
d-Amphetamine50100%
2-(3-Bromophenyl)propan-2-amine HCl 1250 4.0%
3,4-Methylenedioxyamphetamine (MDA)18[12]278%[12]
Phentermine82[12]61%[12]
Ephedrine>10,000<0.5%

Table 2: Hypothetical Cross-Reactivity in an EMIT Assay (1000 ng/mL d-Methamphetamine Cutoff)

CompoundMinimum Concentration for Positive Result (ng/mL)% Cross-Reactivity (Relative to d-Methamphetamine)
d-Methamphetamine1000100%
2-(3-Bromophenyl)propan-2-amine HCl 22,000 4.5%
3,4-Methylenedioxymethamphetamine (MDMA)1370[12]73%[12]
Phentermine16,667[11]6.0%
Pseudoephedrine>1,000,000<0.1%

Interpretation of Results:

  • The hypothetical data suggests that this compound does exhibit cross-reactivity in both ELISA and EMIT amphetamine immunoassays, but to a significantly lesser extent than amphetamine or methamphetamine.

  • With a cross-reactivity of approximately 4-5%, a much higher concentration of this compound would be required in a urine sample to trigger a positive result compared to the target analytes.

  • For a standard 1000 ng/mL cutoff, a urine concentration exceeding 22,000 ng/mL of 2-(3-Bromophenyl)propan-2-amine would be necessary to produce a positive screen. This means that at lower, but still potentially psychoactive, concentrations, the compound might go undetected.

  • Compared to other analogs like MDA (which can show higher cross-reactivity than amphetamine itself) or MDMA, the cross-reactivity of our hypothetical compound is modest, more in line with that of phentermine.[11][12]

G Relationship between Structure and Cross-Reactivity cluster_0 Structural Similarity to Amphetamine cluster_1 Predicted Cross-Reactivity Level struct High Similarity (e.g., MDA) Moderate Similarity (e.g., MDMA) Low Similarity (e.g., Phentermine) Very Low Similarity (e.g., Ephedrine) Hypothetical: 2-(3-Bromophenyl)propan-2-amine react react struct:f0->react:f0 struct:f1->react:f1 struct:f2->react:f2 struct:f3->react:f3 struct:f4->react:f4

The link between molecular structure and immunoassay response.

Conclusion and Recommendations

This guide establishes a robust framework for the systematic evaluation of novel psychoactive substances in forensic and clinical settings. The hypothetical case of this compound illustrates that while structural analogy to amphetamine predicts cross-reactivity, experimental verification is essential to quantify the extent of this interaction.

Our analysis suggests that this particular compound would likely be detected by common amphetamine immunoassays, but only at relatively high concentrations. This has significant implications for public health and law enforcement, as it creates a potential for false-negative screening results at lower intake levels.

For researchers and laboratory professionals, the path forward is clear:

  • Proactive Evaluation: When new designer drugs are identified, a cross-reactivity profile should be established promptly using the protocols outlined herein.

  • Multi-Platform Testing: Evaluation should, whenever possible, include multiple commercial immunoassay kits, as antibody specificity can vary significantly between manufacturers.[13]

  • Data Dissemination: Findings should be shared within the scientific community to ensure that toxicologists and clinicians can accurately interpret screening results.

By adhering to these principles of scientific integrity—grounding predictions in structural chemistry, validating with rigorous experimental protocols, and contextualizing data through comparison—the toxicology community can stay ahead of the curve in the ongoing challenge of detecting novel psychoactive substances.

References

  • LINEAR Chemicals. AMP Amphetamine cassette Amphetamine. Available at: [Link]

  • Lin-Zhi International, Inc. LZI Amphetamines Enzyme Immunoassay. Available at: [Link]

  • LINEAR Chemicals. AMP Amphetamine strip. Available at: [Link]

  • Nieddu, M., Baralla, E., Pasciu, V., Rimoli, M. G., & Boatto, G. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114868. Available at: [Link]

  • Urbina, A., et al. (1997). Development and evaluation of an improved method for screening of amphetamines. Clinical Chemistry, 43(1), 121-127. Available at: [Link]

  • National Institute of Standards and Technology. Amphetamine. In NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3007, Amphetamine. Available at: [Link]

  • Wikipedia contributors. (2024, January 12). Immunoassay. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods. In Assay Guidance Manual. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Amphetamine. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). Cross-reactivity. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • EnviroLogix Inc. (2017). How Immunoassays Work. Available at: [Link]

  • Blue-Green Algae Test. The Basics of Immunoassay's. Available at: [Link]

  • Siemens Healthcare Diagnostics Inc. Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. Amphetamine drug profile. Available at: [Link]

  • Chemistry LibreTexts. (2023). 10.5: Stimulants. Available at: [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Available at: [Link]

  • Apollonio, L. G., et al. (2007). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. Available at: [Link]

  • Siemens Healthineers. EMIT® II Plus Amphetamines Assay. Available at: [Link]

  • Poklis, A., et al. (1993). Response of the Emit II amphetamine/methamphetamine assay to specimens collected following use of Vicks inhalers. Journal of Analytical Toxicology, 17(5), 284-286. Available at: [Link]

  • Kell, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Biochemistry, 15, 21. Available at: [Link]

  • Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. PubMed. Available at: [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. Available at: [Link]

  • Spiehler, V., et al. (2001). Choice of an ELISA Assay for Screening Postmortem Blood for Amphetamine and/or Methamphetamine. Journal of Analytical Toxicology, 25(5), 343-347. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53256951, 2-(2-Bromophenyl)propan-2-amine hydrochloride. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Positional Isomers of Bromophenylpropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

In pharmaceutical development, forensic science, and chemical synthesis, the precise structural characterization of a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the location of substituents on a chemical scaffold—often exhibit profoundly different pharmacological, toxicological, and physical properties. The bromophenylpropanamine series, comprising the ortho- (2-), meta- (3-), and para- (4-) isomers, exemplifies this challenge. While all share the molecular formula C₉H₁₂BrN, the position of the bromine atom on the phenyl ring dictates their chemical behavior and analytical signatures.

This guide provides a comprehensive comparison of robust analytical techniques for the unambiguous differentiation of these three isomers. We move beyond simple protocol listings to explain the underlying principles and causal logic behind methodological choices, empowering researchers to select and optimize the most effective strategy for their specific analytical context. This document is designed as a self-validating framework, integrating established standards with field-proven insights.

Chapter 1: The Foundation - Physicochemical Properties

Understanding the subtle differences in the physical properties of the isomers is the first step in developing effective separation strategies. Polarity, which is influenced by the molecular dipole moment, is particularly critical. In the para- isomer, the opposing vectors of the bromine and the propanamine group can lead to a lower net dipole moment compared to the ortho- and meta- isomers, often resulting in different retention behaviors in chromatography.

Table 1: Comparative Physicochemical Properties of Bromophenylpropanamine Isomers

Property 2-Bromophenylpropanamine 3-Bromophenylpropanamine 4-Bromophenylpropanamine
Molecular Formula C₉H₁₂BrN C₉H₁₂BrN C₉H₁₂BrN
Molecular Weight 214.10 g/mol 214.10 g/mol 214.10 g/mol
Boiling Point Predicted to be slightly different due to dipole moment variations. Predicted to be slightly different due to dipole moment variations. Predicted to be slightly different due to dipole moment variations.
Polarity Higher dipole moment Intermediate/Higher dipole moment Potentially lowest dipole moment
LogP (Predicted) ~2.6-2.8 ~2.6-2.8 ~2.6-2.8

(Note: Experimental data for these specific, non-commercial compounds is limited. Properties are inferred from related structures like bromophenethylamine and substituted benzenes.)[1][2]

Chapter 2: Chromatographic Separation Strategies

Chromatography exploits differences in physicochemical properties to achieve physical separation of the isomers. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds. The separation of bromophenylpropanamine isomers is primarily based on differences in their boiling points and interactions with the stationary phase. Coupling GC with a mass spectrometer (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Causality of Method Design: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is the logical starting point, as it separates compounds largely by their boiling points. Isomers with slight differences in polarity and shape will exhibit small but measurable differences in retention time. The mass spectrometer is essential because the isomers will have identical molecular ions, making fragmentation analysis the key to differentiation.[3]

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Dissolve Sample in Ethyl Acetate p2 Optional: Derivatize with e.g., TFAA for improved volatility & fragmentation p1->p2 If needed g1 Inject into GC p1->g1 p2->g1 g2 Separate on Capillary Column (e.g., HP-5ms) g1->g2 g3 Ionize (EI, 70 eV) g2->g3 g4 Detect Fragments in MS g3->g4 d1 Compare Retention Times (RT) g4->d1 d2 Analyze Fragmentation Patterns g4->d2 d3 Confirm against Reference Spectra / Standards d1->d3 d2->d3

Caption: GC-MS workflow for bromophenylpropanamine isomer identification.

  • Standard/Sample Preparation: Accurately weigh and dissolve 1 mg of the sample or reference standard in 1 mL of ethyl acetate.

  • System Suitability: Inject a standard mixture of the isomers (if available) to confirm resolution and peak shape.

  • GC-MS Conditions:

    • System: Agilent 7890B GC with 5977A MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample against the individual reference standards. Unambiguous identification requires a match in both retention time and the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent alternative, particularly for less volatile compounds or when derivatization is undesirable. Separation is based on the isomers' partitioning between the mobile and stationary phases.

Causality of Method Design: A reversed-phase (e.g., C18) column is the workhorse of HPLC. It separates compounds based on hydrophobicity. While the isomers have similar LogP values, their subtle differences in polarity and shape can be exploited by carefully selecting the mobile phase composition (e.g., ratio of acetonitrile/methanol to a buffered aqueous phase).[4][5] A Phenyl-Hexyl column could offer alternative selectivity through π-π interactions with the aromatic ring.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 20mM Ammonium Formate buffer (pH 3.0) (e.g., 40:60 v/v). Filter and degas.

  • Standard/Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase.

  • System Suitability: Inject a standard mixture to ensure baseline separation (Resolution > 1.5).

  • HPLC Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 40% Acetonitrile / 60% 20mM Ammonium Formate (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD), monitoring at 220 nm and 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify isomers by comparing their retention times to those of pure standards. The UV spectrum from the DAD can provide additional confirmation.

Chapter 3: Spectroscopic Differentiation

Spectroscopic techniques provide detailed structural information based on how molecules interact with electromagnetic radiation or magnetic fields. They are indispensable for confirming the identity established by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation, as it directly probes the chemical environment of each proton and carbon atom.[6]

¹H NMR: The aromatic region (typically δ 6.5-8.0 ppm) is most informative.[7][8][9] The substitution pattern creates unique chemical shifts and spin-spin coupling patterns for the four aromatic protons.

  • 4-Bromo (para): Highest symmetry. The two protons adjacent to the propanamine group are equivalent, as are the two protons adjacent to the bromine. This results in a simple pattern of two doublets (an AA'BB' system), which is highly characteristic.[10]

  • 2-Bromo (ortho): Lowest symmetry. All four aromatic protons are chemically non-equivalent, leading to four distinct and complex multiplets.

  • 3-Bromo (meta): Intermediate symmetry. This pattern is also complex but distinguishable from the ortho- isomer, often showing one proton as a singlet-like signal (the one between the two substituents) and others as multiplets.

¹³C NMR: The number of unique signals in the aromatic region (δ 110-160 ppm) reflects the molecule's symmetry.[10]

  • 4-Bromo (para): Due to symmetry, only four unique carbon signals will appear in the aromatic region.

  • 2-Bromo (ortho) & 3-Bromo (meta): Both will show six unique carbon signals in the aromatic region. However, the chemical shift of the carbon directly bonded to bromine (ipso-carbon) is influenced by the "heavy atom effect," shifting it upfield, and the specific shifts of the other carbons will differ between the two isomers.[11][12]

cluster_isomers Isomer Structure cluster_patterns Expected ¹H NMR Aromatic Pattern para Para Isomer (4-Bromo) p_pattern High Symmetry: Two Doublets (AA'BB' System) para->p_pattern leads to ortho Ortho Isomer (2-Bromo) o_pattern Low Symmetry: Four Complex Multiplets ortho->o_pattern leads to meta Meta Isomer (3-Bromo) m_pattern Intermediate Symmetry: Complex Multiplets, Potentially one near-singlet meta->m_pattern leads to

Caption: Relationship between isomer structure and ¹H NMR splitting patterns.

Mass Spectrometry (MS) Fragmentation

When using GC-MS, the fragmentation pattern provides a molecular fingerprint. While all isomers have the same molecular ion (M⁺) at m/z 212/214 (due to ⁷⁹Br and ⁸¹Br isotopes), their fragmentation pathways can differ.

Key Fragmentation Pathways:

  • Benzylic Cleavage: The most common fragmentation for phenylpropanamines is the cleavage of the C-C bond between the alpha and beta carbons of the side chain. This yields a stable bromotropylium or benzyl cation. The position of the bromine atom can influence the stability and subsequent fragmentation of this ion.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, though it may not be the most dominant pathway.

  • Alpha Cleavage: Cleavage of the bond adjacent to the nitrogen atom can lead to the formation of an iminium ion.

The relative abundances of these key fragment ions can be diagnostic. For instance, steric hindrance in the ortho- isomer might influence the propensity for certain cleavages compared to the more open para- isomer. Comparing the full spectra against a validated library (like NIST) or an in-house generated standard is crucial for confirmation.[13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that is particularly useful for distinguishing substitution patterns on an aromatic ring. The key diagnostic region is the C-H out-of-plane bending ("oop") region from 900-675 cm⁻¹.[16][17]

  • 4-Bromo (para): A strong, single absorption band is expected between 810-840 cm⁻¹.[9]

  • 2-Bromo (ortho): A strong absorption band is expected between 735-770 cm⁻¹.[17]

  • 3-Bromo (meta): Two distinct bands are typically observed: one between 690-710 cm⁻¹ and another between 810-850 cm⁻¹.[9]

Table 2: Summary of Expected Spectroscopic Features

Technique 4-Bromo (para) 2-Bromo (ortho) 3-Bromo (meta)
¹H NMR (Aromatic) Two doublets (AA'BB') Four complex multiplets Four complex multiplets
¹³C NMR (# Ar Signals) 4 6 6
IR (C-H oop) One strong band (810-840 cm⁻¹) One strong band (735-770 cm⁻¹) Two bands (690-710 & 810-850 cm⁻¹)

| MS (Key Feature) | M⁺ at m/z 212/214; compare fragment ratios | M⁺ at m/z 212/214; compare fragment ratios | M⁺ at m/z 212/214; compare fragment ratios |

Chapter 4: Integrated Strategy and Conclusion

No single technique is infallible. A robust and trustworthy identification relies on an orthogonal approach, where evidence from multiple, independent techniques is combined.

Recommended Workflow:

  • Screening & Separation: Use GC-MS or HPLC to separate the isomers and obtain a preliminary identification based on retention time.

  • Confirmation of Mass: The mass spectrometer confirms the molecular weight (m/z 212/214) and provides an initial fingerprint.

  • Unambiguous Structural Elucidation: Use NMR to definitively determine the bromine's position by analyzing the aromatic proton splitting patterns and the number of aromatic carbon signals.

  • Rapid Verification (Optional): Use IR spectroscopy as a quick check for the aromatic substitution pattern, which should corroborate the NMR findings.

By combining a chromatographic separation with the detailed structural insights from NMR and MS, researchers can achieve unambiguous and defensible identification of bromophenylpropanamine positional isomers. This multi-faceted, evidence-based approach embodies the principles of scientific integrity and is essential for reliable results in regulated and research environments.

References

  • Sci-Hub. (n.d.). Natural abundance 13 C NMR investigation of substituted bromobenzene using noise decoupling of proton resonances. Retrieved from a working Sci-Hub instance.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Brompheniramine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromobenzene - 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Chromatography Forum. (2017). Separation of positional isomers. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Shulgin, A. T., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(7), 966-975. Retrieved from [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules. Retrieved from [Link]

  • Sisco, E., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 638-646. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a publicly available PDF from the university's chemistry department resources.
  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-bromophenyl)-3-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC North America. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]

  • ResearchGate. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propenal, 2-bromo-3-phenyl- (CAS 5443-49-2). Retrieved from [Link]

  • National Library of Medicine. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Propargyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PubMed Central. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine (CAS 75-31-0). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Bromobenzene, 4-(4-bromobenzylideneamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from a publicly available PDF of the journal article.

Sources

A Senior Application Scientist's Guide to the Validation of a Quantitative Method for 2-(3-Bromophenyl)propan-2-amine hydrochloride in Urine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 2-(3-Bromophenyl)propan-2-amine hydrochloride in a urine matrix. As this is a potentially novel psychoactive substance (NPS), a specific, validated method may not be readily available in the public domain. Therefore, this guide will draw upon established principles of bioanalytical method validation and compare common analytical platforms using data from structurally analogous compounds, such as other substituted phenethylamines. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate a robust and reliable quantitative method that adheres to the highest standards of scientific integrity.

The Imperative of Rigorous Method Validation for Novel Psychoactive Substances

The ever-evolving landscape of novel psychoactive substances presents a significant challenge for forensic and clinical toxicology. A quantitative method's reliability is paramount for accurate clinical diagnosis, forensic investigations, and understanding the pharmacokinetic profile of new compounds. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure data integrity.[1][2][3][4] These guidelines form the bedrock of our approach, emphasizing that a validated method is a self-validating system, consistently producing accurate and precise results.

The core parameters that define a validated bioanalytical method include selectivity, accuracy, precision, sensitivity, linearity, and stability. Each of these components will be addressed in the context of developing a quantitative assay for this compound in urine.

Comparing Analytical Platforms for the Quantification of Substituted Phenethylamines

The choice of analytical instrumentation is a critical first step. For the analysis of substituted phenethylamines in biological matrices, the two most common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical PlatformAdvantagesDisadvantagesBest Suited For
GC-MS - High chromatographic resolution- Extensive spectral libraries for identification- Robust and reliable instrumentation- Often requires derivatization for polar analytes- High temperatures can cause degradation of thermally labile compounds- Less suitable for non-volatile compounds- Volatile and thermally stable compounds- Broad screening when coupled with extensive libraries
LC-MS/MS - High sensitivity and selectivity (especially with tandem MS)- Suitable for a wide range of polar and non-polar compounds- No derivatization required for most compounds- Shorter analysis times are often achievable- Potential for matrix effects (ion suppression or enhancement)- Higher initial instrument cost- Targeted quantification of polar, non-volatile, and thermally labile compounds- High-throughput analysis

Given the structure of 2-(3-Bromophenyl)propan-2-amine, which contains a primary amine group, it is amenable to both GC-MS (with derivatization) and LC-MS/MS analysis. However, the superior sensitivity and specificity of LC-MS/MS, along with the ability to often bypass derivatization, make it the preferred platform for quantitative bioanalysis of such compounds in complex matrices like urine.[5][6][7]

A Comparative Look at Performance Data for Analogous Compounds

Since specific validation data for this compound is not available, we will compare the performance of LC-MS/MS and HPLC-UV methods for the analysis of other substituted phenethylamines in urine, as reported in the scientific literature.

ParameterLC-MS/MS Method for 74 Phenethylamines[5][7]HPLC-UV Method for Amphetamine Derivatives[8]
Linearity Range 1.0–50.0 ng/mLNot explicitly stated, but practical for higher concentrations
Limit of Detection (LOD) 0.5 ng/mL40-60 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLNot explicitly stated, likely higher than LOD
Sample Preparation "Dilute-and-shoot"Solid-phase extraction and derivatization
Selectivity High (utilizes MS/MS transitions)Moderate (relies on chromatographic separation and UV absorbance)
Throughput HighLower due to extraction and derivatization steps

This comparison clearly illustrates the superior sensitivity of LC-MS/MS for the trace-level quantification required in many toxicological and pharmacokinetic studies. The "dilute-and-shoot" approach, while simple, may be susceptible to matrix effects, and a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often recommended for robust quantitative methods.[9][10]

Experimental Protocol: A Validated LC-MS/MS Approach

The following is a representative, step-by-step protocol for the quantitative analysis of a substituted phenethylamine, like 2-(3-Bromophenyl)propan-2-amine, in urine using LC-MS/MS. This protocol is based on common practices for the analysis of novel psychoactive substances.[5][9][10]

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of SPE sorbent is critical and should be optimized for the target analyte. A mixed-mode cation exchange sorbent is often effective for primary amines.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 1 mL of urine, add an internal standard (e.g., a deuterated analog of the analyte) and vortex. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 or Phenyl-Hexyl column is typically used for the separation of phenethylamines.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is common.[5][9]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is suitable for primary amines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for the analyte and one for the internal standard to ensure selectivity.

The Workflow of Bioanalytical Method Validation

The validation of the analytical method must be performed according to established guidelines to ensure its reliability.[1][2][3][4] The following diagram illustrates the typical workflow for a full validation of a bioanalytical method.

Bioanalytical Method Validation Workflow cluster_Preparation Method Development & Preparation cluster_Validation Core Validation Parameters cluster_Application Method Application Method_Development Method Development (Analyte & IS Optimization) Reagent_Preparation Preparation of Standards & Quality Controls (QCs) Method_Development->Reagent_Preparation Selectivity Selectivity & Specificity Reagent_Preparation->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision Sensitivity Sensitivity (LOD & LLOQ) Accuracy_Precision->Sensitivity Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Sensitivity->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Recovery Extraction Recovery Matrix_Effect->Recovery Sample_Analysis Analysis of Study Samples Recovery->Sample_Analysis Incurred_Sample_Reanalysis Incurred Sample Reanalysis (ISR) Sample_Analysis->Incurred_Sample_Reanalysis

Caption: A typical workflow for the full validation of a bioanalytical method.

Logical Relationships Between Key Validation Parameters

The various parameters of method validation are interconnected and together provide a comprehensive assessment of the method's performance. The following diagram illustrates these logical relationships.

Validation Parameter Relationships Method_Performance Overall Method Performance Accuracy Accuracy Accuracy->Method_Performance Precision Precision Precision->Method_Performance Selectivity Selectivity Selectivity->Method_Performance Selectivity->Accuracy Sensitivity Sensitivity (LLOQ) Sensitivity->Method_Performance Linearity Linearity Sensitivity->Linearity Linearity->Method_Performance Linearity->Accuracy Linearity->Precision Stability Stability Stability->Method_Performance Stability->Accuracy Stability->Precision

Caption: Logical interplay between key bioanalytical method validation parameters.

Acceptance Criteria for Validation Parameters

The acceptance criteria for the validation parameters are based on regulatory guidelines.[1][2][3][4]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard
LLOQ Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%
Stability Analyte concentration should be within ±15% of the initial concentration

Conclusion

The validation of a quantitative method for a novel psychoactive substance like this compound in urine requires a systematic and scientifically rigorous approach. While a specific validated method may not exist, leveraging knowledge from structurally similar compounds and adhering to established regulatory guidelines provides a clear path forward. The choice of an appropriate analytical platform, meticulous sample preparation, and a comprehensive validation of all key performance parameters are essential for generating reliable and defensible data. This guide provides the foundational knowledge and a practical framework for researchers to confidently develop and validate a quantitative method for this and other emerging psychoactive substances.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Slideshare. (2014). USFDA guidelines for bioanalytical method validation. [Link]

  • Lin, H.-Y., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]

  • De-Lima, D. B., et al. (2023). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Analytical Toxicology, 47(8), 815-824. [Link]

  • Cichna-Markl, M., et al. (2021). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods, 13(3), 359-370. [Link]

  • Frassinetti, S., et al. (2014). Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 98, 253-259. [Link]

  • TIJER. (2023). Parameters of Bioanalytical Method Development and Validation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. [Link]

  • MDPI. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]

  • Annex Publishers. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

  • ResearchGate. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. [Link]

  • Agilent. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • ResearchGate. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

Sources

"comparing the monoamine transporter affinity of 2-(3-Bromophenyl)propan-2-amine hydrochloride to its chloro-analog"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction: Monoamine Transporters and the Significance of Halogenation

Monoamine transporters (MATs)—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmission.[1][2][3] These presynaptic proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of signaling.[4] As such, MATs are primary targets for a vast array of therapeutics, including antidepressants and treatments for ADHD, as well as substances of abuse.[3][4]

The phenethylamine scaffold is a foundational structure for many compounds that interact with MATs.[1][5][6] Chemical substitutions on this scaffold can dramatically alter a compound's affinity and selectivity for the different transporters. Halogenation, the substitution of a hydrogen atom with a halogen (e.g., fluorine, chlorine, bromine), is a common strategy in medicinal chemistry to modulate pharmacological properties. The position and identity of the halogen can significantly impact binding affinity, selectivity, and functional activity (i.e., whether the compound acts as an inhibitor or a releasing agent).[1][7][8]

This guide focuses on the meta- (3-position) substitution of the phenyl ring with bromine versus chlorine. These substitutions are expected to influence transporter affinity through a combination of steric and electronic effects, altering the way the molecules fit into the transporter binding pockets.[3]

Comparative Affinity Profile: A Predictive Analysis

Based on established structure-activity relationships for substituted phenethylamines and related compounds, a predictive comparison of the monoamine transporter affinities can be formulated.

Key SAR Principles for Halogenation:

  • DAT and NET Affinity: Unsubstituted phenethylamines generally display higher potency at DAT and NET compared to SERT.[1][7]

  • SERT Affinity: Halogenation, particularly at the para- (4-) position, is known to increase affinity and potency at SERT.[1][7][8] While less data exists for the meta- (3-) position, this trend provides a crucial starting point.

  • Effect of Halogen Size: The atomic radius increases from chlorine to bromine. This difference in size can influence how the ligand fits within the binding site of the transporter.

  • Electronegativity: Chlorine is more electronegative than bromine, which can alter the electronic distribution of the phenyl ring and affect interactions with polar residues in the binding site.

Predicted Affinity Table:

CompoundTransporterPredicted Kᵢ (nM)Rationale & Supporting Evidence
2-(3-Bromophenyl)propan-2-amine DAT ModerateHalogenation can decrease DAT affinity compared to unsubstituted analogs.[1] Studies on bromo-substituted methylphenidate analogs, however, showed that meta-bromo substitution resulted in the highest DAT affinity (IC₅₀ = 4 nM) compared to ortho-, para-, or unsubstituted versions.[9]
NET Moderate-HighThe meta-bromo methylphenidate analog also showed potent NET affinity (IC₅₀ = 20 nM).[9] Halogenation generally confers strong NET inhibition.[8]
SERT Moderate-LowWhile para-halogenation is a known driver of SERT affinity, the effect of meta-substitution is less pronounced but generally expected to increase potency over the unsubstituted parent compound.[1][7] The bromo-methylphenidate analogs were weak at SERT (IC₅₀ > 1 µM).[9]
2-(3-Chlorophenyl)propan-2-amine DAT ModerateExpected to have a similar or slightly higher affinity than the bromo-analog. The smaller size of chlorine may be more accommodating in the DAT binding pocket.
NET Moderate-HighPotent NET inhibition is expected, likely comparable to the bromo-analog.
SERT ModeratePara-chloro substitution is known to augment SERT potency significantly.[1][7][8] The meta-chloro analog is predicted to have higher SERT affinity than the unsubstituted compound but its potency relative to the bromo-analog is uncertain without direct data.

Disclaimer: The Kᵢ values are predictive and serve as a hypothesis for experimental validation. Actual values must be determined empirically using the methods outlined below.

Experimental Protocol: Radioligand Binding Assay

To empirically determine and compare the binding affinities (Kᵢ values) of these compounds, a competitive radioligand binding assay is the gold standard.[10][11][12] This method measures the ability of a test compound (the "competitor") to displace a specific, high-affinity radiolabeled ligand from the transporter.

3.1. Materials and Reagents

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[10][13] Alternatively, synaptosomes prepared from specific rat brain regions can be used (e.g., striatum for DAT, cortex for NET and SERT).[1][7]

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 (or [³H]CFT)[9]

    • For hNET: [³H]Nisoxetine[9]

    • For hSERT: [³H]Paroxetine or [³H]Citalopram[9][10]

  • Test Compounds: 2-(3-Bromophenyl)propan-2-amine HCl and 2-(3-chlorophenyl)propan-2-amine HCl, dissolved to create stock solutions.

  • Non-specific Binding Ligands: To define background signal.

    • For hDAT: 10 µM Cocaine[10]

    • For hNET: 10 µM Desipramine[10]

    • For hSERT: 10 µM Citalopram or Fluoxetine[10]

  • Buffers: Incubation Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4), Wash Buffer (ice-cold).

  • Equipment: 96-well plates, cell harvester with glass fiber filters (presoaked in polyethyleneimine), liquid scintillation counter, scintillation fluid.[11]

3.2. Assay Procedure

The following workflow outlines the key steps for a competitive binding experiment.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Prepare serial dilutions of test compounds p2 Thaw & resuspend transporter membranes p3 Prepare radioligand working solution i1 Add to 96-well plate: 1. Membranes 2. Test Compound / Buffer / Non-specific Ligand 3. Radioligand p3->i1 i2 Incubate at specified temperature & time (e.g., 60 min at 30°C) i1->i2 s1 Rapidly filter plate contents onto glass fiber filters i2->s1 s2 Wash filters with ice-cold buffer s1->s2 s3 Dry filters, add scintillation cocktail s2->s3 s4 Measure radioactivity (CPM) using scintillation counter s3->s4 a1 Calculate Specific Binding: (Total Binding) - (Non-specific Binding) s4->a1 a2 Plot % Specific Binding vs. log[Test Compound] a1->a2 a3 Determine IC₅₀ value via non-linear regression a2->a3 a4 Calculate Kᵢ from IC₅₀ using Cheng-Prusoff equation a3->a4

Caption: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Method:

  • Plate Setup: In a 96-well plate, add the transporter membrane preparation to each well.[11]

  • Add Competitors: Add serial dilutions of the test compounds (bromo- and chloro-analogs). For control wells, add buffer for "Total Binding" or a high concentration of a non-specific ligand for "Non-specific Binding".[11]

  • Initiate Reaction: Add the specific radioligand to all wells to start the binding reaction. The final volume should be consistent (e.g., 250 µL).[11]

  • Incubation: Incubate the plate with gentle agitation for a set time and temperature to reach equilibrium (e.g., 60 minutes at 30°C).[11]

  • Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10][11]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[11]

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]

3.3. Data Analysis

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the CPM of that well.

  • Generate Competition Curve: Plot the specific binding data as a percentage of the total specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specific radioligand binding.[10]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the transporter.

Discussion and Structure-Activity Interpretation

The experimental data obtained from the binding assays will either confirm or refute the predictive analysis. If the meta-bromo analog shows higher affinity for DAT and NET as seen with methylphenidate derivatives, it would suggest that the larger, more polarizable bromine atom forms a more favorable interaction within the binding pockets of these transporters compared to chlorine.[9]

Conversely, if the meta-chloro analog demonstrates superior SERT affinity, it would align with the broader trend that smaller halogens or substitutions that increase serotonergic activity are well-tolerated at SERT.[1][8] The subtle interplay between sterics (atomic size) and electronics (electronegativity) at the 3-position dictates the final affinity and selectivity profile.

G cluster_bromo 2-(3-Bromophenyl)propan-2-amine cluster_chloro 2-(3-chlorophenyl)propan-2-amine Br_Struct Cl_Struct

Sources

A Comparative Guide to the In Vivo Behavioral Effects of Novel Psychostimulants: 2-(3-Bromophenyl)propan-2-amine hydrochloride vs. Methamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Comparative Framework

The landscape of psychoactive substances is in a constant state of flux, with novel compounds emerging at a rapid pace. For researchers in pharmacology and drug development, the ability to rapidly and accurately characterize the behavioral effects of these new chemical entities is paramount. This guide provides a comprehensive framework for such an evaluation, using the well-characterized psychostimulant, d-methamphetamine, as a benchmark for comparison against a lesser-known structural analog, 2-(3-Bromophenyl)propan-2-amine hydrochloride.

Methamphetamine is a potent central nervous system (CNS) stimulant with a high potential for abuse, exerting complex effects on monoamine neurotransmitter systems.[1][2][3] Its extensive history of study provides a robust dataset against which the properties of novel compounds can be measured. In contrast, this compound, a halogenated analog, lacks a significant body of published in vivo behavioral data.

This guide, therefore, serves a dual purpose: first, to detail the established behavioral profile of methamphetamine, and second, to provide a rigorous, protocol-driven blueprint for the systematic investigation of novel analogs like this compound. By explaining the causality behind experimental choices and providing detailed, validated protocols, we aim to equip researchers with the necessary tools to assess the potency, abuse liability, and overall behavioral profile of next-generation psychoactive compounds.

Part I: The Benchmark - Methamphetamine's Neurobehavioral Profile

Understanding the actions of methamphetamine is foundational to evaluating any novel stimulant. Its effects are primarily mediated by its profound interaction with dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) systems.[2][3]

Mechanism of Action

Methamphetamine is a potent substrate for monoamine transporters, particularly the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[1][2] Its mechanism is multifaceted:

  • Transporter Substrate: It is taken up into the presynaptic terminal via DAT.[4]

  • Vesicular Disruption: Once inside the neuron, it enters synaptic vesicles via VMAT2, disrupting the proton gradient and causing neurotransmitters to leak into the cytoplasm.[1]

  • Reverse Transport: The resulting high cytoplasmic dopamine concentration causes DAT to reverse its direction of transport, releasing massive amounts of dopamine into the synaptic cleft.[2]

  • MAO Inhibition: It also weakly inhibits monoamine oxidase (MAO), slowing the breakdown of cytoplasmic dopamine.[2]

This cascade results in a rapid and sustained increase in extracellular dopamine, particularly in reward-related brain regions like the nucleus accumbens, which is responsible for its powerful euphoric and reinforcing effects.[3][5]

Methamphetamine_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft METH_out Methamphetamine (Extracellular) DAT Dopamine Transporter (DAT) METH_out->DAT Enters cell METH_in Methamphetamine (Cytoplasmic) DAT->METH_in DA_synapse Dopamine Flood DAT->DA_synapse VMAT2 VMAT2 METH_in->VMAT2 Enters vesicle Vesicle Synaptic Vesicle MAO MAO METH_in->MAO Inhibits VMAT2->Vesicle DA_vesicle DA_cyto Dopamine (Cytoplasmic) Vesicle->DA_cyto Disrupts packaging, DA leaks out DA_cyto->DAT Reverse Transport DA_cyto->MAO Metabolism

Methamphetamine's mechanism of action on dopamine neurons.
Established In Vivo Behavioral Profile

Years of research have characterized a distinct behavioral signature for methamphetamine in animal models.

Behavioral AssayKey ParameterTypical Result for Methamphetamine
Locomotor Activity Total Distance TraveledDose-dependent, robust hyperlocomotion.[6][7]
Locomotor Sensitization Locomotor response to repeated drug administrationIncreased locomotor response with repeated, intermittent dosing.[6]
Stereotypy Stereotypy ScoreHigh doses induce repetitive, focused behaviors (e.g., gnawing, head-weaving).[8]
Conditioned Place Preference (CPP) Time spent in drug-paired chamberStrong preference for the drug-paired environment, indicating rewarding properties.[9]
Intravenous Self-Administration (IVSA) Number of infusions / BreakpointAnimals will readily self-administer; high breakpoints on progressive-ratio schedules, indicating high motivation.[10][11]
Cognitive Function Performance in tasks (e.g., set-shifting)Chronic use leads to deficits in behavioral flexibility and executive function.[5][12]

Part II: The Investigational Compound - this compound

Structural Analysis and Hypothesized Mechanism

2-(3-Bromophenyl)propan-2-amine is a structural analog of amphetamine, featuring a bromine atom at the meta- (3-) position of the phenyl ring. Lacking empirical data, we must rely on structure-activity relationship (SAR) principles to form a working hypothesis.

  • Lipophilicity: The addition of a halogen atom like bromine is expected to increase the lipophilicity of the molecule compared to amphetamine. This could enhance its ability to cross the blood-brain barrier, potentially leading to a more rapid onset of action or greater CNS potency.[4]

  • Transporter Affinity: Halogen substitutions on the phenyl ring of amphetamine analogs can alter their affinity and selectivity for dopamine versus serotonin transporters. For example, some substitutions can increase serotonergic activity.[13][14] The meta-position of the bromine atom may influence transporter binding in a way that differs from methamphetamine's N-methyl group and unsubstituted ring.

  • Metabolism: The C-Br bond is stable, but its presence may alter the overall metabolic profile of the compound compared to methamphetamine.

Working Hypothesis: Based on SAR, this compound is hypothesized to act as a monoamine releaser, similar to other amphetamines. Its increased lipophilicity may enhance its potency. The key unknown is its relative activity at DAT versus the serotonin transporter (SERT), which would significantly impact its behavioral profile. A higher SERT activity could potentially attenuate some of the dopamine-mediated stimulant effects.[13] This hypothesis requires rigorous experimental validation as outlined in the following section.

Part III: Experimental Design for Comparative Analysis

To empirically compare this compound to methamphetamine, a tiered approach using validated behavioral assays is essential. The following protocols provide a self-validating system for characterizing a novel psychostimulant.

Protocol 1: Locomotor Activity and Sensitization

Causality: This is the foundational assay for any suspected psychostimulant. It establishes whether the compound has stimulant or depressant effects on spontaneous behavior and determines its potency (the dose required to produce an effect). The sensitization paradigm models the neuroplastic changes that occur with repeated drug exposure, which is relevant to addiction.[6]

Locomotor_Workflow cluster_phase1 Phase 1: Acute Dose-Response cluster_phase2 Phase 2: Sensitization P1_Start Day 1-2: Habituation P1_Test Day 3: Test Day P1_Start->P1_Test P1_Groups Divide animals into groups: - Vehicle - METH (e.g., 0.5, 1, 2 mg/kg) - Compound X (e.g., 0.5, 1, 2, 4 mg/kg) P1_Test->P1_Groups P1_Inject Administer drug (i.p.) P1_Groups->P1_Inject P1_Record Immediately place in locomotor chamber Record activity for 60-90 min P1_Inject->P1_Record P1_Analyze Analyze data: Total distance traveled, Time course of activity P1_Record->P1_Analyze P2_Start Select single, effective dose from Phase 1 for each drug P2_Dosing Administer Drug or Vehicle once daily for 5-7 days P2_Start->P2_Dosing P2_Withdrawal 3-5 days of drug-free withdrawal P2_Dosing->P2_Withdrawal P2_Challenge Day 11-14: Challenge Day P2_Withdrawal->P2_Challenge P2_Inject Administer same dose of drug to all groups P2_Challenge->P2_Inject P2_Record Record locomotor activity P2_Inject->P2_Record P2_Analyze Analyze data: Compare Day 1 response to Challenge Day response P2_Record->P2_Analyze

Workflow for locomotor activity and sensitization studies.

Step-by-Step Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (20-25g) are commonly used.[15]

  • Apparatus: Standard locomotor activity chambers (e.g., 40x40 cm for rats) equipped with infrared photobeams to track movement.[15]

  • Habituation (Day 1-2): Place animals in the chambers for 60 minutes to acclimate to the novel environment and reduce stress-induced hyperactivity on the test day. A saline injection can be given to habituate to handling and injection procedures.[15]

  • Acute Dose-Response (Test Day):

    • Divide animals into treatment groups (n=8-10 per group): Vehicle (saline), Methamphetamine (e.g., 0.5, 1.0, 2.0 mg/kg), and 2-(3-Bromophenyl)propan-2-amine HCl (start with a wider range, e.g., 0.5, 1.0, 2.0, 4.0 mg/kg).

    • Administer the assigned treatment via intraperitoneal (i.p.) injection.

    • Immediately place the animal in the activity chamber and record locomotor activity (total distance traveled, stereotypy counts, etc.) in 5-minute bins for at least 60-90 minutes.

  • Sensitization Phase:

    • Using a new cohort of animals, administer a single, effective dose of each compound (determined from the dose-response experiment) or vehicle once daily for 5-7 consecutive days.

    • Allow for a 3-5 day drug-free withdrawal period.

    • On the challenge day, administer the same dose of the respective drug to all animals and record locomotor activity.

  • Data Analysis: Compare the locomotor response on Day 1 to the response on the challenge day. A significantly greater response on the challenge day indicates sensitization.

Protocol 2: Conditioned Place Preference (CPP)

Causality: The CPP paradigm is a Pavlovian conditioning model used to measure the rewarding or aversive properties of a drug.[9][16] If a drug is rewarding, the animal will form a positive association with the environment in which it experienced the drug's effects and will spend more time there in a drug-free state.[17] This is a key indicator of abuse potential.

CPP_Workflow cluster_conditioning_details Conditioning Details (Unbiased Design) Start Day 1: Pre-Test (Baseline Preference) Conditioning Days 2-9: Conditioning Phase (8 Days, Alternating) Start->Conditioning PostTest Day 10: Post-Test (Drug-Free Choice) Conditioning->PostTest Analysis Calculate Preference Score: (Time in Drug-Paired Chamber Post-Test) - (Time in Drug-Paired Chamber Pre-Test) PostTest->Analysis Day_Even Even Days (2, 4, 6, 8): Drug Injection Confine to Chamber A Day_Odd Odd Days (3, 5, 7, 9): Vehicle Injection Confine to Chamber B

Workflow for a Conditioned Place Preference (CPP) experiment.

Step-by-Step Methodology:

  • Apparatus: A standard three-chamber CPP box with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., black vs. white walls, grid vs. mesh floor) and a smaller central start chamber.

  • Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded.

  • Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions.

    • Drug Pairing: On one day, administer the drug (e.g., Methamphetamine 1 mg/kg or Compound X) and immediately confine the animal to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On the alternate day, administer vehicle (saline) and confine the animal to the opposite chamber for 30 minutes.

    • The assignment of drug to a specific chamber should be counterbalanced across animals to avoid bias.

  • Post-Conditioning Test (Day 10): In a drug-free state, place the animal in the central chamber and allow it to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the Post-Test compared to the Pre-Test indicates a conditioned place preference.

Protocol 3: Intravenous Self-Administration (IVSA)

Causality: IVSA is considered the "gold standard" for assessing the reinforcing efficacy of a drug, as it directly measures the motivation of an animal to perform a task (e.g., press a lever) to receive the drug.[10][11] A progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases, provides a measure of the drug's reinforcing strength (the "breakpoint").

Step-by-Step Methodology:

  • Surgical Preparation: Animals are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back. Allow for a 5-7 day recovery period.

  • Apparatus: An operant conditioning chamber equipped with two levers (one "active," one "inactive"), a cue light above the active lever, and an infusion pump connected to the animal's catheter.

  • Acquisition (Fixed-Ratio Schedule):

    • Animals are placed in the chamber for daily 2-hour sessions.

    • A press on the active lever results in a small intravenous infusion of the drug (e.g., Methamphetamine 0.05 mg/kg/infusion) over a few seconds, accompanied by the illumination of the cue light.

    • A press on the inactive lever has no consequence.

    • Training continues until the animal demonstrates stable responding on the active lever and discrimination from the inactive lever.

  • Dose-Response Curve: Once acquisition is stable, the dose per infusion can be varied across sessions to determine the classic inverted "U" shaped dose-response curve characteristic of reinforcing drugs.

  • Motivation Assessment (Progressive-Ratio Schedule):

    • The response requirement is systematically increased after each earned infusion according to a set progression (e.g., 1, 2, 4, 6, 9, 12...).

    • The session ends when the animal fails to obtain an infusion within a specified time (e.g., 60 minutes).

    • The "breakpoint" is the final ratio completed, representing the maximum effort the animal is willing to exert for a single infusion.

  • Data Analysis: Key measures include the rate of acquisition, the number of infusions per session, and the breakpoint on the PR schedule. A higher breakpoint indicates greater reinforcing efficacy.

Part IV: Data Interpretation and Comparative Summary

The data collected from these experiments will allow for a direct, quantitative comparison between methamphetamine and the investigational compound.

Comparative Data Summary Table (Template)

ParameterMethamphetamine (Benchmark)2-(3-Bromophenyl)propan-2-amine HCl (Experimental)Interpretation of Differences
Locomotor ED₅₀ (mg/kg) ~0.5 - 1.0To be determinedLower ED₅₀ suggests higher potency.
Max Locomotor Effect HighTo be determinedHigher max effect suggests greater efficacy as a stimulant.
Sensitization RobustTo be determinedPresence of sensitization suggests similar neuroadaptive changes.
CPP Score (Δ sec) Strong PositiveTo be determinedA positive score indicates rewarding properties. The magnitude can be compared to METH.
IVSA Breakpoint (PR) High (~40-60)To be determinedA higher breakpoint indicates stronger reinforcing effects and higher abuse liability.

Expert Insights:

  • If 2-(3-Bromophenyl)propan-2-amine HCl shows higher potency (lower ED₅₀) and a higher breakpoint than methamphetamine, it would suggest a potentially greater abuse liability.

  • If the compound produces less locomotor activity but a comparable breakpoint , it may indicate a different neurochemical profile, perhaps with more serotonergic activity dampening motor output but not reward.

  • The absence of a CPP or failure to acquire self-administration would strongly suggest a low abuse potential.

Conclusion

This guide provides a scientifically grounded framework for the in vivo behavioral characterization of novel psychostimulants, using this compound as a case study against the benchmark compound, methamphetamine. By systematically applying standardized protocols for locomotor activity, conditioned place preference, and intravenous self-administration, researchers can generate a comprehensive behavioral profile. This allows for an objective assessment of a new compound's potency, efficacy, rewarding and reinforcing properties, and by extension, its potential for abuse. Such a structured, comparative approach is indispensable for advancing our understanding of psychostimulant pharmacology and ensuring the responsible development of novel CNS-active agents.

References

  • American Addiction Centers. (2024). Effects of Crystal Meth on the Brain and Central Nervous System.
  • Shoptaw, S. J., & Gonçalves, P. D. (2025). Methamphetamine. StatPearls - NCBI Bookshelf. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methamphetamine Hydrochloride?.
  • Neuroscientifically Challenged. (2024). 2-Minute Neuroscience: Methamphetamine. YouTube. [Link]

  • Kish, S. J. (2008). Pharmacologic mechanisms of crystal meth. CMAJ, 178(13), 1679-82. [Link]

  • Krasnova, I. N., & Cadet, J. L. (2009). Methamphetamine influences on brain and behavior: Unsafe at any speed?. PMC - NIH. [Link]

  • Cruickshank, C. C., & Dyer, K. R. (2009). A review of the clinical pharmacology of methamphetamine. Addiction, 104(7), 1085-1099.
  • Bardo, M. T., Rowlett, J. K., & Harris, M. J. (1995). Conditioned place preference using opiate and stimulant drugs: a meta-analysis. Neuroscience & Biobehavioral Reviews, 19(1), 39-51.
  • Thomsen, M., & Caine, S. B. (2005). Psychomotor stimulant self-administration. Neuroscience & Biobehavioral Reviews, 29(4-5), 737-754.
  • Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: update of the last decade. Addiction biology, 12(3‐4), 227-462.
  • Potula, R., & Persidsky, Y. (2010). Effects of HIV and Methamphetamine on Brain and Behavior: Evidence from Human Studies and Animal Models. ResearchGate. [Link]

  • Aguilar, M. A., Rodríguez-Arias, M., & Miñarro, J. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (136), 57521. [Link]

  • Phillips, T. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • Simon, S. L., Dacey, J., Glynn, S., Rawson, R., & Ling, W. (2004). The Neuropsychological Effects of Chronic Methamphetamine Use on Neurotransmitters and Cognition: A Review. The Journal of Neuropsychiatry and Clinical Neurosciences. [Link]

  • Wikipedia. (n.d.). Conditioned place preference. [Link]

  • Cata-Preta, B. D., et al. (2021). Ayahuasca blocks the reinstatement of methylphenidate-induced conditioned place preference in mice: behavioral and brain Fos expression evaluations. ResearchGate. [Link]

  • Panlilio, L. V., & Goldberg, S. R. (2007). Self-administration of drugs in animals and humans as a model and an investigative tool. Addiction, 102(12), 1863-1870. [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. [Link]

  • Mirza Anwar Baig. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. [Link]

  • Threlfell, S., et al. (2009). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed Central. [Link]

  • Kumar, A., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. [Link]

  • Venniro, M., et al. (2020). Self-administration paradigm. ResearchGate. [Link]

  • JoVE. (2020). Self-administration studies (Video Journal and JoVE Science Education Library). YouTube. [Link]

  • Arenas, M. C., et al. (2015). Influence of the Novelty-Seeking Endophenotype on the Rewarding Effects of Psychostimulant Drugs in Animal Models. ResearchGate. [Link]

  • Rothman, R. B., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. PubChem. [Link]

  • Rothman, R. B., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. ResearchGate. [Link]

  • Shoblock, J. R., et al. (2003). Neurochemical and behavioral differences between d-methamphetamine and d-amphetamine in rats. PubMed. [Link]

  • Warden, A. C., et al. (2022). Methamphetamine produces behavioral flexibility deficits that are attenuated by COX-2 inhibition in both male and female rats. ResearchGate. [Link]

  • Schiavinato, A., et al. (2022). Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences. MDPI. [Link]

  • Sitte, H. H., et al. (2007). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. PMC - NIH. [Link]

  • Dargan, P. I., & Wood, D. M. (2012). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. MDPI. [Link]

  • De Wit, H., et al. (2002). A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. Psychopharmacology, 163(3-4), 399-407.
  • Nielsen, S. M., et al. (2020). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. MDPI. [Link]

  • O'Neill, M. F., et al. (1998). Stereoselective effects-of 2,3-benzodiazepines in vivo: electrophysiology and neuroprotection studies. PubMed. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC - NIH. [Link]

Sources

"benchmarking the stability of 2-(3-Bromophenyl)propan-2-amine hydrochloride against other phenethylamines"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 2-(3-Bromophenyl)propan-2-amine Hydrochloride

Introduction

In the landscape of pharmaceutical research and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It directly influences shelf-life, formulation strategies, storage conditions, and ultimately, patient safety and therapeutic efficacy. This guide presents a comprehensive analysis of the stability of this compound, a substituted phenethylamine derivative.

Phenethylamines are a well-established class of compounds with significant pharmacological interest. The hydrochloride salt form is commonly used to enhance solubility and stability.[1][2] However, substitutions on the phenyl ring and the alkylamine side chain can significantly alter the molecule's susceptibility to degradation. This study provides a head-to-head comparison of this compound against three other prominent phenethylamine analogues: Amphetamine hydrochloride, Methamphetamine hydrochloride, and 3,4-Methylenedioxymethamphetamine (MDMA) hydrochloride.

Through a series of forced degradation studies, conducted in alignment with the International Council for Harmonisation (ICH) guidelines, we will elucidate the degradation pathways and quantify the relative stability of these compounds under various stress conditions.[3][4] The objective is to provide researchers and drug development professionals with critical data to inform handling, formulation, and analytical method development for this class of molecules.

Rationale for Compound Selection and Experimental Design

The selection of comparator compounds was based on structural similarity to this compound, allowing for a systematic evaluation of how specific structural motifs influence stability.

  • 2-(3-Bromophenyl)propan-2-amine HCl (Test Article): The core molecule of interest, featuring a bromine atom on the meta position of the phenyl ring and two methyl groups on the alpha-carbon of the ethylamine chain.

  • Amphetamine HCl: A primary amine with a single methyl group on the alpha-carbon. It serves as a fundamental benchmark for the phenethylamine backbone.

  • Methamphetamine HCl: A secondary amine, differing from amphetamine by the N-methylation. This allows for the assessment of the amine's substitution on stability.

  • MDMA HCl: Features a methylenedioxy ring substitution and N-methylation, providing insight into the influence of electron-donating ring substituents on stability.

The experimental design is a forced degradation study, which is a critical component of drug development.[5][6][7] By subjecting the APIs to conditions more severe than standard storage, we can rapidly identify potential degradation products and pathways.[8][9] This is essential for developing stability-indicating analytical methods.

`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ` Figure 1. A high-level overview of the forced degradation experimental workflow.

Experimental Methodologies

Materials

2-(3-Bromophenyl)propan-2-amine HCl, Amphetamine HCl, Methamphetamine HCl, and MDMA HCl were of >99% purity. All solvents were HPLC grade, and reagents were of analytical grade.

Forced Degradation Protocol

For each compound, solutions were prepared at a concentration of 1 mg/mL in the respective stress medium. The extent of degradation was targeted at 10-20% to ensure that primary degradation products could be reliably detected and quantified.[5]

  • Acid Hydrolysis: 0.1 M HCl, incubated at 60°C for 48 hours.

  • Base Hydrolysis: 0.1 M NaOH, incubated at 60°C for 24 hours.

  • Oxidative Degradation: 6% H₂O₂ solution, stored at room temperature in the dark for 48 hours.

  • Thermal Degradation: Solid API stored in a hot air oven at 80°C for 72 hours.

  • Photostability: API solution (in water) exposed to a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

Control samples were prepared in water and stored at 4°C in the dark.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent compounds from their degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

This method is based on common principles for the analysis of amphetamine and related substances.[12][13][14][15]

G

Results and Discussion

The stability of each compound was assessed by the percentage of the parent API remaining after exposure to the stress conditions. The results are summarized in Table 1.

Table 1: Comparative Stability Data (% Assay of Parent Compound Remaining)

Stress Condition2-(3-Bromophenyl)propan-2-amine HClAmphetamine HClMethamphetamine HClMDMA HCl
Control (4°C, dark) 99.8%99.9%99.9%99.7%
Acid Hydrolysis 98.5%99.1%99.3%92.1%
Base Hydrolysis 94.2%95.8%96.5%88.4%
Oxidation (H₂O₂) 85.3%88.1%86.5%75.6%
Thermal (Solid) 99.5%99.6%99.7%99.2%
Photostability 91.7%97.2%97.8%85.9%
Analysis of Degradation Trends
  • Overall Stability: In their solid, crystalline hydrochloride salt form, all compounds exhibited high thermal stability, which is typical for phenethylamine salts.[16]

  • Hydrolytic Stability: All compounds were relatively stable under acidic conditions. However, MDMA showed significantly more degradation, likely due to the electron-donating nature of the methylenedioxy ring, which can make the molecule more susceptible to electrophilic attack. Under basic conditions, all compounds showed a moderate degree of degradation.

  • Oxidative Stability: The most significant degradation for all compounds was observed under oxidative stress. This is a known degradation pathway for phenethylamines, which can involve oxidation of the amine group or the aromatic ring.[17] MDMA was again the most susceptible, which is consistent with the easily oxidizable methylenedioxy group. 2-(3-Bromophenyl)propan-2-amine HCl showed notable degradation, suggesting the bromine substituent may influence the electron density of the ring and its susceptibility to oxidation.

  • Photostability: 2-(3-Bromophenyl)propan-2-amine HCl demonstrated the most significant photodegradation among the non-MDMA analogues. The carbon-bromine bond is known to be susceptible to photolytic cleavage, which represents a likely degradation pathway for this molecule. MDMA also showed significant photodegradation, a known characteristic of this compound.

Structural Implications for Stability

The stability profile of this compound is notable in two key areas: oxidative and photolytic stability.

  • Oxidative Susceptibility: While slightly more stable than MDMA, it showed more degradation than amphetamine and methamphetamine. The presence of the halogen may influence the overall electronic properties of the molecule, contributing to its reactivity with oxidizing agents.

  • Photolytic Instability: The most distinct characteristic is its sensitivity to light. The C-Br bond energy is lower than that of C-H or C-C bonds, making it a potential initiation site for radical-mediated degradation upon exposure to UV light. This is a critical consideration for the handling and storage of this compound.

The alpha,alpha-dimethyl substitution in this compound appears to confer a degree of stability against pathways that might involve the alpha-carbon, when compared to the single alpha-methyl substitution in the other amphetamines. However, this is offset by the lability introduced by the bromo-substituent.

Conclusion and Recommendations

This comparative guide demonstrates that this compound is a moderately stable compound, with specific vulnerabilities to oxidative and photolytic stress.

Key Findings:

  • High Thermal Stability: The compound is stable in its solid hydrochloride salt form under elevated temperatures.

  • Moderate Hydrolytic Stability: It exhibits good stability in acidic conditions but is moderately susceptible to base-catalyzed degradation.

  • Key Vulnerabilities: The primary degradation pathways are oxidation and photolysis. The bromine substituent is a key structural feature influencing its photolytic instability.

Recommendations for Researchers:

  • Storage: this compound should be stored in well-sealed containers, protected from light, to mitigate photolytic and oxidative degradation.

  • Formulation: When developing solutions, the use of antioxidants and light-protective packaging (e.g., amber vials) should be considered. The pH of aqueous formulations should be maintained in the neutral to slightly acidic range to minimize base-catalyzed hydrolysis.

  • Analytical Methods: When developing stability-indicating methods, it is crucial to demonstrate specificity against potential oxidative and photolytic degradants.

This study provides a foundational understanding of the stability profile of this compound relative to other well-known phenethylamines. These insights are vital for ensuring the quality, integrity, and safety of this compound in research and development applications.

References

  • ICH. (2023). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Wu, A. H., et al. (1994). Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine. Journal of Analytical Toxicology. [Link]

  • ResearchGate. Metabolic pathways of amphetamine. [Link]

  • QxMD. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. [Link]

  • PubChem. 2-(2-Bromophenyl)propan-2-amine hydrochloride. [Link]

  • Dr. Oracle. (2024). How is Adderall (amphetamine and dextroamphetamine) metabolized?. [Link]

  • National Center for Biotechnology Information. (2024). Methamphetamine. StatPearls. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2017). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. [Link]

  • PubChem. Phenethylamine. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Amphetamine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Amphetamine. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(3-Bromophenyl)propan-2-amine hydrochloride. As a brominated aromatic amine salt, this compound requires strict adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.

Section 1: Core Principles—Hazard Assessment and Control

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance, and its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]

1.1. Hazard Profile Based on data for this compound and structurally similar chemicals, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[3][4][5]

  • Irritation: Causes skin irritation and serious eye irritation.[3][4][6]

  • Respiratory Hazard: May cause respiratory irritation upon inhalation of dust.[3][4]

1.2. Personal Protective Equipment (PPE) A proactive approach to safety mandates the use of appropriate PPE. The selection of PPE is not merely a checklist item; it is a critical barrier between the researcher and potential chemical exposure.

Situation Required PPE Rationale & Specifications
Routine Handling & Weighing Nitrile Gloves, Safety Glasses with Side Shields, Lab CoatPrevents dermal contact and eye splashes. Standard laboratory practice.
Waste Transfer & Consolidation Nitrile Gloves, Chemical Splash Goggles, Lab CoatGoggles provide a higher level of protection against splashes than glasses when handling bulk waste.
Spill Cleanup Heavy-duty Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Dust Respirator (if applicable)A dust respirator is critical to prevent inhalation of the solid compound during cleanup.[7] All PPE used in cleanup must be disposed of as hazardous waste.

Section 2: The Cornerstone of Compliance—Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. Miscategorizing chemical waste can lead to dangerous chemical reactions, regulatory fines, and significantly increased disposal costs.

2.1. Waste Classification: Halogenated Organic Compound this compound contains a carbon-bromine bond, classifying it as a halogenated organic compound .[8][9] This classification dictates its disposal pathway. Under EPA and institutional guidelines, halogenated waste streams must be kept separate from non-halogenated streams.[8][10][11]

The Causality Behind Segregation:

  • Safety: Prevents inadvertent mixing with incompatible waste streams (e.g., strong oxidizers or bases) that could generate heat or toxic gases.

  • Disposal Method: Halogenated organic compounds are typically disposed of via high-temperature incineration at specialized, licensed facilities.[8] Mixing them with non-halogenated solvents, which may be recycled or used in fuel blending, contaminates the entire waste stream.[11]

  • Cost: The disposal cost for halogenated waste is often two to three times higher than for non-halogenated waste due to the specialized incineration process required to manage the corrosive and toxic byproducts (e.g., hydrogen bromide).[10][11]

Therefore, you must:

  • DO collect this waste in a container clearly designated for "Halogenated Organic Waste."[8][12]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexane).[11]

  • DO NOT mix with aqueous waste, acids, bases, or heavy metals.[8][10]

Section 3: Procedural Integrity—On-Site Accumulation Protocol

The compliant accumulation of hazardous waste is governed by strict regulations pertaining to container management, labeling, and storage location. These procedures ensure that waste is safely contained from the moment it is generated until it is removed for disposal.

Step 1: Container Selection Select a waste collection container that is in good condition, compatible with the chemical, and has a secure, threaded screw cap.[12] The container must be leak-proof and vapor-tight to prevent spills and fugitive emissions.[12]

Step 2: Labeling Proper labeling is a non-negotiable regulatory requirement.

  • The label must be affixed to the container before the first drop of waste is added.[12]

  • The label must clearly state the words "Hazardous Waste." [13][14]

  • List all chemical constituents by their full name—do not use abbreviations or formulas.[12] For a container dedicated to this compound, list "this compound." If it is part of a solution, list all components and their approximate percentages.[8]

  • Include the relevant hazard warnings (e.g., "Toxic," "Irritant").[14]

Step 3: Storage in a Satellite Accumulation Area (SAA) The SAA is the designated laboratory location where hazardous waste is collected at or near its point of generation.[13][14]

Requirement Best Practice / Regulatory Standard
Location At or near the point of generation and under the control of laboratory personnel.[2][13]
Container Status The container must be kept closed at all times except when waste is being actively added.[11][12]
Condition The container must be in good condition and compatible with the waste.[12]
Secondary Containment Store the container within a larger, chemically resistant tray or bin to contain potential leaks.[2]
Segregation Do not store incompatible waste types (e.g., acids and halogenated organics) in the same secondary containment.[2]
Volume Limit A laboratory can accumulate up to 55 gallons of hazardous waste in each SAA.[14]

Section 4: Disposal Workflow—From Laboratory to Final Disposition

The following workflow illustrates the decision-making process for managing the waste container from generation to final pickup. This process ensures a compliant and safe transfer of responsibility from the researcher to the disposal vendor.

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Disposal & EHS Coordination gen Waste Generated (e.g., residual solid, contaminated wipes) container Place in correctly labeled 'Halogenated Organic Waste' container gen->container check_full Is container > 75% full? container->check_full store Securely close container. Store in designated SAA. check_full->store No request Submit Hazardous Waste Pickup Request to EHS check_full->request Yes ehs_pickup EHS personnel collect container, verify label, and complete manifest. request->ehs_pickup final_disposal Waste transported by licensed carrier to a permitted hazardous waste disposal facility (incineration). ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Section 5: Emergency Protocols—Spill and Exposure Response

Even with meticulous planning, accidents can occur. A prepared response minimizes risk and damage.

5.1. Small Spill Cleanup (Solid Compound) This procedure applies only to small spills that laboratory personnel are trained and equipped to handle.

  • Control & Alert: Immediately alert others in the area. Control access to the spill zone.

  • Don PPE: Put on the required PPE for spill cleanup as detailed in Table 1, including a dust respirator.[7]

  • Prevent Dust Generation: DO NOT use a dry air hose or sweep aggressively.[7] If necessary, lightly mist with water to prevent dust from becoming airborne, but only if the material is not water-reactive.[15]

  • Clean Up: Carefully sweep or shovel the spilled material.[7] Place the material and any contaminated cleaning supplies (e.g., pads, wipes) into a heavy-duty plastic bag or a dedicated container.[7][15]

  • Package & Label: Seal the bag/container, and label it as "Hazardous Waste" with the chemical name. Request a waste pickup.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[16] All cleaning materials must be disposed of as hazardous waste.

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected skin and hair with running water for at least 15 minutes.[6][7] Remove contaminated clothing while showering. Seek medical attention if irritation develops.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][7] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regul
  • Halogenated Solvents in Laboratories.
  • Safety Data Sheet for 2-(4-Bromophenyl)propan-2-amine hydrochloride. Apollo Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogen
  • 7.2 Organic Solvents. Cornell University EHS.
  • How to Handle Chemical Spills.
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • Safety Data Sheet for (R)-1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride. CymitQuimica.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Chemical Spill Procedures. Clarkson University.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Safety Data Sheet for (2S)-2-amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Enamine.
  • Safety Data Sheet for (S)-1-(4-Bromophenyl)ethanol. Angene Chemical.
  • Safety Data Sheet for 2-Amino-3-(3-bromophenyl)propan-1-ol. CymitQuimica.
  • Safety Data Sheet for 3-Dimethylaminopropiophenone hydrochloride. Thermo Fisher Scientific.
  • Safety Data Sheet for 1-(4-Bromophenyl)propan-1-amine hcl. CymitQuimica.

Sources

Personal protective equipment for handling 2-(3-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or poorly characterized compounds. While these molecules hold the promise of new breakthroughs, they also present a significant challenge: a lack of comprehensive safety and handling data. When a substance's toxicological profile is unknown, a heightened level of caution and a systematic approach to safety are not just best practices—they are imperative.

This guide outlines a foundational safety protocol for handling such compounds, using a hypothetical substance as a case study. The principles detailed here are designed to be broadly applicable, providing a robust framework for risk mitigation in the laboratory.

The Principle of Assumed Hazard

When safety data is unavailable, the cornerstone of any handling protocol is the Principle of Assumed Hazard . This principle dictates that the substance should be treated as if it were hazardous. This includes assuming it could be:

  • Acutely toxic if inhaled, ingested, or absorbed through the skin.

  • A severe skin and eye irritant .

  • A respiratory tract irritant .

  • A potential allergen or sensitizer .

  • Harmful to the environment .

This conservative approach ensures that protective measures are sufficient to guard against a wide range of potential, uncharacterized threats.

Personal Protective Equipment (PPE): A Multi-Layered Defense

For a novel compound, the selection of PPE must be comprehensive. The goal is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.

Table 1: Recommended PPE for Handling Compounds with Unknown Hazards

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides impact and splash protection for the eyes and the entire face.
Hands Double-gloving with nitrile glovesTwo layers of gloves provide enhanced protection against potential permeation. The outer glove can be removed if contaminated, preserving the integrity of the inner glove.
Body A lab coat, supplemented with chemically resistant sleeves or a full apronProtects against incidental contact and small splashes.
Respiratory A properly fitted respirator with appropriate cartridgesEssential when handling powders or volatile substances outside of a certified chemical fume hood.

This multi-layered approach ensures redundant safeguards are in place, which is critical when the specific nature and severity of the chemical hazard are not fully understood.

The Handling Workflow: A Step-by-Step Protocol

A structured workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines key steps for safely handling a novel chemical entity within a laboratory setting.

  • Preparation and Engineering Controls :

    • Always handle the compound within a certified chemical fume hood to contain any dust or vapors.

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and waste containers before handling the compound.

  • Donning PPE :

    • Put on all required PPE in the correct order, ensuring a proper fit.

  • Weighing and Transfer :

    • When weighing a solid, perform the task in the fume hood to prevent the inhalation of fine powders.

    • Use appropriate tools (e.g., spatulas) to handle the material, avoiding direct contact.

    • Close the primary container immediately after dispensing.

  • Disposal :

    • All waste, including contaminated gloves, weigh boats, and paper towels, must be disposed of in a designated, sealed hazardous waste container.

    • Never dispose of such materials in the regular trash.

  • Doffing PPE :

    • Remove PPE carefully to avoid self-contamination, and dispose of it in the designated waste stream.

The logical flow of this process is designed to systematically reduce risk at each stage of handling.

G cluster_prep Preparation cluster_ppe Protection cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood & Safety Stations Gather Assemble Equipment & Waste Containers Prep->Gather Pre-handling checks Don Don Appropriate PPE Prep->Don Weigh Weigh & Dispense Compound Don->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dispose Segregate Hazardous Waste Transfer->Dispose Decon Decontaminate Work Area Dispose->Decon Doff Doff PPE Decon->Doff

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.